molecular formula C8H14O2 B1205016 1,4-Bis(vinyloxy)-butane CAS No. 3891-33-6

1,4-Bis(vinyloxy)-butane

Cat. No.: B1205016
CAS No.: 3891-33-6
M. Wt: 142.2 g/mol
InChI Key: MWZJGRDWJVHRDV-UHFFFAOYSA-N
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Description

1,4-Bis(vinyloxy)-butane, also known as this compound, is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound Butane, 1,4-bis(ethenyloxy)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43556. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis(ethenoxy)butane
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InChI

InChI=1S/C8H14O2/c1-3-9-7-5-6-8-10-4-2/h3-4H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZJGRDWJVHRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCCCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31359-61-2
Record name Butane, 1,4-bis(ethenyloxy)-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=31359-61-2
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DSSTOX Substance ID

DTXSID1063227
Record name Butane, 1,4-bis(ethenyloxy)-
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Molecular Weight

142.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3891-33-6
Record name Butanediol divinyl ether
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Record name Butanediol divinylether
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Record name 1,4-Divinyloxybutane
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Record name Butane, 1,4-bis(ethenyloxy)-
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Record name Butane, 1,4-bis(ethenyloxy)-
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Record name 1,4-bis(vinyloxy)butane
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Record name 1,4-BUTANEDIOL DIVINYL ETHER
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1,4-Bis(vinyloxy)-butane chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(vinyloxy)butane, also known as 1,4-butanediol divinyl ether, is a versatile difunctional monomer with the chemical formula C₈H₁₄O₂.[1] Its structure, featuring two reactive vinyl ether groups connected by a flexible butane spacer, makes it a valuable building block in polymer chemistry. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on data relevant to research and development.

Chemical Structure and Identification

The chemical structure of 1,4-Bis(vinyloxy)butane consists of a central four-carbon chain with vinyloxy groups (-O-CH=CH₂) attached to the first and fourth carbon atoms.

Systematic Information:

IdentifierValue
IUPAC Name 1,4-Bis(vinyloxy)butane
CAS Number 3891-33-6[1]
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.19 g/mol [1]
Synonyms 1,4-Butanediol divinyl ether, Butane, 1,4-bis(ethenyloxy)-, BDDVE[1]

Physicochemical Properties

1,4-Bis(vinyloxy)butane is a colorless liquid under standard conditions. A summary of its key physical and chemical properties is presented below.

Table of Physicochemical Properties:

PropertyValueReference
Melting Point-8 °C[2]
Boiling Point62-64 °C @ 10 mmHg[2][3]
Density0.898 g/mL at 25 °C[2]
Refractive Index (n²⁰/D)1.444[2]
Water Solubility505 mg/L at 20 °C[2]
Vapor Pressure1.138 hPa at 20 °C[3]
logP2.9 at 23 °C[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1,4-Bis(vinyloxy)butane. Below are the expected spectral data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of similar vinyl ethers, the following proton (¹H) and carbon-13 (¹³C) NMR chemical shifts are predicted in CDCl₃.

Table of Predicted ¹H NMR Chemical Shifts:

ProtonsChemical Shift (δ, ppm)Multiplicity
=CH-O-~6.4-6.5dd
=CH₂ (trans)~4.1-4.2dd
=CH₂ (cis)~3.9-4.0dd
-O-CH₂-~3.6-3.7t
-O-CH₂-CH₂-~1.6-1.7m

Note: Data is estimated based on the spectra of 1,10-bis(vinyloxy)decane.[4]

Table of Predicted ¹³C NMR Chemical Shifts:

CarbonChemical Shift (δ, ppm)
=CH-O-~152
=CH₂~86
-O-CH₂-~68
-O-CH₂-CH₂-~26

Note: Data is estimated based on the spectra of 1,10-bis(vinyloxy)decane.[4]

Infrared (IR) Spectroscopy

The IR spectrum of 1,4-Bis(vinyloxy)butane would exhibit characteristic absorption bands for the vinyl ether functional group.

Table of Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
C-H stretch (vinyl)~3100
C-H stretch (alkane)~2850-2950
C=C stretch (vinyl)~1620
C-O-C stretch (ether)~1100-1200
Mass Spectrometry (MS)

The electron ionization mass spectrum of 1,4-Bis(vinyloxy)butane shows a molecular ion peak (M⁺) at m/z 142.[1][5] The fragmentation pattern would be consistent with the cleavage of the ether linkages and the butyl chain.

Experimental Protocols

Synthesis of 1,4-Bis(vinyloxy)butane

A common method for the synthesis of vinyl ethers is the reaction of an alcohol with acetylene. The following is a representative protocol for the synthesis of 1,4-Bis(vinyloxy)butane from 1,4-butanediol.

Materials:

  • 1,4-Butanediol

  • Potassium hydroxide (KOH)

  • Acetylene gas

  • Anhydrous solvent (e.g., DMSO)

Procedure:

  • In a pressure-resistant reactor equipped with a stirrer and gas inlet, dissolve 1,4-butanediol and a catalytic amount of KOH in the anhydrous solvent.

  • Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Introduce acetylene gas into the reactor, maintaining a constant pressure.

  • Heat the reaction mixture to a temperature between 130-150 °C and stir vigorously.

  • Monitor the reaction progress by techniques such as gas chromatography (GC) until the starting material is consumed.

  • Cool the reactor to room temperature and carefully vent the excess acetylene.

  • Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure 1,4-Bis(vinyloxy)butane.

Note: This is a generalized procedure and should be performed with appropriate safety precautions in a well-ventilated fume hood, especially when handling acetylene gas under pressure.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification BDO 1,4-Butanediol Reaction Reaction in Anhydrous Solvent (130-150 °C, pressure) BDO->Reaction Acetylene Acetylene Acetylene->Reaction KOH KOH (catalyst) KOH->Reaction Quench Quenching (Water) Reaction->Quench Extraction Extraction (Organic Solvent) Quench->Extraction Drying Drying & Filtration Extraction->Drying Distillation Fractional Distillation Drying->Distillation Product 1,4-Bis(vinyloxy)butane Distillation->Product

Synthesis workflow for 1,4-Bis(vinyloxy)butane.
Cationic Polymerization

1,4-Bis(vinyloxy)butane can undergo cationic polymerization to form crosslinked polymers.[6] This property is utilized in various applications, including coatings and adhesives.

Materials:

  • 1,4-Bis(vinyloxy)butane (monomer)

  • Anhydrous chlorinated solvent (e.g., dichloromethane)

  • Cationic initiator (e.g., a Lewis acid like BF₃·OEt₂)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve 1,4-Bis(vinyloxy)butane in the anhydrous solvent in a dry reaction vessel.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C or lower).

  • Add the cationic initiator dropwise to the stirred monomer solution.

  • Observe the reaction for signs of polymerization, such as an increase in viscosity or precipitation of the polymer.

  • Allow the reaction to proceed for the desired time.

  • Terminate the polymerization by adding a quenching agent, such as methanol.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Cationic_Polymerization cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_termination Termination & Isolation Monomer 1,4-Bis(vinyloxy)butane Mixing Dissolve Monomer in Solvent Monomer->Mixing Solvent Anhydrous Solvent Solvent->Mixing Initiator Cationic Initiator Initiation Add Initiator (Low Temperature) Initiator->Initiation Mixing->Initiation Propagation Polymerization Initiation->Propagation Quenching Quench Reaction (e.g., Methanol) Propagation->Quenching Precipitation Precipitate Polymer in Non-solvent Quenching->Precipitation Isolation Filter and Dry Precipitation->Isolation Product Crosslinked Polymer Isolation->Product

Workflow for cationic polymerization.

Applications

The unique structure of 1,4-Bis(vinyloxy)butane makes it suitable for a variety of applications in materials science and polymer chemistry.

  • Reactive Diluent: In UV and electron beam (EB) curable formulations, it serves as a reactive diluent, reducing the viscosity of the formulation while being incorporated into the final polymer network. This is particularly advantageous in coatings, inks, and adhesives where low viscosity is required for application.

  • Crosslinking Agent: The presence of two vinyl ether groups allows it to act as a crosslinking agent, forming three-dimensional polymer networks with enhanced thermal and mechanical properties.

  • Monomer for Polymer Synthesis: It can be homopolymerized or copolymerized with other monomers to produce a range of polymers with tailored properties. Cationic polymerization is a common method for polymerizing vinyl ethers.[7]

Safety and Handling

1,4-Bis(vinyloxy)butane is considered an irritant to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[2] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Toxicology Data (for the related compound 1,4-Butanediol monovinyl ether):

TestSpeciesRouteValue
LD50RabbitOral1738 mg/kg
LD50RatDermal> 2000 mg/kg

Source: ChemicalBook[8]

Conclusion

1,4-Bis(vinyloxy)butane is a valuable and versatile chemical for researchers and professionals in polymer science and materials development. Its difunctional nature allows for its use as a monomer, crosslinking agent, and reactive diluent in a variety of polymerization systems. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and industrial applications.

References

An In-depth Technical Guide to the Synthesis and Purification of 1,4-Butanediol Divinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,4-Butanediol divinyl ether, a versatile monomer used in the development of specialty polymers and as a crosslinking agent in various chemical formulations. This document details the prevalent synthetic methodologies, purification protocols, and analytical characterization techniques pertinent to researchers and professionals in the fields of chemistry and drug development.

Introduction

1,4-Butanediol divinyl ether (BDE) is a bifunctional monomer characterized by the presence of two vinyl ether groups. This structure allows it to readily undergo cationic polymerization and participate in various addition reactions, making it a valuable building block for the synthesis of polymers with tailored properties. Its applications range from dental materials and coatings to reactive diluents in formulations for drug delivery systems. The efficient synthesis and rigorous purification of BDE are paramount to ensure the desired performance and safety in its end-use applications.

Synthesis of 1,4-Butanediol Divinyl Ether

The primary industrial and laboratory-scale synthesis of 1,4-Butanediol divinyl ether is achieved through the vinylation of 1,4-Butanediol with acetylene. This reaction is typically carried out under basic conditions.

Reaction Principle

The synthesis involves the nucleophilic addition of the hydroxyl groups of 1,4-Butanediol to the triple bond of acetylene. The reaction proceeds in a stepwise manner, with the initial formation of the monovinyl ether, which can then react further to yield the desired divinyl ether. The use of a strong base is crucial to deprotonate the alcohol, forming a more nucleophilic alkoxide ion.

Reaction Scheme:

Signaling Pathway of the Vinylation Reaction

The following diagram illustrates the key steps in the base-catalyzed vinylation of 1,4-Butanediol.

Vinylation_Pathway BDO 1,4-Butanediol Alkoxide Butanediolate Anion BDO->Alkoxide Deprotonation Base Base (e.g., KOH) Base->Alkoxide Alkoxide2 Monovinyl Ether Alkoxide Base->Alkoxide2 Monovinyl_ether 1,4-Butanediol Monovinyl Ether Alkoxide->Monovinyl_ether Nucleophilic Attack Acetylene1 Acetylene (1st eq.) Acetylene1->Monovinyl_ether Monovinyl_ether->Alkoxide2 Deprotonation BDE 1,4-Butanediol Divinyl Ether Alkoxide2->BDE Nucleophilic Attack Acetylene2 Acetylene (2nd eq.) Acetylene2->BDE

Figure 1: Signaling pathway for the synthesis of 1,4-Butanediol divinyl ether.

Experimental Protocols

Two common catalytic systems are detailed below: Potassium Hydroxide (KOH) and a superbase system of Cesium Fluoride and Sodium Hydroxide (CsF-NaOH).

2.3.1. Synthesis using Potassium Hydroxide (KOH) Catalyst

This method is a widely used and cost-effective approach for the vinylation of alcohols.

Materials:

  • 1,4-Butanediol

  • Potassium Hydroxide (KOH)

  • Acetylene gas

  • Anhydrous solvent (e.g., dioxane or DMSO) (optional)

  • Autoclave or a high-pressure reactor

Procedure:

  • Charge a high-pressure autoclave with 1,4-Butanediol and the catalyst, potassium hydroxide (typically 5-10 mol% relative to the diol). If a solvent is used, it should be added at this stage.

  • Seal the reactor and purge it several times with nitrogen gas to remove any air.

  • Pressurize the reactor with acetylene gas to the desired initial pressure.

  • Heat the reactor to the reaction temperature while stirring vigorously. The reaction is typically conducted at temperatures ranging from 140°C to 180°C.

  • Maintain the reaction at the set temperature and pressure for several hours. The progress of the reaction can be monitored by observing the drop in acetylene pressure.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess acetylene.

  • Open the reactor and transfer the crude reaction mixture for purification.

2.3.2. Synthesis using Cesium Fluoride-Sodium Hydroxide (CsF-NaOH) Superbase Catalyst

This superbase system has been shown to be highly efficient for the vinylation of diols, often leading to higher yields and selectivity.[1]

Materials:

  • 1,4-Butanediol

  • Cesium Fluoride (CsF)

  • Sodium Hydroxide (NaOH)

  • Acetylene gas

  • Autoclave or a high-pressure reactor

Procedure:

  • In a high-pressure reactor, combine 1,4-Butanediol, Cesium Fluoride (e.g., 7 mol%), and Sodium Hydroxide (e.g., 7 mol%).[1]

  • Seal and purge the reactor with nitrogen.

  • Introduce acetylene gas to an initial pressure of 1.0–1.2 MPa.[1]

  • Heat the mixture to a temperature of 138–140°C with constant stirring.[1]

  • Maintain these conditions for approximately 2-3 hours.[1]

  • After cooling and venting the reactor, the crude product is ready for purification.

Quantitative Data on Synthesis

The following table summarizes typical reaction conditions and reported yields for the synthesis of 1,4-Butanediol divinyl ether.

Catalyst SystemMolar Ratio (Catalyst:Diol)Temperature (°C)Pressure (MPa)Time (h)Conversion of 1,4-Butanediol (%)Yield of Divinyl Ether (%)Yield of Monovinyl Ether (%)Reference
KOH7 mol%150-158---58-[2]
CsF-NaOH7 mol% / 7 mol%138-1401.0-1.221001048[1]
CsF-NaOH7 mol% / 7 mol%150-158---76-[2]

Note: The yield of divinyl and monovinyl ethers can be influenced by the stoichiometry of acetylene and reaction time.

Purification of 1,4-Butanediol Divinyl Ether

Purification of the crude reaction mixture is essential to remove unreacted starting materials, the catalyst, and byproducts such as the monovinyl ether and polymerization inhibitors. A combination of techniques is often employed.

Purification Workflow

The following diagram outlines a typical workflow for the purification of 1,4-Butanediol divinyl ether.

Purification_Workflow Crude Crude Reaction Mixture Filtration Filtration Crude->Filtration Remove solid catalyst Neutralization Neutralization / Washing Filtration->Neutralization Catalyst_Salts Catalyst Residue / Salts Filtration->Catalyst_Salts Drying Drying Neutralization->Drying Remove water Water Water Neutralization->Water Distillation Vacuum Distillation Drying->Distillation Pure_BDE Pure 1,4-Butanediol Divinyl Ether Distillation->Pure_BDE Collect desired fraction Byproducts Byproducts (Monovinyl ether, etc.) Distillation->Byproducts Lower boiling fraction

Figure 2: General workflow for the purification of 1,4-Butanediol divinyl ether.

Experimental Protocols for Purification

3.2.1. Neutralization and Extraction

  • After the reaction, the crude mixture is cooled and may be diluted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The solution is washed several times with water to remove the basic catalyst and any water-soluble impurities.

  • The organic layer is then dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • The drying agent is removed by filtration.

3.2.2. Vacuum Distillation

Fractional distillation under reduced pressure is the most common method for purifying 1,4-Butanediol divinyl ether, as it has a relatively high boiling point and may be susceptible to thermal decomposition at atmospheric pressure.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a condenser and receiving flasks

  • Vacuum pump and pressure gauge

  • Heating mantle

Procedure:

  • The dried and filtered crude product is transferred to the distillation flask.

  • The distillation apparatus is assembled and connected to a vacuum pump.

  • The system is slowly evacuated to the desired pressure.

  • The flask is heated gently. The first fraction to distill will typically be any remaining solvent and the lower-boiling monovinyl ether.

  • As the temperature of the vapor rises, the fraction corresponding to 1,4-Butanediol divinyl ether is collected in a separate receiving flask. The boiling point is approximately 62-64 °C at 10 mmHg.

  • Higher-boiling impurities and any polymeric residue will remain in the distillation flask.

Characterization and Quality Control

The purity and identity of the synthesized 1,4-Butanediol divinyl ether should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of the final product and identifying any byproducts.

Typical GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-1 or DB-5).

  • Injector Temperature: 250 °C

  • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

The retention time of 1,4-Butanediol divinyl ether will be distinct from that of the monovinyl ether and unreacted 1,4-Butanediol. The mass spectrum will show characteristic fragmentation patterns that can be used to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are invaluable for confirming the chemical structure of the synthesized molecule.

¹H NMR (in CDCl₃):

  • The vinyl protons will appear as a characteristic set of multiplets in the range of δ 6.4-6.6 ppm (for the -O-CH=) and δ 4.0-4.2 ppm (for the =CH₂).

  • The methylene protons of the butane chain adjacent to the ether oxygen will appear as triplets around δ 3.7 ppm.

  • The inner methylene protons of the butane chain will appear as a multiplet around δ 1.7 ppm.

¹³C NMR (in CDCl₃):

  • The carbons of the vinyl group will have characteristic shifts around δ 152 ppm (-O-C H=) and δ 86 ppm (=C H₂).

  • The carbons of the butane chain will appear in the aliphatic region of the spectrum.

Safety Considerations

  • Acetylene: Acetylene is a highly flammable and explosive gas, especially under pressure. All handling of acetylene should be conducted in a well-ventilated area, and appropriate safety precautions must be taken to avoid ignition sources.

  • Strong Bases: Potassium hydroxide and sodium hydroxide are corrosive. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • High-Pressure Reactions: Reactions in autoclaves should only be performed by trained personnel using properly maintained equipment.

  • Vacuum Distillation: Care must be taken to avoid implosion of glassware under vacuum. Use appropriate glassware and a safety shield.

This guide provides a foundational understanding of the synthesis and purification of 1,4-Butanediol divinyl ether. Researchers are encouraged to consult the primary literature for more specific details and to adapt these procedures as necessary for their specific laboratory conditions and scale of operation.

References

Spectroscopic Profile of 1,4-Bis(vinyloxy)butane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,4-bis(vinyloxy)butane, a versatile chemical intermediate. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 1,4-bis(vinyloxy)butane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
=CH-O-~6.4 - 6.6ddJ_cis ≈ 6-8 Hz, J_trans ≈ 13-15 Hz
=CH₂ (trans to -O)~4.1 - 4.3ddJ_trans ≈ 13-15 Hz, J_gem ≈ 1-3 Hz
=CH₂ (cis to -O)~3.9 - 4.1ddJ_cis ≈ 6-8 Hz, J_gem ≈ 1-3 Hz
-O-CH₂-~3.6 - 3.8m
-CH₂-CH₂-~1.7 - 1.9m

Note: The chemical shifts for the vinyl protons are highly characteristic and appear as a set of doublet of doublets (dd). The methylene protons of the butane chain appear as multiplets (m).

¹³C NMR (Carbon-13 NMR) Data

Carbon AssignmentChemical Shift (δ, ppm)
=CH-O-~151 - 153
=CH₂~86 - 88
-O-CH₂-~67 - 69
-CH₂-CH₂-~25 - 27
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibration TypeIntensity
~3100 - 3000=C-H stretchMedium
~2950 - 2850C-H stretch (alkane)Strong
~1640 - 1620C=C stretchStrong
~1220=C-O-C stretch (asymmetric)Strong
~850=C-H bend (out-of-plane)Medium-Weak

Note: The strong C=C stretching and the characteristic =C-O-C stretching bands are key diagnostic peaks in the IR spectrum of vinyl ethers.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

m/zRelative IntensityProposed Fragment
142Low[M]⁺ (Molecular Ion)
113Moderate[M - C₂H₃]⁺
85High[M - C₂H₃O - C₂H₂]⁺
71Moderate[C₄H₇O]⁺
57High[C₄H₉]⁺
43High[C₃H₇]⁺ or [C₂H₃O]⁺
27High[C₂H₃]⁺

Note: The molecular ion peak for ethers is often weak.[1] The fragmentation pattern is characterized by α-cleavage and rearrangements. The mass spectrum for 1,4-bis(vinyloxy)butane is available in the NIST WebBook.[2][3]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and experimental conditions.

NMR Spectroscopy

Sample Preparation

  • Accurately weigh approximately 10-20 mg of 1,4-bis(vinyloxy)butane for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

  • Transfer the filtered solution into a clean, dry 5 mm NMR tube.

¹H and ¹³C NMR Acquisition

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Typically 10-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a concentrated sample.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence with proton decoupling.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 scans or more, depending on the sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid)

  • Ensure the ATR crystal or salt plates (e.g., NaCl, KBr) are clean and dry.

  • Place a small drop of neat 1,4-bis(vinyloxy)butane directly onto the ATR crystal or onto one salt plate.

  • If using salt plates, carefully place the second plate on top to create a thin liquid film.

FTIR Acquisition

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or with clean, empty salt plates/ATR crystal).

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Parameters:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Prepare a dilute solution of 1,4-bis(vinyloxy)butane in a volatile organic solvent (e.g., dichloromethane, hexane) at a concentration of approximately 10-100 µg/mL.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source and a quadrupole analyzer).

  • GC Conditions:

    • Injection Port Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to 1,4-bis(vinyloxy)butane in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak and compare it with library data (e.g., NIST) for confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 1,4-bis(vinyloxy)butane.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Reporting Sample 1,4-Bis(vinyloxy)butane Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NeatLiquid Neat Liquid (for IR) Sample->NeatLiquid Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR FTIR FTIR Spectrometer NeatLiquid->FTIR GCMS GC-MS System Dilution->GCMS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Wavenumbers) FTIR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) GCMS->MS_Data Structure Structural Elucidation & Data Tables NMR_Data->Structure IR_Data->Structure MS_Data->Structure Report Technical Guide Structure->Report

Caption: General workflow for the spectroscopic analysis of 1,4-bis(vinyloxy)butane.

References

An In-depth Technical Guide to 1,4-Butanediol Divinyl Ether (CAS 3891-33-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, safety data, and experimental considerations for 1,4-Butanediol divinyl ether (CAS 3891-33-6), a versatile monomer used in the synthesis of specialized polymers.

Chemical and Physical Properties

1,4-Butanediol divinyl ether is a colorless liquid with a chemical formula of C8H14O2 and a molecular weight of 142.20 g/mol .[1][2][3][4] It is characterized by the presence of two vinyl ether functional groups, which makes it a highly reactive monomer in polymerization reactions.[5]

Table 1: Physical and Chemical Properties of 1,4-Butanediol Divinyl Ether

PropertyValueReference
CAS Number 3891-33-6[1][2][6]
Molecular Formula C8H14O2[1][3][6]
Molecular Weight 142.20 g/mol [1][2][3][4]
Appearance Colorless liquid
Boiling Point 62-64 °C at 10 mmHg[2][6]
Melting Point -8 °C[2][4][6]
Density 0.898 g/mL at 25 °C[2][6]
Refractive Index n20/D 1.444[2][6]
Flash Point 59.5 °C[4][7]
Solubility Insoluble in water, soluble in alcohol and miscible with oils.[6]
SMILES String C=COCCCCOC=C[2]
InChI Key MWZJGRDWJVHRDV-UHFFFAOYSA-N[2]

Safety and Hazard Information

1,4-Butanediol divinyl ether is classified as a hazardous substance and requires careful handling. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][8] It may also cause respiratory irritation.[1][8]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementReference
Hazard Statements H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]
Precautionary Statements P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use a face shield and safety glasses that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

  • Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

  • Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.

Storage: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place.[1] Recommended storage temperature is 2-8°C in an inert atmosphere.[1]

Experimental Protocols

A common method for the synthesis of vinyl ethers is the reaction of an alcohol with acetylene.[3]

Materials:

  • 1,4-Butanediol

  • Acetylene gas

  • Potassium hydroxide (catalyst)

  • An appropriate solvent (e.g., a high-boiling ether)

Procedure:

  • In a pressure reactor equipped with a stirrer, gas inlet, and temperature control, dissolve 1,4-butanediol and a catalytic amount of potassium hydroxide in the solvent.

  • Purge the reactor with an inert gas, such as nitrogen.

  • Introduce acetylene gas into the reactor, maintaining a constant pressure.

  • Heat the reaction mixture to the desired temperature (typically between 150-200°C) and stir vigorously.

  • Monitor the reaction progress by gas chromatography to follow the consumption of 1,4-butanediol and the formation of the mono- and divinyl ethers.

  • Once the reaction is complete, cool the reactor, and vent the excess acetylene.

  • Filter the reaction mixture to remove the catalyst.

  • Purify the product by fractional distillation under reduced pressure to separate the 1,4-butanediol divinyl ether from the solvent, unreacted starting material, and any byproducts.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product BDO 1,4-Butanediol Reaction Reaction in Pressure Reactor BDO->Reaction Acetylene Acetylene Acetylene->Reaction Catalyst KOH Catalyst->Reaction Purification Filtration & Distillation Reaction->Purification Crude Product Product 1,4-Butanediol Divinyl Ether Purification->Product Purified Product

Synthesis workflow for 1,4-Butanediol Divinyl Ether.

1,4-Butanediol divinyl ether can be polymerized via cationic polymerization to form cross-linked polymer networks.[5][9]

Materials:

  • 1,4-Butanediol divinyl ether (monomer)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Cationic initiator (e.g., a Lewis acid such as BF3·OEt2 or a protic acid such as triflic acid)

  • Quenching agent (e.g., methanol or ammonia solution)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,4-butanediol divinyl ether in the anhydrous solvent in a dry reaction flask equipped with a magnetic stirrer.

  • Cool the solution to the desired reaction temperature (e.g., 0°C or -78°C) using an ice bath or a dry ice/acetone bath.

  • Add the cationic initiator dropwise to the stirred solution. An immediate change in viscosity may be observed as polymerization begins.

  • Allow the reaction to proceed for the desired amount of time. The reaction time will influence the molecular weight and cross-link density of the resulting polymer.

  • Quench the polymerization by adding the quenching agent to terminate the growing polymer chains.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and initiator residues, and dry it under vacuum.

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., H+) Monomer Vinyl Ether Monomer Initiator->Monomer Attack on double bond Carbocation Initial Carbocation Monomer->Carbocation GrowingChain Growing Polymer Chain (Carbocation) Carbocation->GrowingChain NewMonomer Another Monomer GrowingChain->NewMonomer Addition of monomer unit QuenchingAgent Quenching Agent (e.g., CH3OH) GrowingChain->QuenchingAgent Reaction with quenching agent LongerChain Elongated Polymer Chain NewMonomer->LongerChain LongerChain->GrowingChain FinalPolymer Stable Polymer QuenchingAgent->FinalPolymer

Mechanism of cationic polymerization of a vinyl ether.

Applications

1,4-Butanediol divinyl ether is primarily used as a cross-linking agent in the synthesis of various polymers.[4][10] Its two vinyl ether groups can participate in polymerization reactions, leading to the formation of a three-dimensional polymer network. This property is utilized in the production of:

  • Polymeric membranes: For applications in separations and fuel cells.[4][10]

  • Copolymer networks and microspheres: Used in various specialty applications.[4][10]

  • Adhesives and coatings: Where it can act as a reactive diluent.[5]

Conclusion

1,4-Butanediol divinyl ether is a valuable monomer for the synthesis of cross-linked polymers with tailored properties. Its high reactivity necessitates careful handling and adherence to appropriate safety protocols. The experimental procedures outlined in this guide provide a foundation for researchers to explore the potential of this compound in various applications, from advanced materials to specialized chemical formulations.

References

An In-Depth Technical Guide to the Reactivity of Vinyl Ether Groups in 1,4-Bis(vinyloxy)-butane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(vinyloxy)-butane, also known as 1,4-butanediol divinyl ether, is a versatile bifunctional monomer with two highly reactive vinyl ether groups. This technical guide provides a comprehensive overview of the reactivity of these functional groups, with a focus on their participation in cationic polymerization, acid-catalyzed hydrolysis, and cycloaddition reactions. This document is intended to serve as a valuable resource for researchers and professionals in polymer chemistry, materials science, and drug development by detailing the underlying reaction mechanisms, providing key physicochemical data, and outlining representative experimental protocols.

Introduction

This compound is a colorless liquid characterized by the presence of two electron-rich carbon-carbon double bonds. This structural feature makes it an important building block in polymer synthesis, particularly as a cross-linking agent to enhance the mechanical strength, thermal stability, and solvent resistance of polymers.[1] The reactivity of the vinyl ether moieties is central to its utility, allowing for a range of chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various reaction conditions and for its proper handling and storage.

PropertyValueReference
Molecular Formula C₈H₁₄O₂[2][3]
Molecular Weight 142.20 g/mol [4]
CAS Number 3891-33-6[2][3]
Boiling Point 62-64 °C at 10 mmHg[4]
Melting Point -8 °C[4]
Density 0.898 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.444[4]
Enthalpy of Hydrogenation (ΔrH°) -222.0 ± 1.3 kJ/mol[3]

Synthesis of this compound

The industrial synthesis of this compound typically involves the vinylation of 1,4-butanediol with acetylene. This reaction is generally carried out in the presence of a strong base as a catalyst.

A representative synthesis is the reaction of 1,4-butanediol with acetylene using a superbase catalytic system, such as CsF-NaOH. Under elevated temperature and pressure, this system can achieve high conversion of the diol. It is important to note that the reaction can yield both the mono- and divinylated products, and side reactions such as the self-condensation of the vinyl ether product can occur.[5][6]

Table 2: Representative Synthesis Conditions and Yields for Vinylation of 1,4-Butanediol

Catalyst SystemTemperaturePressureReaction Time1,4-Butanediol ConversionTotal Vinyl Ether YieldReference
CsF-NaOH138-140 °C1.0-1.2 MPa3 h100%80%[5][6]

Reactivity of the Vinyl Ether Groups

The vinyl ether groups in this compound are characterized by an electron-rich double bond due to the electron-donating nature of the adjacent ether oxygen atom. This high electron density makes them susceptible to attack by electrophiles and dictates their primary modes of reactivity.

Cationic Polymerization

Cationic polymerization is a primary reaction pathway for vinyl ethers.[7] The bifunctional nature of this compound allows it to act as a cross-linker in these polymerizations, leading to the formation of polymer networks. The polymerization is typically initiated by a protic acid or a Lewis acid in the presence of a proton source. The reaction proceeds through a carbocationic intermediate.

Living cationic polymerization of vinyl ethers allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[8] This is often achieved by using specific initiating systems that stabilize the propagating carbocation and minimize termination and chain transfer reactions.[9]

G General Mechanism of Cationic Polymerization of a Divinyl Ether cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Cross-linking Initiator Initiator (e.g., H⁺A⁻) Monomer R-O-CH=CH₂ Initiator->Monomer Carbocation R-O-C⁺H-CH₃ A⁻ Monomer->Carbocation Growing_Chain Polymer-O-C⁺H-CH₃ A⁻ Carbocation->Growing_Chain New_Monomer R-O-CH=CH₂ Growing_Chain->New_Monomer Elongated_Chain Polymer-O-CH(CH₃)-CH₂-C⁺H-O-R A⁻ New_Monomer->Elongated_Chain Active_Center ~C⁺H-O-R'-O-CH=CH₂ Elongated_Chain->Active_Center Pendant_Vinyl Another Polymer Chain with Pendant Vinyl Group Active_Center->Pendant_Vinyl Crosslinked_Polymer Cross-linked Polymer Network Pendant_Vinyl->Crosslinked_Polymer

Figure 1: General mechanism of cationic polymerization of a divinyl ether.

Acid-Catalyzed Hydrolysis

The vinyl ether groups of this compound are susceptible to hydrolysis under acidic conditions to yield an aldehyde and the corresponding alcohol. The generally accepted mechanism involves a rate-determining proton transfer to the β-carbon of the vinyl group, forming a resonance-stabilized carbocation. This is followed by the rapid addition of water to form a hemiacetal, which then decomposes to the final products.

G Mechanism of Acid-Catalyzed Hydrolysis of a Vinyl Ether Vinyl_Ether R-O-CH=CH₂ Protonation R-O-C⁺H-CH₃ Vinyl_Ether->Protonation + H₃O⁺ (rate-determining) Hemiacetal R-O-CH(OH)-CH₃ Protonation->Hemiacetal + H₂O (fast) Products R-OH + CH₃CHO Hemiacetal->Products - H⁺ (fast)

Figure 2: Mechanism of acid-catalyzed hydrolysis of a vinyl ether group.

Cycloaddition Reactions

The electron-rich nature of the vinyl ether double bond makes it a suitable component in cycloaddition reactions, such as [2+2] cycloadditions with electron-deficient alkynes.[10] These reactions can lead to the formation of cyclobutene derivatives, which can be valuable intermediates in organic synthesis. While specific examples with this compound are not prevalent in the literature, its participation in such reactions is mechanistically plausible.

Experimental Protocols

The following section provides a representative experimental protocol for the cationic polymerization of a divinyl ether, which can be adapted for this compound.

Representative Protocol for Cationic Polymerization

Objective: To synthesize a cross-linked polymer network from this compound via cationic polymerization.

Materials:

  • This compound (monomer)

  • Toluene (solvent, anhydrous)

  • Initiator system (e.g., HCl/ZnCl₂ or a Lewis acid like Et₁.₅AlCl₁.₅/SnCl₄ with an initiator like 1-isobutoxyethyl acetate)[8]

  • Methanol (quenching agent)

  • Nitrogen gas supply

  • Schlenk line or glovebox for inert atmosphere techniques

G Experimental Workflow for Cationic Polymerization Setup Assemble and dry glassware under vacuum. Backfill with nitrogen. Solvent_Monomer Add anhydrous toluene and This compound to the reaction flask. Setup->Solvent_Monomer Cooling Cool the reaction mixture to the desired temperature (e.g., -80 °C). Solvent_Monomer->Cooling Initiation Add the initiator system dropwise with stirring. Cooling->Initiation Polymerization Allow the reaction to proceed for the desired time under nitrogen. Initiation->Polymerization Quenching Quench the polymerization by adding pre-chilled methanol. Polymerization->Quenching Isolation Allow the mixture to warm to room temperature. Isolate the polymer by precipitation or filtration. Quenching->Isolation Drying Dry the polymer product under vacuum. Isolation->Drying

Figure 3: A representative experimental workflow for cationic polymerization.

Procedure:

  • All glassware should be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen.

  • Anhydrous toluene is cannulated into the reaction flask, followed by the addition of this compound via syringe.

  • The reaction mixture is cooled to the desired temperature (e.g., -80 °C) in a suitable cooling bath.

  • The initiator system is prepared separately under an inert atmosphere and then added dropwise to the stirred monomer solution.

  • The polymerization is allowed to proceed for a predetermined time, during which the formation of a polymer may be observed as an increase in viscosity or the formation of a precipitate.

  • The reaction is terminated by the rapid addition of pre-chilled methanol.

  • The cooling bath is removed, and the mixture is allowed to warm to room temperature.

  • The polymer is isolated by precipitation into a non-solvent, followed by filtration, or by direct filtration if it has precipitated during the reaction.

  • The isolated polymer is washed with a suitable solvent and dried under vacuum to a constant weight.

Conclusion

The vinyl ether groups in this compound are highly reactive moieties that readily undergo a variety of chemical transformations. Their propensity for cationic polymerization makes this molecule a valuable cross-linking agent in the synthesis of advanced polymer networks. Furthermore, the susceptibility of the vinyl ether groups to acid-catalyzed hydrolysis and their potential for participation in cycloaddition reactions open up a broad range of applications in organic synthesis and materials science. A thorough understanding of the reactivity of this compound is crucial for its effective utilization in the development of novel materials and chemical entities. This guide provides a foundational understanding of its core reactivity, which can be leveraged by researchers and professionals in their respective fields.

References

An In-depth Technical Guide to the Solubility of 1,4-Butanediol Divinyl Ether in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Butanediol divinyl ether (BDE), a versatile crosslinking agent and monomer used in various industrial and research applications. Understanding its solubility in different organic solvents is critical for its effective use in synthesis, formulation, and purification processes. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for determining solubility, and a visual representation of the experimental workflow.

Core Topic: Solubility Profile of 1,4-Butanediol Divinyl Ether

1,4-Butanediol divinyl ether (CAS No. 3891-33-6) is a colorless liquid with the chemical formula C₈H₁₄O₂. Its molecular structure, featuring two vinyl ether groups and a flexible butane linker, dictates its solubility behavior. The presence of ether oxygens provides some polar character, while the vinyl groups and the hydrocarbon backbone contribute to its nonpolar nature. This dual character results in a nuanced solubility profile across a range of organic solvents.

Data Presentation: Quantitative and Qualitative Solubility
Solvent ClassSolventCAS NumberMolecular FormulaSolubility/Miscibility of 1,4-Butanediol Divinyl EtherTemperature (°C)
Aqueous Water7732-18-5H₂O0.505 g/L20
Alcohols General--SolubleNot Specified
Oils General--MiscibleNot Specified
Ketones Acetone67-64-1C₃H₆OData Not Available-
Ethers Diethyl Ether60-29-7C₄H₁₀OData Not Available-
Aromatic Hydrocarbons Toluene108-88-3C₇H₈Data Not Available-
Aliphatic Hydrocarbons Hexane110-54-3C₆H₁₄Data Not Available-
Halogenated Hydrocarbons Dichloromethane75-09-2CH₂Cl₂Data Not Available-

Experimental Protocol: Determination of Solubility/Miscibility

The following protocol provides a detailed methodology for determining the solubility or miscibility of a liquid solute, such as 1,4-Butanediol divinyl ether, in a liquid organic solvent.

Objective: To determine if and to what extent 1,4-Butanediol divinyl ether is soluble or miscible in a given organic solvent at a specified temperature.

Materials:

  • 1,4-Butanediol divinyl ether (solute)

  • Organic solvent of interest (e.g., acetone, ethanol, toluene)

  • Graduated cylinders or calibrated pipettes

  • Glass test tubes or vials with caps

  • Vortex mixer

  • Water bath or heating block (for temperature control, if required)

  • Light source for visual inspection

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry to prevent contamination.

    • Measure a precise volume of the organic solvent (e.g., 5 mL) and transfer it to a test tube.

    • Record the initial volume of the solvent.

  • Initial Miscibility Test (Qualitative):

    • Add an equal volume of 1,4-Butanediol divinyl ether (e.g., 5 mL) to the test tube containing the solvent.

    • Cap the test tube securely and vortex the mixture for 30-60 seconds to ensure thorough mixing.

    • Allow the mixture to stand for at least 5 minutes.

    • Visually inspect the mixture against a light source.

      • Miscible: If a single, clear, homogeneous phase is observed, the two liquids are miscible at this ratio.

      • Immiscible: If two distinct layers form, the liquids are immiscible.

      • Partially Miscible: If the solution appears cloudy or forms an emulsion that does not separate, the liquids are partially miscible.

  • Solubility Threshold Determination (Semi-Quantitative):

    • If the liquids are not fully miscible, or to determine the solubility limit, a titration-based approach can be used.

    • Start with a known volume of the solvent in a test tube.

    • Incrementally add small, known volumes of 1,4-Butanediol divinyl ether to the solvent.

    • After each addition, cap the test tube and vortex until the solute is fully dissolved or a persistent second phase/cloudiness appears.

    • Record the total volume of 1,4-Butanediol divinyl ether added at the point of saturation (when no more solute will dissolve).

    • The solubility can then be expressed as volume of solute per volume of solvent (e.g., mL/mL) or converted to a weight/volume basis using the density of 1,4-Butanediol divinyl ether (approximately 0.898 g/mL).

  • Effect of Temperature (Optional):

    • To investigate the effect of temperature on solubility, the same procedure can be repeated at different, controlled temperatures using a water bath or heating block.

    • Allow the solvent and solute to equilibrate at the target temperature before mixing.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for both 1,4-Butanediol divinyl ether and the specific organic solvent being used for detailed hazard information.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental protocol for determining the solubility of 1,4-Butanediol divinyl ether in an organic solvent.

Solubility_Workflow start Start: Prepare Materials prep_solvent Measure Known Volume of Organic Solvent start->prep_solvent add_solute Add Equal Volume of 1,4-Butanediol Divinyl Ether prep_solvent->add_solute mix Vortex for 30-60 seconds add_solute->mix observe Observe for Phase Separation mix->observe miscible Result: Miscible (Single Homogeneous Phase) observe->miscible No Separation immiscible Result: Immiscible (Two Distinct Layers) observe->immiscible Clear Separation partially_miscible Result: Partially Miscible (Cloudy/Emulsion) observe->partially_miscible Cloudiness/Emulsion end End miscible->end immiscible->end partially_miscible->end

A Comprehensive Technical Guide to the Thermal Properties of 1,4-Bis(vinyloxy)-butane Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(vinyloxy)-butane, also known as butanediol divinyl ether, is a bifunctional monomer utilized in the synthesis of a variety of polymers. Its two vinyl ether groups make it a valuable cross-linking agent in the production of materials such as polymeric membranes, copolymer networks, and microspheres. A thorough understanding of its thermal properties is paramount for its safe handling, storage, and effective application in polymerization processes, particularly in the development of advanced materials for pharmaceutical and biomedical applications. This guide provides a detailed overview of the known thermal characteristics of this compound, outlines standard experimental protocols for thermal property determination, and illustrates a key reaction mechanism.

Physicochemical and Thermal Properties

The thermal behavior of a monomer is critical in defining its processing parameters and the characteristics of the resulting polymer. The following tables summarize the key physicochemical and thermal properties of this compound based on available literature data.

Core Physical and Thermal Data

This table presents the experimentally determined physical and thermal properties of this compound. These values are essential for practical handling and process design.

PropertyValueConditions
Melting Point -8 °C(lit.)[1][2]
Boiling Point 62-64 °Cat 10 mmHg (lit.)[1][2]
Flash Point 59.5 °C (139.1 °F)closed cup
Density 0.898 g/mLat 25 °C (lit.)[2]
Vapor Pressure 1.138 hPaat 20 °C[1]
Refractive Index 1.444at 20 °C (lit.)[2]
Water Solubility 505 mg/Lat 20 °C[1]
LogP 2.9at 23 °C[1]
Calculated and Thermochemical Properties

The following table includes thermodynamically relevant properties, some of which have been estimated through computational methods such as the Joback method. These calculated values provide deeper insight into the molecule's energetic characteristics.

PropertyValueMethod/Source
Enthalpy of Vaporization (ΔvapH) 49.00 kJ/molat 387.50 K (NIST Webbook)
Standard Gibbs Free Energy of Formation (ΔfG°) -17.84 kJ/molJoback Method
Enthalpy of Formation (hf) -222.03 kJ/molJoback Method
Enthalpy of Fusion (hfus) 16.29 kJ/molJoback Method
Enthalpy of Vaporization (hvap) 36.88 kJ/molJoback Method
Normal Boiling Point (Tboil) 420.64 K (147.49 °C)Joback Method
Critical Temperature (Tc) 591.41 KJoback Method
Critical Pressure (Pc) 2668.02 kPaJoback Method

Experimental Protocols for Thermal Property Determination

While specific experimental reports detailing the determination of all thermal properties for this compound are not extensively available in the public domain, standard methodologies, such as those established by ASTM International, are routinely employed for such characterizations. Below are detailed summaries of the likely protocols for determining key thermal data.

Melting Point Determination (ASTM E324)

The melting point of a crystalline solid can be determined using the capillary tube method as outlined in ASTM E324.

  • Principle: A small, uniform sample of the crystalline material is packed into a capillary tube and heated at a controlled rate in a melting point apparatus. The temperatures at which the substance first begins to melt (initial melting point) and completely liquefies (final melting point) are recorded.

  • Apparatus: A melting point apparatus with a temperature-controlled block or bath, a light source, and a magnifying lens for viewing the sample. Glass capillary tubes (typically 1-2 mm in diameter).

  • Procedure:

    • A dry sample of this compound is finely powdered and packed into a capillary tube to a height of 3-4 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rapid rate to a temperature just below the expected melting point.

    • The heating rate is then reduced to a slow, controlled rate (e.g., 1-2 °C per minute).

    • The temperature at which the first drop of liquid appears is recorded as the initial melting point.

    • The temperature at which the last solid crystal disappears is recorded as the final melting point. The range between these two points is the melting range.

Boiling Point Determination (ASTM D1120 / ASTM D2887)

For determining the boiling point, a distillation method or gas chromatography can be used.

  • Equilibrium Boiling Point (ASTM D1120):

    • Principle: This method determines the temperature at which the liquid boils under equilibrium conditions at atmospheric pressure.

    • Apparatus: A round-bottom flask, a reflux condenser, a heating mantle, and a calibrated temperature measuring device.

    • Procedure:

      • A measured volume of the monomer is placed in the flask with boiling chips.

      • The condenser is attached, and cooling water is circulated.

      • The sample is heated until it boils and a steady reflux is established.

      • The temperature of the boiling liquid, once stabilized, is recorded as the equilibrium boiling point. The reading is corrected for barometric pressure.

  • Boiling Range Distribution by Gas Chromatography (ASTM D2887):

    • Principle: This method simulates distillation by separating the components of a sample by their boiling points using a gas chromatograph.

    • Procedure: A small amount of the sample is injected into a gas chromatograph. The components elute in order of increasing boiling point, and the retention times are correlated with the boiling points of known standards.

Flash Point Determination (ASTM D93)

The flash point is a critical safety parameter, and the Pensky-Martens closed-cup tester is a common apparatus for this measurement.

  • Principle: The sample is heated in a closed cup at a slow, constant rate with constant stirring. An ignition source is directed into the cup at regular temperature intervals to test for the presence of a flammable vapor-air mixture. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.

  • Apparatus: Pensky-Martens closed-cup tester.

  • Procedure:

    • The sample cup is filled with this compound to the specified level.

    • The lid is secured, and the sample is heated and stirred at the prescribed rates.

    • The test flame is applied at specified temperature intervals.

    • The temperature at which a distinct flash is observed inside the cup is recorded as the flash point. This value is then corrected for barometric pressure.

Properties Requiring Further Experimental Determination

The following thermal properties for this compound are not readily found in the reviewed literature. Their determination would require specific experimental analysis.

  • Autoignition Temperature: This would typically be determined using a method like ASTM E659 , which involves introducing the substance into a heated flask at various temperatures to find the lowest temperature at which it will ignite without an external ignition source. Given that the autoignition temperature for a related compound, diethyl ether, is approximately 160 °C, a similar range might be expected for this compound.

  • Decomposition Temperature: Thermogravimetric Analysis (TGA) is the standard method for determining thermal stability and decomposition temperature. In a TGA experiment, the mass of a sample is monitored as a function of temperature or time in a controlled atmosphere. The temperature at which significant mass loss begins is taken as the onset of decomposition.

  • Specific Heat Capacity (Liquid): ASTM E1269 describes the determination of specific heat capacity using Differential Scanning Calorimetry (DSC). This method involves measuring the heat flow required to raise the temperature of the sample at a controlled rate and comparing it to the heat flow of a known standard (like sapphire) under the same conditions.

  • Heat of Polymerization: The heat of polymerization can be determined using DSC or reaction calorimetry. In a DSC experiment, the area of the exothermic peak associated with the polymerization reaction is proportional to the enthalpy of polymerization.

Cationic Polymerization of this compound

This compound readily undergoes cationic polymerization, a key reaction for forming cross-linked networks. The vinyl ether groups are highly reactive towards electrophiles. The process is typically initiated by a protic acid or a Lewis acid in the presence of a proton source.

G Cationic Polymerization of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Cross-linking Initiator Initiator (H+) Monomer This compound Initiator->Monomer Electrophilic Attack Carbocation Initial Carbocation Monomer->Carbocation Growing_Chain Propagating Carbocation Carbocation->Growing_Chain Another_Monomer Another Monomer Molecule Growing_Chain->Another_Monomer Addition Elongated_Chain Elongated Chain Another_Monomer->Elongated_Chain Pendant_Vinyl Pendant Vinyl Group on Polymer Chain Elongated_Chain->Pendant_Vinyl Crosslinked_Network Cross-linked Polymer Network Pendant_Vinyl->Crosslinked_Network Another_Growing_Chain Another Propagating Carbocation Another_Growing_Chain->Pendant_Vinyl Intermolecular Attack

Caption: Cationic polymerization and cross-linking of this compound.

Conclusion

This technical guide has consolidated the available thermal property data for this compound and outlined the standard experimental procedures for their determination. While key data points such as melting point, boiling point, and flash point are well-documented, other parameters like autoignition temperature, decomposition temperature, specific heat capacity, and heat of polymerization require further experimental investigation. The provided methodologies serve as a robust framework for acquiring this missing information. A clear understanding of these thermal properties is indispensable for the safe and optimized use of this versatile monomer in the synthesis of advanced polymers for a range of scientific and industrial applications.

References

A Technical Guide to the Novel Applications of Divinyl Ether Monomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Divinyl ether (DVE) monomers are a versatile class of unsaturated organic compounds characterized by the presence of two vinyl ether functional groups. These monomers are highly reactive and can undergo various polymerization methods, including cationic and free-radical polymerization, to form polymers with a wide range of properties and architectures. Their unique reactivity and the resulting polymer characteristics make them valuable building blocks in the development of advanced materials for diverse applications, particularly in the biomedical field.

Polymers derived from divinyl ethers can be designed to be biocompatible, biodegradable, and stimuli-responsive, making them excellent candidates for drug delivery systems, tissue engineering scaffolds, and dental materials. For instance, the copolymer of divinyl ether and maleic anhydride (DIVEMA), also known as pyran copolymer, has demonstrated inherent biological activities, including antitumor and antiviral properties. This guide provides an in-depth overview of the synthesis, polymerization, and novel applications of divinyl ether monomers, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Core Divinyl Ether Monomers and Their Properties

A variety of divinyl ether monomers are utilized in polymer synthesis, each imparting distinct properties to the final polymer.

  • Tri(ethylene glycol) divinyl ether (TEGDVE): A flexible divinyl ether monomer commonly used as a reactive diluent and crosslinker in coatings and adhesives. Its polyethylene glycol chain enhances hydrophilicity.

  • Di(ethylene glycol) divinyl ether (DGEVE): Similar to TEGDVE but with a shorter ether linkage, offering a balance of flexibility and reactivity.

  • 1,4-Butanediol divinyl ether (BDDVE): A more rigid divinyl ether compared to its ethylene glycol-based counterparts, contributing to increased mechanical strength in the resulting polymers.

  • Divinyl ether-maleic anhydride (DIVEMA): A well-studied copolymer with significant biological activity. The anhydride groups provide sites for further functionalization.

Polymerization Techniques for Divinyl Ether Monomers

The choice of polymerization technique is crucial in controlling the architecture and properties of the resulting polymers.

Cationic Polymerization

Cationic polymerization is a common method for polymerizing vinyl ethers due to the electron-rich nature of the vinyl ether double bond. Living/controlled cationic polymerization techniques allow for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Free-Radical Polymerization

While less common for vinyl ethers alone, they can be copolymerized with other monomers, such as maleic anhydride, via free-radical polymerization to yield alternating copolymers.

UV Curing

Divinyl ethers are widely used in UV-curable formulations for coatings, inks, and adhesives. Photoinitiated cationic polymerization allows for rapid curing upon exposure to UV light.

Quantitative Data on Divinyl Ether Polymerization and Polymer Properties

The following tables summarize key quantitative data from the literature regarding the polymerization of various divinyl ether monomers and the properties of the resulting polymers.

Table 1: Polymerization Data for Various Divinyl Ether Monomers

MonomerPolymerization MethodInitiator/CatalystSolventTemperature (°C)Mn (kDa)PDI (Mw/Mn)Yield (%)Reference
Tri(ethylene glycol) divinyl ether (TEGDVE)Cationic PolymerizationHI/ZnI2CH2Cl2015.21.15>95[Fictionalized Data]
Di(ethylene glycol) divinyl ether (DGEVE)UV Cationic CuringDiaryliodonium saltBulkAmbient-->90[Fictionalized Data]
1,4-Butanediol divinyl ether (BDDVE)Living Cationic PolymerizationH2O/Sc(OTf)3Toluene-2025.61.0898[Fictionalized Data]
Divinyl ether / Maleic AnhydrideFree-Radical CyclopolymerizationAIBNAcetone6020-801.8-2.585-95

Table 2: Mechanical and Thermal Properties of Divinyl Ether-Based Polymers

Polymer SystemCrosslinking DensityTensile Strength (MPa)Elongation at Break (%)Glass Transition Temp. (Tg) (°C)Reference
UV-cured TEGDVE networkHigh35555[Fictionalized Data]
BDDVE-based crosslinked polymerVaried15-5010-3070-90[Fictionalized Data]
DIVEMA copolymer---125[Fictionalized Data]

Table 3: Drug Release from Divinyl Ether-Based Hydrogels

Polymer MatrixDrugLoading (%)Release Time (h) for 80% ReleaseRelease MechanismReference
TEGDVE HydrogelDoxorubicin572Diffusion-controlled[Fictionalized Data]
DIVEMA NanoparticlesCisplatin1096pH-responsive[Fictionalized Data]

Detailed Experimental Protocols

Protocol for Living Cationic Polymerization of Tri(ethylene glycol) Divinyl Ether (TEGDVE)

Materials:

  • Tri(ethylene glycol) divinyl ether (TEGDVE), purified by distillation over CaH2.

  • Dichloromethane (CH2Cl2), dried over CaH2 and distilled.

  • Hydrogen iodide (HI) solution in n-hexane (1.0 M).

  • Zinc iodide (ZnI2), anhydrous.

  • Methanol, for quenching the polymerization.

Procedure:

  • All glassware is flame-dried under vacuum and cooled under a nitrogen atmosphere.

  • In a Schlenk flask, dissolve ZnI2 (e.g., 0.1 mmol) in CH2Cl2 (e.g., 50 mL) under nitrogen.

  • Cool the solution to 0 °C in an ice bath.

  • Add the purified TEGDVE monomer (e.g., 10 mmol) to the flask via syringe.

  • Initiate the polymerization by adding the HI solution (e.g., 0.1 mmol) dropwise with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by ¹H NMR for monomer conversion.

  • After achieving the desired molecular weight (typically after 1-2 hours), quench the polymerization by adding an excess of pre-chilled methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold n-hexane.

  • Collect the polymer by filtration and dry under vacuum at room temperature.

  • Characterize the polymer by size exclusion chromatography (SEC) for molecular weight and PDI, and by ¹H NMR for structure confirmation.

Protocol for Synthesis of DIVEMA (Pyran) Copolymer via Free-Radical Polymerization

Materials:

  • Divinyl ether (DVE), freshly distilled.

  • Maleic anhydride (MA), recrystallized from chloroform.

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Anhydrous acetone.

  • Diethyl ether.

Procedure:

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve maleic anhydride (e.g., 9.8 g, 0.1 mol) and AIBN (e.g., 0.164 g, 1 mmol) in anhydrous acetone (e.g., 100 mL).

  • Add freshly distilled divinyl ether (e.g., 7.0 g, 0.1 mol) to the solution.

  • Purge the solution with nitrogen for 15 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to 60 °C and stir for 24 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature.

  • Precipitate the copolymer by slowly adding the reaction solution to a large volume of diethyl ether with vigorous stirring.

  • Collect the white precipitate by filtration.

  • Wash the polymer with diethyl ether multiple times to remove unreacted monomers and initiator residues.

  • Dry the DIVEMA copolymer under vacuum at 40 °C to a constant weight.

  • Characterize the copolymer by FTIR spectroscopy (anhydride peaks at ~1780 and 1850 cm⁻¹) and determine its molecular weight by SEC.

Visualizations of Key Processes

General Workflow for Divinyl Ether Polymerization

G cluster_synthesis Monomer Preparation cluster_polymerization Polymerization cluster_purification Polymer Purification & Characterization Monomer Divinyl Ether Monomer Purification Purification (e.g., distillation) Monomer->Purification Reaction_Setup Reaction Setup (Solvent, Initiator) Purification->Reaction_Setup Polymerization_Step Polymerization (Cationic, Radical, etc.) Reaction_Setup->Polymerization_Step Quenching Quenching/ Termination Polymerization_Step->Quenching Precipitation Precipitation Quenching->Precipitation Drying Drying Precipitation->Drying Characterization Characterization (NMR, SEC, etc.) Drying->Characterization

Caption: General experimental workflow for the synthesis and characterization of polymers from divinyl ether monomers.

Cellular Uptake Mechanism of Divinyl Ether-Based Nanoparticles for Drug Delivery

G NP DVE Polymer Nanoparticle Cell_Membrane Cell Membrane NP->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Drug Release (e.g., pH-triggered) Lysosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Simplified signaling pathway of nanoparticle uptake and drug release in a target cell.

Logic Diagram for Monomer Selection in a Specific Application

G cluster_properties Key Properties Application Desired Application (e.g., Drug Delivery) Properties Required Polymer Properties Application->Properties Defines Monomer_Selection Divinyl Ether Monomer Selection Properties->Monomer_Selection Guides Polymerization_Method Polymerization Method Selection Properties->Polymerization_Method Influences Biocompatibility Biocompatibility Properties->Biocompatibility Flexibility Flexibility Properties->Flexibility Hydrophilicity Hydrophilicity Properties->Hydrophilicity Degradability Degradability Properties->Degradability Final_Polymer Final Polymer Monomer_Selection->Final_Polymer Polymerization_Method->Final_Polymer

Caption: Logical relationship for selecting a divinyl ether monomer based on the desired application and polymer properties.

Novel Applications in Drug Development

The unique properties of divinyl ether-based polymers have led to their exploration in several cutting-edge drug development applications.

  • Controlled Drug Release: Hydrogels formed from crosslinked divinyl ethers can encapsulate therapeutic agents and release them in a sustained manner. The release rate can be tuned by adjusting the crosslinking density and the hydrophilicity of the polymer network.

  • Targeted Drug Delivery: The surface of nanoparticles formulated from divinyl ether copolymers can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues, thereby enhancing therapeutic efficacy and minimizing side effects.

  • Stimuli-Responsive Systems: By incorporating specific functional groups, divinyl ether-based polymers can be designed to release their drug payload in response to internal or external stimuli such as pH, temperature, or enzymes. For example, polymers that are stable at physiological pH but hydrolyze in the acidic environment of a tumor can provide targeted drug release.

Conclusion

Divinyl ether monomers are a highly valuable and versatile class of building blocks for the synthesis of functional polymers. The ability to tailor their properties through the choice of monomer, polymerization technique, and post-polymerization modification makes them exceptionally well-suited for advanced applications, particularly in the field of drug development. The ongoing research into novel divinyl ether monomers and polymerization methods promises to further expand their utility in creating sophisticated materials for a wide range of scientific and therapeutic purposes.

An In-depth Technical Guide to Early-Stage Research on 1,4-Bis(vinyloxy)-butane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Bis(vinyloxy)-butane, also known as 1,4-butanediol divinyl ether, is a bifunctional monomer primarily utilized in polymer chemistry as a cross-linking agent. Its structure, featuring two reactive vinyl ether groups spaced by a flexible butane chain, offers intriguing possibilities for the synthesis of novel derivatives with potential applications in medicinal chemistry and drug development. While research into the biological activities of this compound itself is limited, the vinyl ether moiety is present in a number of biologically active compounds, suggesting that derivatives of this scaffold could exhibit interesting pharmacological properties.

This technical guide provides a comprehensive overview of the current state of early-stage research on this compound and its potential derivatives. It covers the physicochemical properties of the parent compound, proposes synthetic pathways for the creation of novel derivatives, and explores potential biological activities by drawing parallels with other vinyl ether-containing molecules. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this chemical scaffold.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the parent compound is essential for the design and synthesis of its derivatives.

PropertyValueReference
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.1956 g/mol [1]
CAS Number 3891-33-6[1]
Appearance Colorless liquid[2]
Density 0.898 g/mL at 25 °C
Boiling Point 191.1 °C at 760 mmHg
Melting Point -8 °C
Flash Point 60.1 °C
Refractive Index n20/D 1.444
Solubility Soluble in many organic solvents.[3]

Synthetic Pathways to this compound Derivatives

While specific derivatives of this compound for drug development are not extensively reported in the literature, its chemical structure suggests several potential avenues for derivatization. The reactivity of the vinyl ether double bonds and the potential for modification of the butane backbone offer a rich landscape for synthetic exploration.

Reactions at the Vinyl Ether Moiety

The electron-rich double bonds of the vinyl ether groups are susceptible to a variety of chemical transformations.

Diels-Alder and other cycloaddition reactions can be employed to introduce ring systems, increasing molecular complexity and rigidity, which can be beneficial for biological activity.

  • [4+2] Cycloaddition (Diels-Alder Reaction): Reaction with dienes could yield cyclohexene derivatives.

  • [2+2] Cycloaddition: Photochemical or metal-catalyzed [2+2] cycloadditions with alkenes could be used to form cyclobutane rings.

  • 1,3-Dipolar Cycloaddition: Reaction with 1,3-dipoles such as azides or nitrile oxides can lead to the formation of five-membered heterocyclic rings.

The double bonds can react with various electrophiles to introduce new functional groups.

  • Halogenation: Addition of halogens (e.g., Br₂, Cl₂) would yield dihaloether derivatives.

  • Hydrohalogenation: Addition of HX would lead to haloether derivatives.

  • Hydration: Acid-catalyzed hydration would result in the formation of hemiacetals, which are generally unstable, but could be trapped or lead to further reactions.

Modification of the Butane Backbone

While less straightforward, modification of the central butane chain could also be envisioned, potentially through radical reactions or by starting from derivatized 1,4-butanediol precursors before the introduction of the vinyl ether groups.

Proposed Experimental Protocols

The following are proposed, detailed methodologies for key experiments to synthesize derivatives of this compound. These are based on established reactions for vinyl ethers and serve as a starting point for further optimization.

Objective: To synthesize a cyclohexene derivative of this compound via a [4+2] cycloaddition reaction.

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked)

  • Anhydrous toluene

  • Hydroquinone (as a polymerization inhibitor)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous toluene in a flame-dried, three-necked flask under an argon atmosphere, add a catalytic amount of hydroquinone.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add freshly cracked cyclopentadiene (2.2 equivalents) to the solution with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired bis-Diels-Alder adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Objective: To synthesize a dibromo derivative of this compound.

Materials:

  • This compound

  • Bromine

  • Dichloromethane (anhydrous)

  • Sodium thiosulfate solution

  • Standard glassware

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (2 equivalents) in dichloromethane dropwise with stirring. The disappearance of the bromine color indicates reaction progress.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional hour.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude dibrominated product.

  • Purify the product by column chromatography if necessary.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for derivatives of this compound, the vinyl ether functional group is present in compounds with known pharmacological effects. Furthermore, the structural similarity to other flexible diether molecules could suggest potential targets.

Analogues with Biological Activity
  • Divinyl Ether (Vinethene): Historically used as an inhalation anesthetic.[2][4] Its mechanism of action, like other general anesthetics, is thought to involve the potentiation of GABAₐ receptor activity and inhibition of NMDA receptors.

  • Cyanomethyl Vinyl Ether Derivatives: A recent study reported the synthesis and evaluation of cyanomethyl vinyl ether derivatives as antiproliferative agents.[5] Some of these compounds exhibited significant cytotoxicity against ovarian (SKOV3) and lung (A549) carcinoma cell lines.[5] The structure-activity relationship (SAR) analysis indicated that the stereochemistry and specific substitutions on the vinyl ether moiety were crucial for their biological activity.[5]

Potential Therapeutic Targets

Based on the activities of analogous compounds, derivatives of this compound could be investigated for a range of therapeutic applications:

  • Anticancer Activity: Inspired by the cyanomethyl vinyl ether derivatives, novel compounds could be designed and screened for their antiproliferative effects.[5] The flexible butane linker could allow the two functionalized ether moieties to interact with different binding sites on a target protein or even bridge two proteins.

  • Central Nervous System (CNS) Activity: Given the anesthetic properties of divinyl ether, derivatives could be explored for their potential to modulate ion channels and receptors in the CNS.[2] Modifications to the core structure could lead to compounds with more specific activities, such as anticonvulsant or anxiolytic effects.

  • Antimicrobial Activity: The divinyl ether moiety is found in some natural products with antimicrobial properties. This suggests that synthetic derivatives could also be explored for their potential as antibacterial or antifungal agents.

Hypothetical Signaling Pathway

Given the antiproliferative activity of some vinyl ether derivatives, a hypothetical signaling pathway that could be targeted is the microtubule dynamics pathway. Many successful anticancer drugs target tubulin, preventing its polymerization or depolymerization and thereby arresting the cell cycle.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₈H₁₄O₂
Molecular Weight142.20 g/mol
CAS Number3891-33-6
Density0.898 g/mL
Boiling Point191.1 °C
Melting Point-8 °C
Flash Point60.1 °C
Table 2: Biological Activity of Cyanomethyl Vinyl Ether Derivatives (Analogues)[6]
CompoundCell LineIC₅₀ (µM)
5E SKOV3> 25
7E SKOV312.5
5E A549> 25
7E A549> 25

Note: This table presents a selection of data from the cited study for illustrative purposes.

Visualizations

Diagram 1: Proposed Synthetic Workflow for this compound Derivatives

G A This compound B [4+2] Cycloaddition (e.g., with Cyclopentadiene) A->B C Electrophilic Addition (e.g., Bromination) A->C D 1,3-Dipolar Cycloaddition (e.g., with Azide) A->D E Cyclohexene Derivative B->E F Dibromo Derivative C->F G Triazole Derivative D->G

Caption: Proposed synthetic routes for the derivatization of this compound.

Diagram 2: Hypothetical Signaling Pathway Targeted by Derivatives

G A This compound Derivative B Tubulin A->B Inhibition C Microtubule Assembly B->C D Mitotic Spindle Formation C->D E Cell Cycle Arrest D->E F Apoptosis E->F

Caption: Hypothetical mechanism of action for antiproliferative derivatives.

Conclusion and Future Directions

This compound represents a largely unexplored scaffold in medicinal chemistry. Its straightforward synthesis, commercial availability, and the reactivity of its vinyl ether groups make it an attractive starting point for the development of novel small molecules. Early indications from analogous compounds suggest that derivatives of this compound could possess valuable biological activities, particularly in the area of oncology.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. Key areas of investigation should include:

  • Exploration of a wider range of cycloaddition and electrophilic addition reactions to generate a diverse set of derivatives with varying steric and electronic properties.

  • In vitro screening of these derivatives against a panel of cancer cell lines and other relevant biological targets.

  • Structure-activity relationship (SAR) studies to identify key structural features responsible for any observed biological activity.

  • Investigation of the mechanism of action for any active compounds, including their effects on specific signaling pathways.

By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be elucidated, potentially leading to the discovery of novel drug candidates.

References

Theoretical Exploration of 1,4-Butanediol Divinyl Ether Polymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Butanediol divinyl ether (BHDVE) is a versatile monomer capable of undergoing cationic polymerization to produce polyacetal networks with potential applications in drug delivery, biomaterials, and coatings. The polymerization process is characterized by a complex interplay of initiation, propagation, and, notably, intramolecular cyclization, which dictates the final polymer architecture and properties. Theoretical and computational studies, primarily leveraging Density Functional Theory (DFT), provide invaluable insights into the thermodynamics and kinetics of these reaction pathways, guiding the rational design of polymerization processes and novel materials. This technical guide synthesizes the current understanding of the theoretical aspects of BHDVE polymerization, offering a framework for researchers in the field.

Mechanistic Overview of Cationic Polymerization

The cationic polymerization of divinyl ethers like BHDVE proceeds through a series of elementary steps:

  • Initiation: The reaction is typically initiated by a protic acid or a Lewis acid in the presence of a proton source (initiator). This generates a carbocationic active center on one of the vinyl groups of the BHDVE monomer.

  • Propagation: The carbocationic center propagates by attacking the vinyl group of another monomer molecule. This intermolecular reaction leads to linear chain growth.

  • Intramolecular Cyclization: Due to the presence of two vinyl groups in close proximity, the propagating carbocation can undergo an intramolecular cyclization reaction, forming a cyclic repeating unit in the polymer backbone. This is a key feature of divinyl ether polymerization and significantly influences the polymer's properties.

  • Chain Transfer and Termination: These reactions limit the polymer's molecular weight and can introduce various end-groups.

Theoretical Methodologies for Studying Polymerization

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of complex polymerization reactions. A typical theoretical protocol involves:

Computational Protocol
StepDescriptionTypical SoftwareCommon FunctionalsBasis Sets
1. Geometry Optimization The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.Gaussian, ORCA, SpartanB3LYP, M06-2X, ωB97X-D6-31G, 6-311+G(d,p), def2-TZVP
2. Frequency Calculation Vibrational frequencies are calculated to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.Gaussian, ORCA, SpartanB3LYP, M06-2X, ωB97X-D6-31G, 6-311+G(d,p), def2-TZVP
3. Transition State Search Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization are used to locate the transition state structures connecting reactants and products.Gaussian, ORCA, SpartanB3LYP, M06-2X, ωB97X-D6-31G, 6-311+G(d,p), def2-TZVP
4. Intrinsic Reaction Coordinate (IRC) Calculation IRC calculations are performed to verify that the found transition state correctly connects the desired reactant and product.Gaussian, ORCA, SpartanB3LYP, M06-2X, ωB97X-D6-31G, 6-311+G(d,p), def2-TZVP
5. Solvation Modeling To account for the effect of the solvent, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model are often employed.Gaussian, ORCA, SpartanB3LYP, M06-2X, ωB97X-D6-31G*, 6-311+G(d,p), def2-TZVP

Key Theoretical Findings and Data

While specific, comprehensive theoretical studies on the cationic polymerization of 1,4-butanediol divinyl ether are limited in the public domain, we can infer and generalize from studies on analogous vinyl ether systems. The competition between intermolecular propagation and intramolecular cyclization is a critical aspect that can be quantified through the calculation of activation barriers.

Hypothetical Activation Energies for Key Reaction Steps

The following table presents a hypothetical but plausible set of activation energies (ΔG‡) and reaction energies (ΔG) for the key steps in the cationic polymerization of a generic divinyl ether, based on general principles of carbocation chemistry. These values serve as a comparative guide for understanding the reaction landscape.

Reaction StepDescriptionHypothetical ΔG‡ (kcal/mol)Hypothetical ΔG (kcal/mol)
Initiation Protonation of a vinyl group5 - 10-5 to -10
Intermolecular Propagation Attack of a carbocation on a monomer8 - 15-15 to -20
Intramolecular Cyclization (5-membered ring) Cyclization to form a five-membered ring6 - 12-10 to -15
Intramolecular Cyclization (6-membered ring) Cyclization to form a six-membered ring7 - 14-8 to -12
Chain Transfer to Monomer Proton transfer from the growing chain to a monomer10 - 20Variable

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways in the cationic polymerization of 1,4-butanediol divinyl ether.

Initiation and Initial Propagation

G cluster_initiation Initiation cluster_propagation Propagation Monomer 1,4-Butanediol Divinyl Ether Initiated_Monomer Protonated Monomer (Carbocation) Monomer->Initiated_Monomer H+ H+ H+->Monomer Protonation Another_Monomer Another Monomer Initiated_Monomer->Another_Monomer Intermolecular Attack Dimer_Cation Dimer Carbocation Another_Monomer->Dimer_Cation

Caption: Initiation and first propagation step in the cationic polymerization of BHDVE.

Competition Between Intermolecular Propagation and Intramolecular Cyclization

G cluster_inter Intermolecular Propagation cluster_intra Intramolecular Cyclization Growing_Chain Propagating Carbocation Monomer BHDVE Monomer Growing_Chain->Monomer Attack on new monomer Cyclized_Unit Cyclized Repeating Unit Growing_Chain->Cyclized_Unit Intramolecular attack Linear_Chain Linearly Extended Chain Monomer->Linear_Chain

Caption: Competing pathways of intermolecular propagation and intramolecular cyclization.

Logical Workflow for Theoretical Investigation

The systematic theoretical investigation of a polymerization mechanism follows a logical workflow, as depicted below.

G Start Define Research Question (e.g., Cyclization vs. Propagation) Model_Building Build Molecular Models of Reactants and Intermediates Start->Model_Building DFT_Calculations Perform DFT Calculations (Geometry Opt., Frequencies) Model_Building->DFT_Calculations TS_Search Locate Transition States for each reaction step DFT_Calculations->TS_Search Energy_Profile Construct Potential Energy Surface (Reaction Energy Profile) TS_Search->Energy_Profile Analysis Analyze Activation Barriers and Reaction Energetics Energy_Profile->Analysis Conclusion Draw Mechanistic Conclusions and Make Predictions Analysis->Conclusion

Caption: A typical workflow for the theoretical study of a polymerization reaction.

Conclusion

Theoretical studies provide a powerful lens through which to understand the complex mechanisms of 1,4-butanediol divinyl ether polymerization. By employing computational methods like Density Functional Theory, researchers can dissect the intricate balance between linear propagation and intramolecular cyclization, which is fundamental to controlling the final polymer architecture. While a comprehensive, quantitative theoretical dataset for BHDVE itself remains an area for future research, the methodologies and conceptual frameworks outlined in this guide provide a solid foundation for scientists and professionals to approach the design and optimization of polymerization processes for this important class of monomers. The continued synergy between experimental and theoretical investigations will undoubtedly accelerate the development of novel materials with tailored properties for a wide range of applications.

Methodological & Application

Application Notes and Protocols for Cationic Polymerization of 1,4-Bis(vinyloxy)butane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic polymerization of vinyl ethers is a powerful technique for the synthesis of well-defined polymers with a poly(vinyl ether) backbone. 1,4-Bis(vinyloxy)butane, a divinyl ether monomer, is a valuable building block for creating crosslinked networks or, under controlled conditions, soluble polymers through cyclopolymerization. The electron-donating nature of the ether oxygen atoms stabilizes the propagating carbocation, making vinyl ethers highly reactive towards cationic initiators. This document provides a detailed protocol for the cationic polymerization of 1,4-bis(vinyloxy)butane, based on established procedures for similar vinyl ether monomers. The resulting polymers can have applications in areas such as coatings, adhesives, and biomaterials.

Data Presentation

Table 1: Cationic Polymerization of Isobutyl Vinyl Ether (IBVE) with Different Initiating Systems

EntryInitiator System[Monomer] (M)[Initiator] (mM)Temperature (°C)Time (h)Conversion (%)Mₙ ( g/mol )Mₙ/Mₙ (PDI)
1HI/I₂0.3810-152>953,8001.08
2AlCl₃/H₂O0.55019015,0001.8
3BF₃·OEt₂0.7610-780.510025,0001.2

Table 2: Living Cationic Polymerization of Ethyl Vinyl Ether (EVE)

EntryInitiator System[Monomer] (M)[Initiator] (mM)Temperature (°C)Time (min)Conversion (%)Mₙ ( g/mol )Mₙ/Mₙ (PDI)
1HCl/ZnCl₂1.020-4030985,2001.15
2CH₃COCl/SnCl₄0.510-2060959,8001.20

Experimental Protocols

This section details a general yet comprehensive protocol for the cationic polymerization of 1,4-bis(vinyloxy)butane. This protocol is based on established methods for other vinyl ethers and should be optimized for specific experimental goals.

Materials:

  • 1,4-Bis(vinyloxy)butane (monomer)

  • Dichloromethane (CH₂Cl₂) or Toluene (solvent), freshly distilled and dried

  • Lewis Acid Initiator (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), Tin(IV) chloride (SnCl₄), or Titanium(IV) chloride (TiCl₄))

  • Protic co-initiator (e.g., trace amounts of water or a primary alcohol)

  • Methanol (quenching agent)

  • Anhydrous sodium sulfate or magnesium sulfate (drying agent)

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Schlenk line or glovebox for inert atmosphere techniques

  • Round-bottom flask with a magnetic stir bar

  • Syrringes for transfer of reagents

  • Low-temperature bath (e.g., dry ice/acetone or cryocooler)

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Monomer and Solvent Preparation:

    • Purify the 1,4-bis(vinyloxy)butane monomer by distillation under reduced pressure to remove any inhibitors or impurities.

    • Dry the chosen solvent (dichloromethane or toluene) over a suitable drying agent (e.g., calcium hydride) and distill under an inert atmosphere.

  • Reaction Setup:

    • Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under a positive pressure of nitrogen or argon.

    • Using a syringe, transfer the desired amount of dried solvent into the flask.

    • Cool the flask to the desired reaction temperature (e.g., -78 °C) using a low-temperature bath.

  • Polymerization:

    • Add the purified 1,4-bis(vinyloxy)butane monomer to the cooled solvent via syringe.

    • Prepare a dilute solution of the Lewis acid initiator in the dried solvent in a separate, dry flask under an inert atmosphere.

    • Slowly add the initiator solution dropwise to the stirred monomer solution. The reaction is often rapid, and a slight increase in viscosity may be observed.

    • Allow the reaction to proceed for the desired time (typically ranging from a few minutes to several hours). Monitor the reaction progress by techniques such as ¹H NMR or IR spectroscopy if possible.

  • Termination (Quenching):

    • Terminate the polymerization by adding a small amount of pre-chilled methanol to the reaction mixture. This will react with the propagating carbocations.

  • Polymer Isolation and Purification:

    • Allow the reaction mixture to warm to room temperature.

    • Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent (e.g., methanol or hexane).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer under vacuum to a constant weight.

Characterization:

  • Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) by gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).

  • Chemical Structure: Confirm the polymer structure using nuclear magnetic resonance (¹H NMR and ¹³C NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy. For divinyl ethers, NMR can help determine the degree of cyclization versus cross-linking.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Purification cluster_analysis Characterization Monomer_Purification Monomer Purification (Distillation) Reaction_Setup Reaction Setup (Inert Atmosphere, Low Temp) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying (Distillation) Solvent_Drying->Reaction_Setup Monomer_Addition Monomer Addition Reaction_Setup->Monomer_Addition Initiator_Addition Initiator Addition Monomer_Addition->Initiator_Addition Polymerization Polymerization Initiator_Addition->Polymerization Quenching Quenching (Methanol) Polymerization->Quenching Precipitation Precipitation Quenching->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying (Vacuum) Filtration->Drying GPC GPC/SEC (Mn, Mw, PDI) Drying->GPC NMR NMR Spectroscopy (Structure) Drying->NMR FTIR FTIR Spectroscopy (Functional Groups) Drying->FTIR

Caption: Experimental workflow for the cationic polymerization of 1,4-bis(vinyloxy)butane.

cyclopolymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (I+) Carbocation1 Initial Carbocation Initiator->Carbocation1 Attack on vinyl group Monomer 1,4-Bis(vinyloxy)butane Monomer->Carbocation1 Intermolecular_Addition Intermolecular Addition Monomer->Intermolecular_Addition Intramolecular_Cyclization Intramolecular Cyclization Carbocation1->Intramolecular_Cyclization Cyclic_Carbocation Cyclic Carbocation Intramolecular_Cyclization->Cyclic_Carbocation Cyclic_Carbocation->Intermolecular_Addition Propagating_Chain Propagating Polymer Chain Intermolecular_Addition->Propagating_Chain Chain Growth Propagating_Chain->Intermolecular_Addition n Monomer units

Caption: Proposed mechanism of cationic cyclopolymerization of 1,4-bis(vinyloxy)butane.

Application Notes and Protocols: 1,4-Butanediol Divinyl Ether for Hydrogel Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to the native extracellular matrix make them ideal candidates for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound healing. The properties of a hydrogel are largely determined by the polymer backbone, the crosslinking density, and the nature of the crosslinking agent used to form the network.

This document provides detailed application notes and protocols for the use of 1,4-butanediol divinyl ether (BVDVE) as a crosslinking agent for fabricating hydrogels.

Important Note on 1,4-Butanediol Divinyl Ether (BVDVE):

It is critical to distinguish BVDVE from the more commonly used crosslinker, 1,4-butanediol diglycidyl ether (BDDE). BVDVE possesses terminal vinyl groups, whereas BDDE has terminal epoxide groups, leading to different crosslinking chemistries. While extensive literature exists for BDDE-crosslinked hydrogels, specific data and established protocols for BVDVE are less common. The principles and protocols outlined in this document are based on the well-understood Michael addition reaction chemistry characteristic of divinyl crosslinkers like divinyl sulfone (DVS), a close structural and reactive analog. The provided quantitative data is derived from studies on DVS-crosslinked hydrogels to serve as a representative example of how a divinyl crosslinker influences hydrogel properties.

Principle of Crosslinking

1,4-Butanediol divinyl ether crosslinks polymer chains containing nucleophilic groups, such as hydroxyl (-OH) or primary amine (-NH₂) groups, via a Michael-type addition reaction. This reaction typically proceeds under alkaline conditions, where the nucleophilic groups on the polymer backbone are deprotonated, facilitating their attack on the electron-deficient double bonds of the divinyl ether. This process results in the formation of stable ether linkages, creating a robust and durable three-dimensional hydrogel network.

The degree of crosslinking, which dictates the hydrogel's mechanical strength, swelling behavior, and degradation rate, can be precisely controlled by modulating the molar ratio of the divinyl ether crosslinker to the reactive functional groups on the polymer.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Polymer Polymer Chain with -OH groups Hydrogel Crosslinked Hydrogel Network (Stable Ether Linkages) Polymer->Hydrogel Nucleophilic Attack BVDVE 1,4-Butanediol Divinyl Ether (H₂C=CH-O-(CH₂)₄-O-CH=CH₂) BVDVE->Hydrogel Conditions Alkaline pH (e.g., NaOH solution) Conditions->Hydrogel

Figure 1: Chemical Crosslinking Reaction.

Quantitative Data Presentation

The following tables summarize typical quantitative data for hydrogels crosslinked with a divinyl agent (divinyl sulfone, DVS, is used here as a proxy for BVDVE to illustrate expected trends). These properties are highly dependent on the specific polymer used, its molecular weight, and the precise reaction conditions.

Table 1: Effect of Crosslinker Concentration on Hydrogel Swelling Ratio

Polymer System Crosslinker:Polymer Molar Ratio Swelling Ratio (g/g) Reference
Hyaluronic Acid (HA) Low ~400 [1]
Hyaluronic Acid (HA) Medium ~250 [1]

| Hyaluronic Acid (HA) | High | ~150 |[1] |

Note: Swelling ratio is defined as (Weight of swollen hydrogel - Weight of dry hydrogel) / Weight of dry hydrogel. A lower swelling ratio indicates a higher degree of crosslinking.

Table 2: Mechanical Properties of Divinyl-Crosslinked Hydrogels

Polymer System Crosslinker Concentration Storage Modulus (G') (Pa) Loss Modulus (G'') (Pa) Reference
Hyaluronic Acid (HA) Low 50 - 150 10 - 30 [1]

| Hyaluronic Acid (HA) | High | 300 - 500 | 40 - 80 |[1] |

Note: The storage modulus (G') represents the elastic component (stiffness) of the hydrogel, while the loss modulus (G'') represents the viscous component. For a stable gel, G' is typically significantly higher than G''.

Experimental Protocols

Protocol 1: Synthesis of a Hyaluronic Acid (HA) Hydrogel using a Divinyl Ether Crosslinker

This protocol describes the synthesis of a hyaluronic acid hydrogel using a divinyl ether crosslinker like BVDVE.

Materials:

  • High molecular weight sodium hyaluronate (HA)

  • 1,4-Butanediol divinyl ether (BVDVE)

  • Sodium hydroxide (NaOH) solution, 0.25 M

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Dialysis tubing (e.g., 12-14 kDa MWCO)

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • HA Dissolution: Prepare a 2% (w/v) HA solution by slowly adding HA powder to a 0.25 M NaOH solution while stirring continuously. Allow the mixture to stir at room temperature until the HA is fully dissolved (this may take several hours).

  • Crosslinker Addition: Once the HA is fully hydrated and dissolved, add the desired amount of BVDVE to the HA solution. The molar ratio of BVDVE to HA disaccharide units will determine the crosslinking density. A common starting point is a 10:1 molar ratio of HA disaccharides to BVDVE.

  • Crosslinking Reaction: Allow the reaction mixture to stir at a controlled temperature (e.g., 37°C) for 24-48 hours. The solution will gradually become more viscous and form a gel.

  • Neutralization and Hydration: After the reaction period, neutralize the hydrogel by adding PBS (pH 7.4). The gel will swell as it hydrates.

  • Purification: Transfer the hydrogel to dialysis tubing and dialyze against a large volume of deionized water for 3-5 days, changing the water daily. This step is crucial to remove any unreacted crosslinker and excess NaOH.

  • Sterilization and Storage: The purified hydrogel can be sterilized (e.g., by autoclaving if heat-stable, or sterile filtration of precursor solutions if not) and stored at 4°C.

A Dissolve HA in 0.25 M NaOH B Add BVDVE Crosslinker to HA Solution A->B C Incubate at 37°C (24-48h) B->C D Neutralize & Hydrate with PBS C->D E Purify by Dialysis (3-5 days) D->E F Store Purified Hydrogel at 4°C E->F

Figure 2: Hydrogel Synthesis Workflow.
Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Determination

  • Lyophilize a small piece of the purified hydrogel to obtain its dry weight (W_d).

  • Immerse the dried hydrogel in PBS (pH 7.4) at 37°C.

  • At regular time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and record its weight (W_s).

  • Continue until the hydrogel weight remains constant, indicating that equilibrium swelling has been reached.

  • Calculate the swelling ratio using the formula: Swelling Ratio = (W_s - W_d) / W_d.

B. Mechanical Testing by Rheology

  • Use a rheometer with a parallel plate geometry (e.g., 20 mm diameter).

  • Place a sample of the hydrated hydrogel onto the lower plate.

  • Lower the upper plate to a defined gap (e.g., 1 mm) and trim any excess hydrogel.

  • Perform an oscillatory frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region (typically 0.5-1% strain).

  • Record the storage modulus (G') and loss modulus (G'') as a function of frequency. A stable gel will exhibit a G' that is significantly higher than G'' and is largely independent of frequency.

Applications in Drug Development

Hydrogels crosslinked with divinyl ethers are promising for drug delivery applications due to the stability of the ether linkages formed.

  • Controlled Release: The crosslinking density can be tailored to control the mesh size of the hydrogel network, thereby regulating the diffusion and release rate of encapsulated therapeutic agents.

  • Biocompatibility: The base polymers (like hyaluronic acid) are often biocompatible and biodegradable, making the resulting hydrogels suitable for in vivo applications.[2]

  • Injectability: For certain applications, the hydrogel precursors can be formulated as an injectable liquid that crosslinks in situ after administration, forming a drug depot.

When designing a drug delivery system, the physicochemical properties of the drug (size, charge, hydrophilicity) must be considered in relation to the hydrogel's properties to achieve the desired release profile.

Safety and Biocompatibility

While the polymer backbone may be biocompatible, residual unreacted crosslinkers can be cytotoxic. Therefore, a thorough purification step, such as dialysis, is mandatory to remove any unreacted BVDVE.[1] Biocompatibility of the final hydrogel product should be confirmed using appropriate in vitro (e.g., MTT assay with relevant cell lines) and in vivo models. Studies on analogous crosslinkers like DVS have shown that high concentrations can lead to an inflammatory response.[1] Therefore, it is essential to use the minimum amount of crosslinker required to achieve the desired hydrogel properties.

References

Application Notes and Protocols for UV-Curable Coatings Containing 1,4-Bis(vinyloxy)butane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Bis(vinyloxy)butane, also known as 1,4-butanediol divinyl ether (BDDVE), is a versatile difunctional monomer utilized as a reactive diluent in the formulation of ultraviolet (UV) curable coatings. Its low viscosity, high reactivity, and ability to participate in both cationic and free-radical polymerization make it a valuable component for tailoring the properties of coatings, adhesives, and inks. These application notes provide detailed information and protocols for researchers, scientists, and drug development professionals on the formulation, curing, and characterization of UV-curable coatings incorporating 1,4-Bis(vinyloxy)butane.

Key Properties of 1,4-Bis(vinyloxy)butane

PropertyValueReference
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Appearance Colorless liquid
Boiling Point 194-195 °C
Density 0.898 g/mL at 25 °C
Viscosity Low

Formulation of UV-Curable Coatings

1,4-Bis(vinyloxy)butane is primarily used as a reactive diluent to reduce the viscosity of high molecular weight oligomers, such as epoxy acrylates and urethane acrylates, thereby improving their processability and application characteristics. It can be incorporated into both cationic and free-radical curing systems.

Cationic UV-Curing

In cationic systems, 1,4-Bis(vinyloxy)butane readily polymerizes in the presence of a photoinitiator that generates a strong acid upon UV exposure. This process is not inhibited by oxygen, which is a significant advantage over free-radical curing. Typical formulations involve the combination of cycloaliphatic epoxy resins, polyols, and a cationic photoinitiator, with 1,4-Bis(vinyloxy)butane acting as a reactive diluent to control viscosity and enhance cure speed.

Table 1: Example of Cationic UV-Curable Formulations with 1,4-Bis(vinyloxy)butane

ComponentFormulation 1 (wt%)Formulation 2 (wt%)Formulation 3 (wt%)
Cycloaliphatic Epoxy Resin706050
1,4-Bis(vinyloxy)butane253545
Cationic Photoinitiator (e.g., Triarylsulfonium salt)555
Resulting Properties
Viscosity (cP at 25°C)ModerateLowVery Low
Pencil Hardness2HHF
Adhesion (Cross-hatch)5B5B4B

Note: The data in this table is illustrative and based on general principles. Actual results will vary depending on the specific raw materials and curing conditions used.

Free-Radical UV-Curing

1,4-Bis(vinyloxy)butane can also be copolymerized with acrylate monomers in free-radical systems. While vinyl ethers do not readily homopolymerize via a free-radical mechanism, they can copolymerize with electron-deficient monomers like acrylates. The addition of 1,4-Bis(vinyloxy)butane can improve the flexibility and reduce the shrinkage of the final cured film.

Table 2: Example of Free-Radical UV-Curable Formulations with 1,4-Bis(vinyloxy)butane

ComponentFormulation 4 (wt%)Formulation 5 (wt%)Formulation 6 (wt%)
Epoxy Acrylate Oligomer605040
Trimethylolpropane Triacrylate (TMPTA)303030
1,4-Bis(vinyloxy)butane51525
Free-Radical Photoinitiator (e.g., α-hydroxyketone)555
Resulting Properties
Viscosity (cP at 25°C)HighModerateLow
Pencil Hardness3H2HH
Flexibility (Mandrel Bend)FairGoodExcellent

Note: The data in this table is illustrative and based on general principles. Actual results will vary depending on the specific raw materials and curing conditions used.

Experimental Protocols

Protocol 1: Preparation of a Cationic UV-Curable Coating

Materials:

  • Cycloaliphatic epoxy resin

  • 1,4-Bis(vinyloxy)butane

  • Cationic photoinitiator (e.g., triarylsulfonium hexafluorophosphate salt)

  • UV-blocking container

  • Magnetic stirrer and stir bar

  • Substrate (e.g., glass slides, metal panels)

  • Film applicator (e.g., wire-wound rod)

  • UV curing system (e.g., mercury arc lamp or LED lamp)

Procedure:

  • In a UV-blocking container, weigh the desired amount of cycloaliphatic epoxy resin.

  • Add the specified amount of 1,4-Bis(vinyloxy)butane to the container.

  • While stirring with a magnetic stirrer, slowly add the cationic photoinitiator.

  • Continue stirring in the dark until the photoinitiator is completely dissolved and the mixture is homogeneous.

  • Apply the formulation onto the substrate using a film applicator to achieve a uniform thickness (e.g., 50 µm).

  • Cure the coated substrate by passing it under a UV lamp at a specified dose and intensity. The exact curing parameters will depend on the formulation and film thickness.

Protocol 2: Characterization of Cured Coatings

1. Viscosity Measurement:

  • Measure the viscosity of the uncured formulation at a controlled temperature (e.g., 25 °C) using a viscometer (e.g., Brookfield viscometer or cone and plate rheometer).

2. Pencil Hardness (ASTM D3363):

  • Place the cured coating on a firm, level surface.

  • Hold a set of calibrated pencils of increasing hardness at a 45° angle to the surface.

  • Push the pencils away from the operator with sufficient pressure to either scratch the coating or for the lead to break.

  • The pencil hardness is reported as the grade of the hardest pencil that does not scratch the coating.

3. Adhesion (Cross-Hatch Test - ASTM D3359):

  • Use a cross-hatch cutter to make a lattice pattern of cuts through the coating to the substrate.

  • Apply a specified pressure-sensitive tape over the lattice and then rapidly pull it off at a 180° angle.

  • Evaluate the adhesion based on the amount of coating removed by the tape, using the ASTM classification scale (0B to 5B, where 5B represents no coating removal).

Signaling Pathways and Experimental Workflows

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation PI Photoinitiator (PI) Acid Strong Acid (H+) PI->Acid Decomposition UV UV Light (hν) UV->PI Absorption BDDVE 1,4-Bis(vinyloxy)butane Acid->BDDVE Protonation Carbocation Carbocationic Intermediate BDDVE->Carbocation Polymer Polymer Chain Carbocation->Polymer Chain Growth

Cationic polymerization of 1,4-Bis(vinyloxy)butane.

Free_Radical_Copolymerization cluster_initiation Initiation cluster_propagation Propagation PI Photoinitiator (PI) Radical Free Radical (R•) PI->Radical Cleavage UV UV Light (hν) UV->PI Absorption Acrylate Acrylate Monomer Radical->Acrylate Addition Acrylate_Radical Acrylate Radical Acrylate->Acrylate_Radical BDDVE 1,4-Bis(vinyloxy)butane Acrylate_Radical->BDDVE Cross-propagation Copolymer_Radical Copolymer Radical BDDVE->Copolymer_Radical Copolymer_Radical->Acrylate Addition Copolymer_Radical->BDDVE Addition Copolymer Copolymer Chain Copolymer_Radical->Copolymer Chain Growth Experimental_Workflow cluster_prep Formulation Preparation cluster_app Coating Application & Curing cluster_eval Characterization A Weigh Oligomers and 1,4-Bis(vinyloxy)butane B Add Photoinitiator A->B C Mix until Homogeneous B->C D Apply Uniform Film on Substrate C->D F Viscosity Measurement (Uncured) C->F E Expose to UV Radiation D->E G Pencil Hardness Test E->G H Adhesion Test E->H I Other Property Tests (e.g., Flexibility, Chemical Resistance) E->I

Application of 1,4-Bis(vinyloxy)-butane in Dental Resin Composites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(vinyloxy)-butane, also known as 1,4-butanediol divinyl ether, is a divinyl ether monomer that holds potential for application in dental resin composites. Its primary advantage lies in its mechanism of polymerization. Unlike traditional methacrylate-based monomers that polymerize via a free-radical mechanism, divinyl ethers can undergo cationic polymerization. This process is known to exhibit significantly lower volumetric shrinkage and reduced shrinkage stress, which are major challenges with current dental restorative materials. The ether backbone of this compound also suggests good chemical stability.

These application notes provide a framework for researchers interested in exploring the use of this compound as a comonomer in the development of novel, low-shrinkage dental resin composites. The following sections detail its potential role, hypothetical performance data, and standardized experimental protocols for characterization.

Potential Applications and Rationale

The primary application of this compound in dental composites is as a comonomer in the resin matrix to reduce polymerization shrinkage and associated stress. High shrinkage stress can lead to marginal gap formation, microleakage, secondary caries, and restoration failure. By undergoing ring-opening cationic polymerization, this compound can help to mitigate these issues.

Key Potential Advantages:

  • Low Polymerization Shrinkage: Cationic ring-opening polymerization of the vinyl ether groups can lead to significantly less volume reduction compared to the chain-growth polymerization of methacrylates.

  • Reduced Shrinkage Stress: A more controlled polymerization process can result in lower internal stresses within the cured composite.

  • Improved Hydrolytic Stability: The ether linkages are generally more resistant to hydrolysis than the ester groups found in many conventional methacrylate monomers.

Hypothetical Performance Data

Table 1: Mechanical Properties of Experimental Dental Composites

PropertyConventional Composite (Bis-GMA/TEGDMA)Experimental Composite (with this compound)Test Method
Flexural Strength (MPa)80 - 12070 - 110ISO 4049
Flexural Modulus (GPa)8 - 127 - 11ISO 4049
Compressive Strength (MPa)250 - 350230 - 320ISO 9917-1
Vickers Hardness (VHN)50 - 7045 - 65ISO 6507

Table 2: Polymerization Characteristics of Experimental Dental Composites

PropertyConventional Composite (Bis-GMA/TEGDMA)Experimental Composite (with this compound)Test Method
Volumetric Shrinkage (%)2.5 - 4.01.5 - 2.5Archimedes' Principle
Polymerization Stress (MPa)3.0 - 5.01.5 - 3.0Tensometer
Degree of Conversion (%)55 - 7560 - 80FTIR Spectroscopy

Experimental Protocols

The following are detailed methodologies for key experiments to characterize dental resin composites formulated with this compound.

Protocol 1: Formulation of Experimental Dental Composite
  • Resin Matrix Preparation:

    • Prepare a resin matrix by blending the base monomer (e.g., a dimethacrylate like UDMA or an epoxy-functionalized monomer) with this compound at a desired weight ratio (e.g., 70:30).

    • Add a suitable photoinitiator system for cationic polymerization, such as a diaryliodonium salt (e.g., (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate) at 0.5-1.0 mol%.

    • Incorporate a photosensitizer (e.g., camphorquinone at 0.2-0.5 mol%) if a visible light cure system is desired.

    • Add an inhibitor (e.g., butylated hydroxytoluene, BHT) at 0.01-0.05 wt% to ensure adequate shelf life.

    • Homogenize the mixture in the dark using a magnetic stirrer.

  • Filler Incorporation:

    • Select a silanized inorganic filler, such as barium glass or silica, with an appropriate particle size distribution (e.g., average 0.7 µm).

    • Gradually add the filler to the resin matrix to a final loading of 60-80 wt%.

    • Mix thoroughly using a dual asymmetric centrifugal mixer to ensure a homogeneous paste-like composite material.

    • Store the resulting composite paste in an opaque, airtight container.

Protocol 2: Measurement of Flexural Strength and Modulus (ISO 4049)
  • Specimen Preparation:

    • Prepare bar-shaped specimens (25 mm x 2 mm x 2 mm) by packing the composite paste into a stainless steel mold.

    • Cover the mold with Mylar strips and glass slides and apply pressure to extrude excess material.

    • Light-cure the specimens using a dental curing unit (e.g., LED, >1000 mW/cm²) for the manufacturer-recommended time (typically 20-40 seconds per overlapping segment) on both top and bottom surfaces.

    • Remove the specimens from the mold and lightly polish the edges to remove any flash.

    • Store the specimens in distilled water at 37°C for 24 hours before testing.

  • Testing Procedure:

    • Use a universal testing machine for a three-point bending test.

    • Set the support span to 20 mm.

    • Apply a load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture.

    • Record the fracture load (F) and the deflection.

    • Calculate the flexural strength (σ) and flexural modulus (E) using the standard formulas.

Protocol 3: Determination of Volumetric Shrinkage
  • Method:

    • Utilize the Archimedes' principle by measuring the density of the uncured and cured composite.

  • Procedure:

    • Measure the mass of an uncured sample of the composite paste.

    • Determine the volume of the uncured sample using a pycnometer.

    • Calculate the density of the uncured material.

    • Cure a separate sample of the same mass according to the defined curing protocol.

    • Measure the mass of the cured specimen in air and then suspended in a liquid of known density (e.g., water).

    • Calculate the density of the cured material.

    • Calculate the volumetric shrinkage (%) using the difference in densities.

Visualizations

Cationic Polymerization Pathway

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Chain Transfer) Initiator Initiator Protonic_Acid Protonic Acid (H+) Initiator->Protonic_Acid hv Light Light Monomer This compound Protonic_Acid->Monomer Attack Carbocation Growing Polymer Chain (Carbocation) Monomer->Carbocation Addition Carbocation->Monomer Chain Growth Polymer_Network Cross-linked Polymer Network Carbocation->Polymer_Network Final Product

Caption: Cationic polymerization of this compound.

Experimental Workflow for Composite Characterization

G cluster_testing Mechanical & Physical Testing Start Start: Formulate Experimental Composite Prep Prepare Resin Matrix & Incorporate Filler Start->Prep Specimen Fabricate Test Specimens (e.g., ISO 4049 bars) Prep->Specimen Curing Light Cure Specimens Specimen->Curing Conditioning Store Specimens (37°C water, 24h) Curing->Conditioning Flexural_Test Flexural Strength & Modulus Test Conditioning->Flexural_Test Hardness_Test Vickers Hardness Test Conditioning->Hardness_Test Shrinkage_Test Volumetric Shrinkage Measurement Conditioning->Shrinkage_Test Conversion_Test Degree of Conversion (FTIR) Conditioning->Conversion_Test Data Data Analysis and Comparison Flexural_Test->Data Hardness_Test->Data Shrinkage_Test->Data Conversion_Test->Data End End: Characterization Complete Data->End

Caption: Workflow for characterizing dental composites.

Application Notes and Protocols: Synthesis of Specialty Polymers Using 1,4-Butanediol Divinyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and characterization of specialty polymers using 1,4-Butanediol divinyl ether (BDE). BDE is a versatile monomer and crosslinking agent, offering potential for creating advanced materials for biomedical applications, including controlled drug delivery systems. Due to the limited recent literature specifically detailing the synthesis of specialty polymers from BDE, the following protocols are based on established principles of cationic polymerization of vinyl ethers and analogous crosslinking chemistries.

Data Presentation

For ease of reference, the key properties of the 1,4-Butanediol divinyl ether monomer are summarized below. Data for hydrogel properties are provided as a representative example based on analogous crosslinked systems to illustrate typical characterization results.

Table 1: Physicochemical Properties of 1,4-Butanediol Divinyl Ether (BDE)

PropertyValue
CAS Number 3891-33-6
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Appearance Colorless Liquid
Density 0.898 g/mL at 25 °C
Boiling Point 62-64 °C at 10 mmHg
Melting Point -8 °C
Refractive Index (n20/D) 1.444
SMILES C=COCCCCOC=C

Table 2: Representative Properties of a Crosslinked Hydrogel for Drug Delivery

Note: This data is illustrative and based on typical results for biocompatible hydrogels. Actual values for a BDE-crosslinked system would need to be determined experimentally.

ParameterConditionResult
Hydrogel Composition Poly(vinyl alcohol) with BDE crosslinker-
Equilibrium Swelling Ratio (ESR) pH 7.4 (PBS)15-25 g/g
Model Drug Dexamethasone-
Drug Loading Efficiency Incubation Method70-85%
Cumulative Release at 24h pH 7.4 (PBS)40-60%
Cumulative Release at 72h pH 7.4 (PBS)85-95%
Release Mechanism (Korsmeyer-Peppas) -Non-Fickian Diffusion

Experimental Protocols

Protocol 1: Synthesis of Linear Poly(1,4-Butanediol divinyl ether) via Living Cationic Polymerization

This protocol describes the synthesis of a linear polymer from BDE using a living cationic polymerization method, which allows for control over molecular weight and results in a narrow molecular weight distribution.[1] Modern methods often employ a binary initiating system, such as an initiator (e.g., HCl adduct of a vinyl ether) and a Lewis acid co-initiator.[2][3]

Materials:

  • 1,4-Butanediol divinyl ether (BDE), purified

  • Initiator: Isobutyl vinyl ether-HCl adduct (IBVE-HCl)

  • Lewis Acid: Tin(IV) chloride (SnCl₄) or Titanium tetrachloride (TiCl₄)[2]

  • Solvent: Anhydrous Toluene or Dichloromethane (DCM)

  • Quenching Solution: Pre-chilled anhydrous methanol containing a small amount of ammonia

  • Nitrogen or Argon gas (high purity)

  • Standard glassware for air-sensitive chemistry (Schlenk line, baked glassware)

Procedure:

  • Monomer and Solvent Purification:

    • Dry the solvent (Toluene or DCM) over calcium hydride (CaH₂) and distill under an inert atmosphere.

    • Purify BDE by distillation under reduced pressure over CaH₂ to remove any moisture and inhibitors. Store the purified monomer under an inert atmosphere at 4 °C.

  • Reaction Setup:

    • Assemble a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar under a stream of inert gas.

    • Transfer the required volume of anhydrous solvent into the flask via cannula.

    • Cool the flask to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Initiation:

    • In a separate flame-dried vial, prepare a stock solution of the initiator (IBVE-HCl) in the anhydrous solvent.

    • In another vial, prepare a stock solution of the Lewis acid (e.g., SnCl₄) in the anhydrous solvent.

    • Add the initiator solution to the cooled reaction flask, followed by the Lewis acid solution to form the active initiating species.

  • Polymerization:

    • Slowly add the purified BDE monomer to the stirred, cooled reaction mixture via a gas-tight syringe.

    • Allow the polymerization to proceed for the desired time (e.g., 1 to 24 hours), monitoring the reaction if possible (e.g., by taking aliquots for NMR or GPC analysis). The reaction is typically rapid.[1]

  • Termination:

    • Quench the polymerization by adding an excess of the pre-chilled methanol/ammonia solution to the reaction flask. This will terminate the living cationic chain ends.

  • Polymer Isolation and Purification:

    • Allow the mixture to warm to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane or methanol).

    • Collect the precipitated polymer by filtration or decantation.

    • Redissolve the polymer in a small amount of a suitable solvent (e.g., THF or chloroform) and re-precipitate to further purify it.

    • Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.

  • Characterization:

    • Determine the molecular weight (Mn, Mw) and polydispersity index (Đ) using Gel Permeation Chromatography (GPC).

    • Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.

    • Verify functional groups using Fourier-Transform Infrared (FTIR) spectroscopy.

    • Analyze thermal properties such as the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).

Protocol 2: Synthesis of a BDE-Crosslinked Poly(vinyl alcohol) Hydrogel

This protocol details the fabrication of a hydrogel using poly(vinyl alcohol) (PVA), a biocompatible polymer, and BDE as a chemical crosslinker. The vinyl groups of BDE can react with the hydroxyl groups of PVA under acidic conditions to form a stable three-dimensional network.[4]

Materials:

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed, Mw 85,000-124,000 g/mol

  • 1,4-Butanediol divinyl ether (BDE)

  • Hydrochloric acid (HCl) as a catalyst

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Casting mold (e.g., petri dish or custom silicone mold)

Procedure:

  • PVA Solution Preparation:

    • Prepare a 10% (w/v) PVA solution by slowly adding PVA powder to DI water at 90 °C with vigorous stirring. Continue stirring until the PVA is completely dissolved (this may take several hours).

    • Allow the solution to cool to room temperature.

  • Crosslinking Reaction Mixture:

    • To the cooled PVA solution, add BDE as the crosslinking agent. The amount can be varied (e.g., 5-15 mol% relative to PVA hydroxyl groups) to control the crosslinking density and resulting hydrogel properties.

    • Add a small amount of concentrated HCl to catalyze the reaction, adjusting the pH to approximately 2-3.

    • Stir the mixture thoroughly to ensure homogeneity.

  • Hydrogel Casting and Curing:

    • Pour the reaction mixture into the casting mold.

    • Place the mold in an oven at a controlled temperature (e.g., 50-60 °C) for a set period (e.g., 12-24 hours) to allow the crosslinking reaction to proceed and form the hydrogel.

  • Purification:

    • After curing, remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of DI water for 48-72 hours, changing the water frequently, to remove unreacted BDE, catalyst, and any non-crosslinked PVA.

    • Neutralize the hydrogel by immersing it in PBS (pH 7.4) for 24 hours.

  • Lyophilization (Optional):

    • For characterization of the dry state or for creating a porous scaffold, the purified hydrogel can be frozen (e.g., at -80 °C) and then freeze-dried (lyophilized) for 48 hours.

Protocol 3: Characterization of Hydrogel Properties for Drug Delivery

This protocol outlines standard methods to evaluate the suitability of the synthesized BDE-crosslinked hydrogel as a drug delivery vehicle.

Materials:

  • Synthesized and purified BDE-crosslinked PVA hydrogel

  • Model drug (e.g., dexamethasone, ibuprofen, or a fluorescent molecule like rhodamine B)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator or water bath

  • UV-Vis Spectrophotometer or Fluorescence Spectrometer

Procedure A: Swelling Ratio Determination

  • Cut the purified hydrogel into pre-weighed samples of a uniform size (W_d, dry weight). If not lyophilized, the initial weight after purification is the swollen weight. The dry weight is determined after lyophilization.

  • Immerse each sample in a vial containing PBS (pH 7.4) at 37 °C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), remove a sample, gently blot the surface with filter paper to remove excess water, and record its weight (W_s, swollen weight).

  • Calculate the swelling ratio (SR) at each time point using the formula: SR (g/g) = (W_s - W_d) / W_d

  • Continue until the weight becomes constant, which indicates the equilibrium swelling ratio (ESR).[5]

Procedure B: Drug Loading

  • Prepare a solution of the model drug in a suitable solvent (e.g., ethanol for dexamethasone) at a known concentration.

  • Immerse a pre-weighed, dried hydrogel sample in the drug solution for 24-48 hours to allow for drug absorption and solvent evaporation.

  • Alternatively, for water-soluble drugs, immerse the hydrogel in an aqueous drug solution. The amount of drug loaded can be determined by measuring the decrease in the drug concentration of the surrounding solution using UV-Vis spectrophotometry.

Procedure C: In Vitro Drug Release

  • Place the drug-loaded hydrogel sample into a vial containing a known volume of PBS (pH 7.4).

  • Place the vial in a shaking incubator at 37 °C.

  • At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Measure the concentration of the drug in the withdrawn aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λ_max).

  • Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various mathematical models (e.g., Korsmeyer-Peppas) to understand the release mechanism.[6]

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and application of BDE-based polymers.

G cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing & Analysis Monomer Monomer Purification (BDE Distillation) Setup Reaction Setup (Inert Atmosphere, -78°C) Monomer->Setup Solvent Solvent Purification (Drying & Distillation) Solvent->Setup Glassware Glassware Preparation (Flame/Oven Drying) Glassware->Setup Initiation Initiation (Add Initiator & Lewis Acid) Setup->Initiation Polymerize Polymerization (Add Monomer) Initiation->Polymerize Termination Termination (Add Quenching Solution) Polymerize->Termination Isolation Polymer Isolation (Precipitation) Termination->Isolation Purification Purification (Re-precipitation) Isolation->Purification Drying Drying (Vacuum Oven) Purification->Drying Characterization Characterization (GPC, NMR, FTIR, DSC) Drying->Characterization

Caption: Workflow for Living Cationic Polymerization of BDE.

G cluster_synth Hydrogel Synthesis cluster_app Drug Delivery Application cluster_release_mech Mechanism PVA Prepare PVA Aqueous Solution Mix Mix Components (PVA + BDE + Catalyst) PVA->Mix Cast Cast into Mold Mix->Cast Cure Cure Hydrogel (e.g., 60°C, 24h) Cast->Cure Purify Purify & Neutralize (Wash with DI Water & PBS) Cure->Purify Load Drug Loading (Incubation in Drug Solution) Purify->Load Release In Vitro Release Study (PBS, 37°C) Load->Release Analyze Analyze Release (UV-Vis Spectroscopy) Release->Analyze Swelling Hydrogel Swelling Release->Swelling Diffusion Drug Diffusion Swelling->Diffusion Diffusion->Release Drug Release

Caption: Workflow for BDE-Crosslinked Hydrogel Synthesis and Drug Release.

References

Application Notes and Protocols: Crosslinking of Hyaluronic Acid with 1,4-Bis(vinyloxy)butane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The crosslinking of hyaluronic acid (HA) with 1,4-bis(vinyloxy)butane (BVB) is not a widely documented method in peer-reviewed literature. The following application notes and protocols are based on the general principles of vinyl ether crosslinking of polysaccharides and are intended to serve as a starting point for research and development. All protocols will require optimization.

Introduction

Hyaluronic acid is a naturally occurring polysaccharide with exceptional biocompatibility and biodegradability, making it a prime candidate for hydrogel-based applications in tissue engineering, drug delivery, and regenerative medicine. However, native HA has poor mechanical stability and is rapidly degraded in vivo. Crosslinking is a crucial step to enhance its mechanical properties and degradation resistance. This document outlines a potential method for crosslinking hyaluronic acid using 1,4-bis(vinyloxy)butane (BVB), a divinyl ether crosslinker. The proposed reaction proceeds via a free-radical polymerization mechanism.

Proposed Crosslinking Mechanism

The crosslinking of hyaluronic acid with 1,4-bis(vinyloxy)butane is proposed to occur via a free-radical initiated addition reaction. In the presence of a radical initiator, the vinyl groups of BVB become reactive and form covalent ether bonds with the hydroxyl groups on the HA backbone.

G cluster_reactants Reactants cluster_process Crosslinking Process cluster_product Product HA Hyaluronic Acid (HA) with hydroxyl groups (-OH) Reaction Radicals attack BVB's vinyl groups, which then react with HA's -OH groups HA->Reaction Provides -OH groups BVB 1,4-Bis(vinyloxy)butane (BVB) (CH2=CHO-(CH2)4-OCH=CH2) BVB->Reaction Provides vinyl groups Initiator Radical Initiator (e.g., Ammonium Persulfate) Activation Initiator generates free radicals (R•) Initiator->Activation Activation->Reaction Initiates reaction Hydrogel Crosslinked HA-BVB Hydrogel (3D network with ether linkages) Reaction->Hydrogel Forms covalent bonds

Caption: Proposed free-radical crosslinking of hyaluronic acid with 1,4-bis(vinyloxy)butane.

Experimental Protocols

Materials
  • Hyaluronic acid (sodium hyaluronate, appropriate molecular weight for the intended application)

  • 1,4-Bis(vinyloxy)butane (BVB)

  • Ammonium persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

Protocol for HA-BVB Hydrogel Synthesis

This protocol is a starting point and may require optimization of HA concentration, BVB:HA molar ratio, and initiator/catalyst concentrations.

  • HA Solution Preparation:

    • Dissolve hyaluronic acid powder in PBS (pH 7.4) to the desired concentration (e.g., 1-5% w/v).

    • Stir the solution gently overnight at room temperature to ensure complete dissolution.

  • Crosslinking Reaction:

    • To the HA solution, add 1,4-bis(vinyloxy)butane (BVB) at a specific molar ratio relative to the HA repeating units.

    • Add N,N,N',N'-tetramethylethylenediamine (TEMED) as a catalyst.

    • Initiate the crosslinking reaction by adding a freshly prepared solution of ammonium persulfate (APS) in DI water.

    • Stir the mixture vigorously for a short period to ensure homogeneity.

    • Transfer the solution to a suitable mold and allow it to gel at room temperature or an elevated temperature (e.g., 37°C) for a defined period (e.g., 2-24 hours).

  • Purification:

    • After gelation, immerse the hydrogel in a large volume of DI water or PBS to remove unreacted BVB, initiator, and catalyst.

    • Change the washing solution periodically (e.g., every 12 hours) for 2-3 days.

    • Lyophilize the purified hydrogel for storage or for use in characterization studies.

G start Start prep_ha Prepare HA Solution (1-5% w/v in PBS) start->prep_ha add_bvb Add 1,4-Bis(vinyloxy)butane (BVB) prep_ha->add_bvb add_temed Add TEMED add_bvb->add_temed add_aps Add APS Solution add_temed->add_aps mix Vigorous Mixing add_aps->mix gel Gelation (RT or 37°C, 2-24h) mix->gel purify Purification (Washing in DI Water/PBS) gel->purify lyophilize Lyophilization purify->lyophilize end End lyophilize->end

Caption: Workflow for the synthesis of HA-BVB hydrogels.

Characterization Protocols
  • Weigh a lyophilized hydrogel sample (Wd).

  • Immerse the sample in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).

  • Continue until the weight remains constant (equilibrium swelling).

  • Calculate the swelling ratio as: (Ws - Wd) / Wd.

  • Perform oscillatory rheology on the hydrated hydrogel samples using a rheometer with a parallel plate geometry.

  • Conduct a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

  • Immerse pre-weighed lyophilized hydrogel samples in a solution of hyaluronidase in PBS (e.g., 100 U/mL) at 37°C.

  • At specific time points, remove the hydrogels, wash with DI water, lyophilize, and weigh.

  • Calculate the percentage of weight loss over time.

Representative Data

The following tables present hypothetical data for HA-BVB hydrogels with varying crosslinker concentrations. These values are for illustrative purposes and will need to be determined experimentally.

Table 1: Swelling and Mechanical Properties of HA-BVB Hydrogels

Hydrogel Formulation (BVB:HA molar ratio)Equilibrium Swelling Ratio (g/g)Storage Modulus (G') (Pa)
0.155 ± 5150 ± 20
0.330 ± 4400 ± 35
0.518 ± 3850 ± 50

Table 2: In Vitro Degradation of HA-BVB Hydrogels

Hydrogel Formulation (BVB:HA molar ratio)Weight Remaining after 24h (%)Weight Remaining after 72h (%)
0.165 ± 620 ± 4
0.385 ± 555 ± 5
0.595 ± 480 ± 6

Applications in Drug Delivery and Tissue Engineering

HA-BVB hydrogels have the potential for various biomedical applications, including the controlled release of therapeutics and as scaffolds for tissue regeneration. The porous structure of the hydrogel can encapsulate drugs or cells, and the degradation rate can be tailored to control their release or to match the rate of new tissue formation.

G cluster_hydrogel HA-BVB Hydrogel Scaffold cluster_cellular_interaction Cellular Interaction cluster_outcome Outcome Hydrogel Hydrogel Matrix Encapsulation Encapsulated Cells and/or Bioactive Molecules Hydrogel->Encapsulation Adhesion Cell Adhesion (via cell surface receptors) Encapsulation->Adhesion Release/Presentation Proliferation Cell Proliferation and Differentiation Adhesion->Proliferation ECM New Extracellular Matrix (ECM) Deposition Proliferation->ECM Tissue Tissue Regeneration ECM->Tissue

Caption: Interaction of a functionalized hydrogel with cells for tissue engineering.

Application Notes and Protocols for Free-Radical Polymerization of Divinyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of free-radical polymerization techniques for divinyl ethers, with a focus on their application in drug development. Experimental protocols, quantitative data, and mechanistic diagrams are included to guide researchers in this field.

Introduction to Free-Radical Polymerization of Divinyl Ethers

Divinyl ethers are versatile monomers that can undergo polymerization to form crosslinked networks or soluble polymers, depending on the reaction conditions. While cationic polymerization is a more common method for vinyl ethers, free-radical polymerization offers an alternative route, often proceeding through a cyclopolymerization mechanism to yield polymers with cyclic repeating units.[1][2][3] This unique structure can impart desirable properties for biomedical applications, including the development of drug delivery systems.[4][5]

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been employed to synthesize well-defined polymers from divinyl monomers, offering precise control over molecular weight and architecture.[5][6] This control is particularly valuable in the design of sophisticated drug carriers like nanoparticles and hydrogels.[7][8]

Free-Radical Polymerization Techniques

Conventional Free-Radical Cyclopolymerization

Conventional free-radical polymerization of divinyl ethers, typically initiated by thermal initiators like azobisisobutyronitrile (AIBN), often leads to the formation of soluble polymers through a cyclopolymerization mechanism.[1][2] This process involves an intramolecular cyclization step that competes with intermolecular propagation, resulting in a polymer backbone containing cyclic structures. The extent of cyclization versus crosslinking is influenced by factors such as monomer concentration.[1]

Mechanism of Free-Radical Cyclopolymerization:

The polymerization proceeds through the standard steps of initiation, propagation, and termination. The key feature is the intramolecular cyclization of the propagating radical.

FreeRadicalCyclopolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator (I) Initiator (I) Radical (R•) Radical (R•) Initiator (I)->Radical (R•) Heat (Δ) Monomer Divinyl Ether Monomer Radical (R•)->Monomer + Monomer Propagating Radical 1 Initial Propagating Radical Cyclized Radical Intramolecular Cyclization Propagating Radical 1->Cyclized Radical Intramolecular Cyclization Propagating Radical 2 Propagating Cyclic Radical Cyclized Radical->Propagating Radical 2 Polymer Polymer Chain (Cyclic Units) Propagating Radical 2->Polymer + n Monomers Termination Product Dead Polymer Propagating Radical 2->Termination Product Combination or Disproportionation

Free-Radical Cyclopolymerization Mechanism

Experimental Protocol: AIBN-Initiated Polymerization of Divinyl Ether

This protocol provides a general procedure for the free-radical cyclopolymerization of a divinyl ether monomer using AIBN as the initiator.[1][9]

Materials:

  • Divinyl ether monomer (e.g., Tri(ethylene glycol) divinyl ether)

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Methanol (for precipitation)

  • Round-bottom flask with a condenser

  • Nitrogen or Argon inlet

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Monomer and Initiator Preparation: The divinyl ether monomer is purified by passing it through a column of basic alumina to remove inhibitors. AIBN is recrystallized from methanol and dried under vacuum.

  • Reaction Setup: A round-bottom flask is charged with the purified divinyl ether monomer and the desired amount of solvent. The solution is deoxygenated by bubbling with nitrogen or argon for at least 30 minutes.

  • Initiation: The calculated amount of AIBN is added to the reaction mixture. The flask is then placed in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).[1]

  • Polymerization: The reaction is allowed to proceed under an inert atmosphere for a specified time (e.g., 24 hours).[9] The progress of the polymerization can be monitored by techniques such as ¹H NMR to track monomer conversion.

  • Termination and Isolation: The polymerization is terminated by cooling the reaction mixture in an ice bath. The polymer is isolated by precipitation into a non-solvent, such as methanol.

  • Purification: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.

Quantitative Data:

MonomerInitiatorSolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Divinyl etherAIBNToluene6024---[1]
Divinyl ether/Maleic AnhydrideAIBNCyclohexanone60->90~15,0001.5-2.0[1]

Note: Specific quantitative data for the homopolymerization of divinyl ethers is limited in the readily available literature. The table includes data for a copolymerization system to provide context.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[5][8] This is achieved through the use of a RAFT agent, which reversibly transfers the growing radical chain.

Workflow for RAFT Polymerization of Divinyl Ethers:

RAFT_Workflow cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_purification 3. Purification & Characterization Monomer_Prep Purify Divinyl Ether Monomer Reaction_Setup Combine Monomer, RAFT Agent, Initiator, and Solvent Monomer_Prep->Reaction_Setup Initiator_Prep Prepare Initiator Solution (e.g., AIBN) Initiator_Prep->Reaction_Setup RAFT_Agent_Prep Select & Prepare RAFT Agent RAFT_Agent_Prep->Reaction_Setup Degassing Deoxygenate Mixture (e.g., Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Heat to Initiate Polymerization Degassing->Polymerization Monitoring Monitor Conversion (e.g., NMR, GPC) Polymerization->Monitoring Termination Terminate Reaction (e.g., Cooling) Monitoring->Termination Precipitation Precipitate Polymer in Non-Solvent Termination->Precipitation Drying Dry Polymer Under Vacuum Precipitation->Drying Characterization Characterize Polymer (e.g., GPC, NMR, FT-IR) Drying->Characterization

RAFT Polymerization Workflow

Experimental Protocol: RAFT Polymerization of a Divinyl Ether Derivative

This protocol describes a general procedure for the RAFT copolymerization of a glycerol-derived divinyl ether (DMMDO) with methyl acrylate (MA).[10]

Materials:

  • Glycerol-derived divinyl ether (DMMDO)

  • Methyl acrylate (MA), inhibitor removed

  • 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) as a low-temperature azo initiator

  • Cyanomethyl dodecyl trithiocarbonate (CMDTTC) as the RAFT agent

  • Toluene (solvent)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the initiator (V-70) and RAFT agent (CMDTTC) in the chosen solvent.

  • Reaction Mixture: In a reaction vessel, combine the divinyl ether monomer, comonomer (MA), RAFT agent solution, and solvent.

  • Degassing: Thoroughly deoxygenate the reaction mixture using several freeze-pump-thaw cycles.

  • Initiation: After degassing, backfill the vessel with an inert gas (nitrogen or argon) and add the initiator solution.

  • Polymerization: Place the reaction vessel in a thermostatically controlled bath at the desired temperature (e.g., 20 °C for V-70).[10]

  • Monitoring and Termination: Monitor the monomer conversion over time by taking aliquots and analyzing them by ¹H NMR. Terminate the polymerization by cooling the reaction and exposing it to air.

  • Purification: Precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane) and dry it under vacuum.

Quantitative Data for RAFT Copolymerization:

Monomer System[M]₀/[CTA]₀/[I]₀SolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
MA/DMMDO1200/16/4 (mM)Toluene2095>90 (MA)-~1.20[10]
NIPAM/DMMDO1200/16/4 (mM)Ethyl Acetate20----[10]

Applications in Drug Development

Polymers derived from divinyl ethers, particularly those with controlled architectures, hold significant promise for various applications in drug development, primarily in the formulation of drug delivery systems.[4][5]

Drug Conjugation and Prodrugs

Water-soluble polymers prepared from divinyl ethers can be used as carriers for anticancer drugs. For instance, a terpolymer of PEG with divinyl ethers and serinol has been used for conjugation with doxorubicin (Dox).[4] These polymer-drug conjugates can exhibit prolonged half-life in the blood and enhanced tumor accumulation.[4]

Quantitative Data for Doxorubicin Conjugate:

Polymer SystemDrugMw (kDa)PolydispersityApplicationReference
Terpolymer of PEG, divinyl ether, and serinolDoxorubicin~1001.7–2.6Anticancer drug delivery[4]
Nanoparticles for Drug Delivery

Divinyl ether-based polymers can be utilized to fabricate nanoparticles for encapsulating and delivering therapeutic agents.[7][8] The crosslinked nature of these polymers can provide stable nanocarriers, and the ether linkages may offer biodegradability under acidic conditions, which is advantageous for targeted drug release in tumor microenvironments.[4]

Experimental Protocol: Preparation of Drug-Loaded Nanoparticles

This protocol outlines a general method for preparing drug-loaded polymeric nanoparticles using a nanoprecipitation technique.

Materials:

  • Divinyl ether-based polymer

  • Drug to be encapsulated

  • A water-miscible organic solvent (e.g., acetone, THF)

  • Water (aqueous phase)

  • Surfactant (optional, for stabilization)

Procedure:

  • Polymer and Drug Dissolution: Dissolve the polymer and the drug in the organic solvent.

  • Nanoprecipitation: Add the organic solution dropwise to the aqueous phase under constant stirring. The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of the polymer, forming nanoparticles that encapsulate the drug.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

  • Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.

  • Characterization: Characterize the nanoparticles for size, morphology, drug loading efficiency, and in vitro drug release profile.

Workflow for Drug-Loaded Nanoparticle Synthesis and Characterization:

Nanoparticle_Workflow cluster_synthesis 1. Synthesis cluster_purification 2. Purification cluster_characterization 3. Characterization Dissolution Dissolve Polymer and Drug in Organic Solvent Nanoprecipitation Add Organic Phase to Aqueous Phase Dissolution->Nanoprecipitation Solvent_Removal Remove Organic Solvent Nanoprecipitation->Solvent_Removal Centrifugation Centrifugation or Dialysis Solvent_Removal->Centrifugation Size_Morphology Particle Size (DLS) & Morphology (SEM/TEM) Centrifugation->Size_Morphology Drug_Loading Determine Drug Loading Efficiency & Content Centrifugation->Drug_Loading Release_Study In Vitro Drug Release Study Drug_Loading->Release_Study

Drug-Loaded Nanoparticle Workflow

Quantitative Analysis of Drug Loading and Release:

The drug loading content (DLC) and encapsulation efficiency (EE) are critical parameters for nanoparticle-based drug delivery systems. They can be calculated using the following formulas:

  • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

  • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

In vitro drug release studies are typically performed using a dialysis method in a buffer solution that mimics physiological conditions (e.g., PBS at pH 7.4).[11] The amount of drug released over time is quantified using techniques like UV-Vis spectroscopy or HPLC.

Conclusion

Free-radical polymerization, particularly cyclopolymerization and controlled techniques like RAFT, provides a valuable platform for the synthesis of functional polymers from divinyl ethers. These polymers, with their unique cyclic structures and tunable properties, are promising materials for advanced drug delivery applications, including the development of polymer-drug conjugates and nanoparticle-based carriers. Further research into detailed polymerization protocols and in-depth biological evaluation will continue to expand their utility in the pharmaceutical sciences.

References

Application Notes and Protocols for the Photopolymerization of 1,4-Bis(vinyloxy)-butane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of photoinitiator systems for the polymerization of 1,4-Bis(vinyloxy)-butane (also known as 1,4-butanediol divinyl ether), a versatile monomer used in the formation of polymer networks for various applications, including in the biomedical field. This document details protocols for both cationic and free-radical photopolymerization, methods for monitoring reaction kinetics, and presents quantitative data to guide experimental design.

Introduction

This compound is a difunctional monomer capable of undergoing rapid polymerization upon exposure to light in the presence of a suitable photoinitiator. Its vinyl ether functional groups are susceptible to both cationic and free-radical polymerization mechanisms, offering flexibility in the choice of curing chemistry and the resulting polymer properties. Cationic polymerization is often favored due to its insensitivity to oxygen inhibition, a common issue in free-radical polymerization. However, free-radical pathways also offer a viable route to polymerization, particularly with the selection of appropriate photoinitiators and experimental conditions. The choice of photoinitiator system is critical as it dictates the polymerization mechanism, curing speed, and the final characteristics of the polymer network.

Cationic Photopolymerization

Cationic polymerization of vinyl ethers is initiated by a photochemically generated Brønsted acid. Diaryliodonium and triarylsulfonium salts are the most common classes of cationic photoinitiators. Upon absorption of UV light, these salts undergo photolysis to produce a strong acid, which then protonates a vinyl ether monomer, initiating the polymerization cascade.

Recommended Photoinitiator Systems

A widely used and effective class of photoinitiators for the cationic polymerization of vinyl ethers are diaryliodonium salts, such as diphenyliodonium hexafluorophosphate (Ph₂I⁺PF₆⁻) or similar derivatives.

Quantitative Data

Due to the limited availability of specific kinetic data for this compound in the public domain, the following table presents representative data from the cationic photopolymerization of a structurally similar and commonly studied divinyl ether, Tri(ethylene glycol) divinyl ether (TEGDVE), initiated by a triarylsulfonium salt. This data illustrates the typical influence of photoinitiator concentration on the polymerization kinetics and can be used as a starting point for optimizing the polymerization of this compound. The polymerization was monitored by the disappearance of the vinyl ether double bond peak at approximately 810 cm⁻¹ using real-time FT-IR spectroscopy[1].

Photoinitiator Concentration (% w/w)Maximum Conversion (%)Polymerization Rate (s⁻¹)
0.575.60.47
1.077.80.56
2.069.00.34
3.063.80.33

Table 1: Effect of a triarylsulfonium photoinitiator concentration on the maximum conversion and polymerization rate of Tri(ethylene glycol) divinyl ether. Data adapted from a study on a similar divinyl ether system and is intended to be representative[1].

Experimental Protocol: Cationic Photopolymerization

This protocol describes the real-time monitoring of the cationic photopolymerization of this compound using a diaryliodonium salt photoinitiator and Fourier-Transform Infrared (FT-IR) spectroscopy.

Materials:

  • This compound (monomer)

  • Diphenyliodonium hexafluorophosphate (photoinitiator)

  • Nitrogen source (for inert atmosphere, optional but recommended for high precision)

  • FT-IR spectrometer equipped with a horizontal attenuated total reflectance (ATR) accessory and a UV light source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the photoinitiator in the this compound monomer at the desired concentration (e.g., 1% w/w). Ensure complete dissolution of the photoinitiator, which may require gentle warming or sonication.

  • FT-IR Setup:

    • Configure the FT-IR spectrometer for real-time data acquisition (rapid scan mode).

    • Position the UV light source to ensure uniform irradiation of the sample on the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal.

    • Apply a small drop of the monomer/photoinitiator mixture onto the ATR crystal to form a thin film.

    • Begin real-time FT-IR data collection, recording spectra at regular intervals (e.g., every second).

    • After a short baseline period (e.g., 30 seconds), turn on the UV light source to initiate polymerization.

    • Continue data acquisition until the polymerization has reached a plateau or for a predetermined duration.

  • Data Analysis:

    • Monitor the decrease in the absorbance of the characteristic vinyl ether double bond peak (around 1620 cm⁻¹ and 810 cm⁻¹).

    • Calculate the degree of conversion as a function of time using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance of the vinyl ether peak and Aₜ is the absorbance at time t.

Cationic Polymerization Signaling Pathway

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Chain Transfer) PI Photoinitiator (e.g., Ar₂I⁺X⁻) Acid Brønsted Acid (H⁺X⁻) PI->Acid Photolysis UV UV Light UV->PI hv Monomer1 This compound Acid->Monomer1 Protonation ActiveMonomer Carbocationic Active Center Monomer1->ActiveMonomer Monomer2 Monomer ActiveMonomer->Monomer2 Addition GrowingChain2 Propagating Polymer Chain GrowingChain Propagating Polymer Chain Monomer2->GrowingChain GrowingChain->Monomer2 Chain Growth Polymer Final Polymer TransferAgent Chain Transfer Agent (e.g., H₂O) GrowingChain2->TransferAgent TransferAgent->Polymer

Caption: Cationic polymerization mechanism of this compound.

Free-Radical Photopolymerization

Free-radical polymerization of this compound can be initiated by photoinitiators that generate free radicals upon UV irradiation. These systems are often simpler and less sensitive to impurities compared to cationic systems, but they can be inhibited by oxygen.

Recommended Photoinitiator Systems

Two main types of free-radical photoinitiators are commonly used:

  • Type I Photoinitiators: These undergo unimolecular cleavage upon UV exposure to form free radicals. A common example is 2,2-dimethoxy-2-phenylacetophenone (DMPA).

  • Type II Photoinitiators: These require a co-initiator (e.g., a tertiary amine) to generate radicals via a bimolecular reaction. A classic example is the benzophenone/triethylamine system.

Quantitative Data

Specific quantitative data for the free-radical photopolymerization of this compound is scarce in readily available literature. The following table provides illustrative data for the photopolymerization of a related diacrylate monomer, 1,4-butanediol diacrylate, which demonstrates the typical effect of photoinitiator concentration. This data can serve as a guideline for initial experiments with this compound.

Photoinitiator (DMPA) Conc. (% w/w)Final Conversion (%)
0.575
1.085
2.090

Table 2: Illustrative effect of a Type I photoinitiator concentration on the final conversion of a related diacrylate monomer. This data is for guidance and the optimal concentration for this compound may vary.

Experimental Protocol: Free-Radical Photopolymerization

This protocol outlines a method for monitoring the free-radical photopolymerization of this compound using real-time FT-IR spectroscopy.

Materials:

  • This compound (monomer)

  • 2,2-dimethoxy-2-phenylacetophenone (DMPA, Type I photoinitiator) or Benzophenone and Triethylamine (Type II system)

  • Nitrogen source (for inert atmosphere to minimize oxygen inhibition)

  • FT-IR spectrometer with ATR accessory and UV light source

Procedure:

  • Sample Preparation:

    • Prepare a solution of the chosen photoinitiator system in the this compound monomer. For a Type II system, both the photoinitiator and the co-initiator should be added.

  • FT-IR Setup and Data Acquisition:

    • Follow the same setup and data acquisition procedure as described in the cationic polymerization protocol.

    • It is highly recommended to perform the experiment under a nitrogen atmosphere to reduce oxygen inhibition. This can be achieved by placing the ATR setup in a nitrogen-purged glove box or by directing a gentle stream of nitrogen over the sample.

  • Data Analysis:

    • Analyze the conversion of the vinyl ether double bonds over time as described in the cationic polymerization protocol.

Free-Radical Polymerization Signaling Pathway

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator (Type I or II) Radical Free Radical (R•) PI->Radical Cleavage UV UV Light UV->PI hv Monomer1 This compound Radical->Monomer1 Addition ActiveMonomer Monomer Radical Monomer1->ActiveMonomer Monomer2 Monomer ActiveMonomer->Monomer2 Addition GrowingChain2 Propagating Radical Chain GrowingChain Propagating Radical Chain Monomer2->GrowingChain GrowingChain->Monomer2 Chain Growth Polymer Final Polymer GrowingChain3 Another Propagating Radical Chain GrowingChain2->GrowingChain3 Combination or Disproportionation GrowingChain3->Polymer

Caption: Free-radical polymerization mechanism of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for conducting and analyzing the photopolymerization of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Results Prep_Monomer Select Monomer: This compound Prep_PI Select Photoinitiator System (Cationic or Free-Radical) Prep_Monomer->Prep_PI Prep_Formulation Prepare Monomer/ Photoinitiator Mixture Prep_PI->Prep_Formulation Exp_Setup Set up Real-Time FT-IR with UV Source Prep_Formulation->Exp_Setup Exp_Sample Apply Sample to ATR Crystal Exp_Setup->Exp_Sample Exp_Irradiate Irradiate with UV Light and Collect Data Exp_Sample->Exp_Irradiate Analysis_Monitor Monitor Disappearance of Vinyl Ether Peak (FT-IR) Exp_Irradiate->Analysis_Monitor Analysis_Calc Calculate Conversion vs. Time Analysis_Monitor->Analysis_Calc Analysis_Kinetics Determine Polymerization Rate Analysis_Calc->Analysis_Kinetics Results_Table Tabulate Quantitative Data Analysis_Kinetics->Results_Table Results_Report Generate Report and Protocols Results_Table->Results_Report

Caption: General experimental workflow for photopolymerization studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and characterization of polymer networks with precisely controlled crosslink density. The ability to tune crosslink density is critical in the field of drug delivery, as it directly influences the mechanical properties, swelling behavior, and ultimately, the release kinetics of encapsulated therapeutics.

Introduction to Controlled Crosslinking

Polymer networks are three-dimensional structures formed by the crosslinking of polymer chains. The crosslink density, or the number of crosslinks per unit volume, is a fundamental parameter that dictates the macroscopic properties of the network.[1][2] In drug delivery applications, hydrogels are a prominent class of polymer networks valued for their high water content and biocompatibility.[3][4] By controlling the crosslink density of hydrogels, it is possible to tailor their mesh size, which in turn governs the diffusion and release of entrapped drug molecules.[5][6][7]

Key Concepts:

  • Higher Crosslink Density: Leads to a stiffer, more brittle network with a smaller mesh size, resulting in slower drug release and reduced swelling.[5][8]

  • Lower Crosslink Density: Results in a softer, more flexible network with a larger mesh size, leading to faster drug release and increased swelling.

Methods for Controlling Crosslink Density

Several methods can be employed to control the crosslink density of polymer networks. The choice of method depends on the specific polymer system and the desired network properties.

  • Varying Monomer to Crosslinker Ratio: This is the most straightforward approach. Increasing the concentration of the crosslinking agent relative to the monomer leads to a higher crosslink density.[9][10]

  • Choice of Crosslinker: The functionality and chain length of the crosslinking agent influence the network structure. Multifunctional crosslinkers can create more densely crosslinked networks.

  • Controlled/Living Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over polymer chain length and architecture, enabling the synthesis of well-defined networks with uniform crosslink densities.[11][12][13]

  • Interpenetrating Polymer Networks (IPNs): IPNs consist of two or more independent polymer networks that are physically entangled.[14][15] The overall properties, including the effective crosslink density, can be tuned by varying the composition and crosslinking of the individual networks.[14]

Experimental Protocols

The following section provides detailed protocols for the synthesis of common polymer networks with tunable crosslink density and for their characterization.

Synthesis of Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogels

PEGDA hydrogels are widely used in drug delivery due to their biocompatibility and tunable properties. Their crosslink density can be readily controlled by varying the PEGDA concentration and molecular weight.[16]

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA) (various molecular weights, e.g., 700, 3400, 6000 Da)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV light source (365 nm)

Protocol:

  • Prepare a stock solution of the photoinitiator (e.g., 0.5% w/v in PBS).

  • Prepare PEGDA solutions of varying concentrations (e.g., 10%, 20%, 30% w/v) in PBS.

  • Add the photoinitiator stock solution to the PEGDA solution at a final concentration of 0.1% w/v.

  • Vortex the mixture thoroughly to ensure homogeneity.

  • Pipette the prepolymer solution into a mold of the desired shape and size.

  • Expose the solution to UV light (365 nm, e.g., 10 mW/cm²) for a specified time (e.g., 5-10 minutes) to initiate polymerization and crosslinking.

  • After polymerization, carefully remove the hydrogel from the mold and wash it with PBS to remove any unreacted components.

Quantitative Data for PEGDA Hydrogel Synthesis:

Formulation IDPEGDA MW (Da)PEGDA Conc. (% w/v)Photoinitiator Conc. (% w/v)UV Exposure Time (min)
PEGDA-700-10700100.110
PEGDA-700-20700200.110
PEGDA-3400-103400100.15
PEGDA-3400-203400200.15
PEGDA-6000-106000100.15
PEGDA-6000-206000200.15
Synthesis of Poly(N-isopropylacrylamide) (PNIPAAm) Hydrogels

PNIPAAm is a thermoresponsive polymer that exhibits a lower critical solution temperature (LCST) around 32°C, making it attractive for "smart" drug delivery systems. The crosslink density is controlled by the concentration of the crosslinker, N,N'-methylenebis(acrylamide) (BIS).[17][18][19]

Materials:

  • N-isopropylacrylamide (NIPAAm)

  • N,N'-methylenebis(acrylamide) (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized (DI) water

Protocol:

  • Dissolve NIPAAm and varying amounts of BIS in DI water in a flask.

  • De-gas the solution by bubbling nitrogen through it for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add APS to the solution and mix gently.

  • Add TEMED to initiate the polymerization.

  • Quickly pour the solution into a mold and allow it to polymerize at room temperature for several hours or overnight.

  • After polymerization, wash the hydrogel extensively with DI water to remove unreacted monomers and initiators.

Quantitative Data for PNIPAAm Hydrogel Synthesis:

Formulation IDNIPAAm (mg/mL)BIS (mg/mL)APS (mg/mL)TEMED (µL/mL)
PNIPAAm-0.51000.522
PNIPAAm-1.01001.022
PNIPAAm-1.51001.522
PNIPAAm-2.01002.022
PNIPAAm-2.51002.522
PNIPAAm-3.01003.022
Preparation of Chitosan Hydrogels with Controlled Crosslinking

Chitosan, a natural polysaccharide, can be crosslinked to form hydrogels for drug delivery.[4] The crosslink density can be controlled by the concentration of the crosslinking agent, such as genipin or glutaraldehyde.[3]

Materials:

  • Chitosan

  • Acetic acid solution (e.g., 1% v/v)

  • Crosslinking agent (e.g., Genipin solution)

  • Deionized (DI) water

Protocol:

  • Dissolve chitosan in the acetic acid solution with stirring until a homogenous solution is formed.

  • Degas the chitosan solution.

  • Add the crosslinking agent solution dropwise to the chitosan solution while stirring.

  • Continue stirring for a specified period to allow for crosslinking to occur. The solution will gradually form a gel.

  • Wash the resulting hydrogel with DI water to remove any unreacted crosslinker and acetic acid.

Quantitative Data for Chitosan Hydrogel Synthesis:

Formulation IDChitosan Conc. (% w/v)Acetic Acid Conc. (% v/v)Genipin Conc. (% w/w)Crosslinking Time (h)
Chitosan-G0.5210.524
Chitosan-G1.0211.024
Chitosan-G1.5211.524

Characterization of Polymer Networks

Swelling Ratio Measurement

The swelling ratio provides an indirect measure of the crosslink density. Hydrogels with lower crosslink densities will exhibit higher swelling ratios.[8]

Protocol:

  • Lyophilize a pre-weighed hydrogel sample to determine its dry weight (W_d).

  • Immerse the dried hydrogel in a swelling medium (e.g., PBS) at a specific temperature.

  • At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (W_s).

  • Continue until the hydrogel reaches equilibrium swelling (i.e., the weight remains constant).

  • Calculate the swelling ratio (SR) using the following equation: SR = (W_s - W_d) / W_d

Expected Trend: Swelling ratio will decrease with increasing crosslinker concentration.

Rheological Analysis

Rheology can be used to determine the mechanical properties of the hydrogel, such as the storage modulus (G'), which is related to the crosslink density.[20][21][22]

Protocol:

  • Place a hydrogel sample of defined geometry (e.g., a disc) on the plate of a rheometer.

  • Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

  • The crosslink density (ν_e) can be estimated from the rubber elasticity theory using the following equation: G' = ν_e * R * T where R is the ideal gas constant and T is the absolute temperature.

Expected Trend: The storage modulus (G') will increase with increasing crosslinker concentration.

Dynamic Mechanical Analysis (DMA)

DMA is a powerful technique for characterizing the viscoelastic properties of polymers and can be used to determine the crosslink density.[1][23][24]

Protocol:

  • A rectangular sample of the polymer network is subjected to a sinusoidal stress.

  • The resulting strain is measured, and the storage modulus (E'), loss modulus (E''), and tan delta are determined as a function of temperature.

  • The crosslink density can be calculated from the storage modulus in the rubbery plateau region.[2]

Expected Trend: The storage modulus in the rubbery plateau region will increase with higher crosslink density.

Visualizations

experimental_workflow cluster_synthesis Polymer Network Synthesis cluster_characterization Network Characterization cluster_application Drug Delivery Application prep Precursor Solution (Monomer, Crosslinker, Initiator) poly Polymerization & Crosslinking prep->poly Initiation (e.g., UV, Temp) wash Washing & Purification poly->wash Removal of unreacted species swell Swelling Ratio wash->swell rheo Rheology wash->rheo dma DMA wash->dma drug_load Drug Loading wash->drug_load drug_release In Vitro Release Study drug_load->drug_release

Caption: Experimental workflow for synthesis and characterization of polymer networks.

crosslink_density_effect cluster_input Controlling Parameter cluster_properties Network Properties crosslink_density Crosslink Density stiffness Stiffness / Modulus crosslink_density->stiffness Increases swelling Swelling Ratio crosslink_density->swelling Decreases mesh_size Mesh Size crosslink_density->mesh_size Decreases drug_release Drug Release Rate mesh_size->drug_release Decreases

Caption: Effect of crosslink density on network properties.

References

Application of 1,4-Butanediol Divinyl Ether in Advanced Adhesive Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

1,4-Butanediol divinyl ether (BDVE) is a versatile monomer that has garnered significant interest in the formulation of high-performance adhesives. Its bifunctional nature, characterized by two vinyl ether groups, allows it to act as an efficient reactive diluent and cross-linking agent, particularly in cationic ultraviolet (UV) and electron beam (EB) curable systems. This document provides a detailed overview of the application of BDVE in adhesive formulations, tailored for researchers, scientists, and professionals in drug development who may utilize specialized adhesives in drug delivery systems or medical devices.

Chemical Properties and Curing Mechanism

BDVE is a low-viscosity, colorless liquid with the chemical formula C₈H₁₄O₂. The presence of two vinyl ether functional groups makes it highly reactive in cationic polymerization. The curing process is typically initiated by a photoinitiator that, upon exposure to UV light, generates a strong acid. This acid protonates the vinyl ether group, creating a carbocation that rapidly propagates by attacking other vinyl ether monomers, leading to the formation of a highly cross-linked polymer network. This rapid, oxygen-insensitive curing mechanism makes BDVE an attractive component for applications requiring fast processing speeds.

Key Advantages in Adhesive Formulations:

  • Reactive Diluent: BDVE effectively reduces the viscosity of adhesive formulations without significantly compromising the final mechanical properties. This allows for easier application, better substrate wetting, and the incorporation of higher filler loads.

  • Enhanced Flexibility: The linear and flexible aliphatic chain of the butanediol backbone imparts increased flexibility to the cured adhesive, which can be crucial for bonding substrates with different coefficients of thermal expansion or for applications requiring some degree of movement.

  • Improved Adhesion: The ether linkages in the polymer backbone can contribute to improved adhesion to a variety of substrates, including plastics, metals, and glass, through hydrogen bonding and other polar interactions.

  • Fast Cure Speeds: As a key component in UV-curable systems, BDVE facilitates rapid, on-demand curing, which is highly advantageous in high-throughput manufacturing processes.

  • Low Shrinkage: Cationic ring-opening polymerization of vinyl ethers can lead to lower shrinkage compared to free-radical polymerization of acrylates, resulting in reduced stress at the adhesive-substrate interface.

Applications

The unique properties of BDVE make it suitable for a range of adhesive applications, including:

  • Pressure-Sensitive Adhesives (PSAs): In PSA formulations, BDVE can be used to tailor the viscoelastic properties, controlling tack, peel strength, and shear resistance.

  • Structural Adhesives: When formulated with other oligomers and fillers, BDVE can contribute to the development of structural adhesives with a good balance of strength and flexibility.

  • Medical Adhesives: Its potential for rapid curing at low temperatures and its biocompatibility (which must be evaluated for each specific formulation) make it a candidate for use in medical-grade adhesives for device assembly or wound care applications.

  • Optical Adhesives: The low color and potential for high clarity of BDVE-based formulations are beneficial in applications where optical transparency is required.

Quantitative Data Summary

The following tables summarize representative quantitative data for the performance of adhesive formulations containing 1,4-Butanediol divinyl ether. These values are illustrative and can vary depending on the complete formulation, including the type and concentration of oligomers, photoinitiators, and other additives.

Table 1: Influence of BDVE Concentration on Adhesive Viscosity and Curing Properties

Formulation IDBDVE Concentration (wt%)Viscosity (cP at 25°C)UV Cure Time (seconds)
AF-010550015
AF-0210320012
AF-0320180010
AF-04309508

Table 2: Mechanical Properties of Cured Adhesives with Varying BDVE Content

Formulation IDBDVE Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Shore D Hardness
AF-01045580
AF-0210421575
AF-0320382570
AF-0430324065

Table 3: Adhesion Performance on Different Substrates

Formulation IDSubstrateLap Shear Adhesion (MPa)T-Peel Strength (N/cm)
AF-03 (20% BDVE)Aluminum18N/A
AF-03 (20% BDVE)Polycarbonate1512
AF-03 (20% BDVE)Glass20N/A
AF-03 (20% BDVE)Flexible PVC1025

Experimental Protocols

Protocol 1: Formulation of a UV-Curable Adhesive with BDVE

Objective: To prepare a series of UV-curable adhesive formulations with varying concentrations of 1,4-Butanediol divinyl ether to evaluate its effect on adhesive properties.

Materials:

  • Epoxy or Vinyl Ether Oligomer (e.g., cycloaliphatic epoxy resin or a multifunctional vinyl ether)

  • 1,4-Butanediol divinyl ether (BDVE)

  • Cationic Photoinitiator (e.g., a triarylsulfonium hexafluorophosphate salt)

  • Adhesion Promoter (optional, e.g., a silane coupling agent)

  • Opaque, UV-blocking mixing containers

  • Laboratory scale and mixer

Procedure:

  • Preparation: Ensure all glassware and equipment are clean and dry. Work in a well-ventilated area, away from direct sunlight or UV light sources.

  • Oligomer Addition: In a UV-blocking beaker, weigh the desired amount of the base epoxy or vinyl ether oligomer.

  • BDVE Addition: Add the calculated amount of BDVE to the oligomer to achieve the target weight percentage (e.g., 10%, 20%, 30%).

  • Mixing: Mix the oligomer and BDVE at a moderate speed until a homogeneous mixture is obtained.

  • Photoinitiator Addition: Add the photoinitiator to the mixture. The concentration is typically between 1-3 wt% of the total formulation.

  • Final Mixing: Continue mixing until the photoinitiator is completely dissolved. If using an adhesion promoter, add it during this step.

  • Degassing: Place the formulation in a vacuum chamber to remove any entrapped air bubbles.

  • Storage: Store the prepared adhesive in a labeled, opaque, and tightly sealed container at room temperature, away from light.

Protocol 2: Evaluation of Adhesive Curing and Mechanical Properties

Objective: To determine the curing characteristics and mechanical properties of the formulated adhesives.

Equipment:

  • UV Curing System (e.g., mercury vapor lamp or LED lamp with appropriate wavelength)

  • Radiometer

  • Durometer (Shore D scale)

  • Universal Testing Machine with tensile testing grips

  • Molds for preparing dog-bone shaped specimens for tensile testing

Procedure:

  • Cure Time Determination:

    • Apply a thin film of the adhesive (e.g., 100 µm) onto a glass slide.

    • Expose the film to UV light at a fixed intensity.

    • Periodically check the surface for tackiness. The cure time is the time required for the surface to become tack-free.

  • Mechanical Property Specimen Preparation:

    • Cast the liquid adhesive into dog-bone shaped silicone molds.

    • Cure the specimens using the UV curing system, ensuring complete through-cure.

  • Hardness Testing:

    • Measure the Shore D hardness of the cured specimens using a durometer according to ASTM D2240.

  • Tensile Testing:

    • Condition the cured dog-bone specimens at standard conditions (23°C, 50% RH) for 24 hours.

    • Conduct tensile testing using a universal testing machine at a constant crosshead speed (e.g., 5 mm/min) according to ASTM D638.

    • Record the tensile strength and elongation at break.

Protocol 3: Measurement of Adhesion Strength (Lap Shear and T-Peel)

Objective: To quantify the adhesive strength of the formulated adhesives on various substrates.

Equipment:

  • Universal Testing Machine with grips for lap shear and T-peel testing

  • Substrate materials (e.g., aluminum, polycarbonate, glass, flexible PVC)

  • Solvent for cleaning substrates (e.g., acetone, isopropanol)

  • Applicator for controlled adhesive thickness

Procedure:

  • Substrate Preparation:

    • Cut the substrates to the required dimensions for lap shear (ASTM D1002) or T-peel (ASTM D1876) testing.

    • Degrease the bonding surfaces of the substrates with a suitable solvent and allow them to air dry completely.

  • Adhesive Application and Assembly:

    • For Lap Shear: Apply a uniform layer of adhesive to one end of a substrate coupon. Place a second coupon overlapping the first, ensuring a defined bond area (e.g., 12.5 mm x 25 mm). Use spacers to maintain a consistent bondline thickness.

    • For T-Peel (for flexible substrates): Apply a uniform layer of adhesive to the surface of two flexible substrates. Join them together, leaving the ends free to be clamped in the test grips.

  • Curing:

    • Cure the assembled specimens using the predetermined UV curing parameters.

  • Testing:

    • Condition the cured assemblies at standard conditions for 24 hours.

    • Lap Shear Test: Mount the specimen in the grips of the universal testing machine and pull it apart at a constant rate (e.g., 1.3 mm/min). Record the maximum load before failure. Calculate the lap shear strength in MPa.

    • T-Peel Test: Clamp the free ends of the T-peel specimen in the grips, forming a "T" shape. Pull the ends apart at a constant rate (e.g., 250 mm/min). Record the average force during the peel. Calculate the T-peel strength in N/cm.

Visualizations

cluster_formulation Adhesive Formulation Workflow oligomer Base Oligomer (Epoxy/Vinyl Ether) mixing Homogeneous Mixing oligomer->mixing bdve 1,4-Butanediol Divinyl Ether (Reactive Diluent) bdve->mixing photoinitiator Cationic Photoinitiator photoinitiator->mixing additives Additives (Adhesion Promoters, etc.) additives->mixing degassing Vacuum Degassing mixing->degassing final_adhesive Liquid Adhesive Formulation degassing->final_adhesive

Caption: Workflow for the formulation of a UV-curable adhesive containing BDVE.

cluster_curing Cationic UV Curing Mechanism of BDVE uv_light UV Light initiator Photoinitiator (I) uv_light->initiator Activation acid Superacid (H+) initiator->acid Generates bdve_monomer BDVE Monomer acid->bdve_monomer Protonation carbocation Propagating Carbocation bdve_monomer->carbocation Initiation carbocation->bdve_monomer Propagation polymer_network Cross-linked Polymer Network carbocation->polymer_network Termination/ Chain Transfer

Caption: Simplified signaling pathway of the cationic UV curing of BDVE.

cluster_testing Adhesive Performance Testing Workflow cluster_mechanical Mechanical Testing cluster_adhesion Adhesion Testing formulation Adhesive Formulation application Adhesive Application & Assembly formulation->application curing UV Curing application->curing conditioning Specimen Conditioning (24h at 23°C, 50% RH) curing->conditioning tensile Tensile Strength (ASTM D638) conditioning->tensile hardness Hardness (ASTM D2240) conditioning->hardness lap_shear Lap Shear (ASTM D1002) conditioning->lap_shear peel_strength T-Peel Strength (ASTM D1876) conditioning->peel_strength

Caption: Logical workflow for testing the performance of formulated adhesives.

Troubleshooting & Optimization

Preventing premature polymerization of 1,4-Bis(vinyloxy)-butane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,4-Bis(vinyloxy)-butane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature polymerization and to offer troubleshooting solutions for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What causes the premature polymerization of this compound?

A1: Premature polymerization of this compound is primarily initiated through two mechanisms: cationic polymerization and free-radical polymerization.

  • Cationic Polymerization: This is a very rapid and often uncontrollable process for vinyl ethers. It is typically initiated by acidic impurities, including exposure to atmospheric moisture which can hydrolyze the vinyl ether to generate acetaldehyde and subsequently acetic acid. Lewis acids are also potent initiators.

  • Free-Radical Polymerization: While less common for vinyl ethers than for other vinyl monomers like acrylates, this process can be initiated by heat, light (UV radiation), or the presence of radical species. Oxygen can also contribute to the formation of peroxides, which upon decomposition, can initiate radical polymerization.

Q2: My this compound has become viscous or solidified. What happened?

A2: Increased viscosity or solidification is a clear indication of polymerization. This can be triggered by improper storage, contamination, or the depletion of inhibitors. Even partial polymerization can significantly impact your experiments by reducing the concentration of the active monomer.

Q3: How should I properly store this compound to prevent polymerization?

A3: Proper storage is critical for maintaining the stability of this compound. Key recommendations include:

  • Temperature: Store in a refrigerator at a temperature range of 2-8°C.[1] Avoid freezing, as this can cause the inhibitor to crystallize and separate from the monomer.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen and moisture.

  • Light: Keep the container tightly sealed and protected from light, preferably in an amber-colored bottle.

  • Inhibitor: Ensure the monomer is stabilized with an appropriate inhibitor.

Q4: What are common inhibitors for this compound and in what concentration are they typically used?

A4: Common inhibitors for vinyl monomers include hydroquinone (HQ) and monomethyl ether hydroquinone (MEHQ). For vinyl ethers, potassium hydroxide (KOH) is also used as a stabilizer to prevent cationic polymerization. While specific concentrations for this compound are not always publicly disclosed by manufacturers, typical concentrations for vinyl monomers range from 15 to 1000 ppm. For example, butyl vinyl ether is sometimes stabilized with 0.01% KOH.[2][3]

Q5: Do I need to remove the inhibitor before using this compound in my reaction?

A5: Yes, in most polymerization reactions, the inhibitor must be removed. Inhibitors are designed to scavenge the very species that initiate polymerization, so their presence will likely prevent or significantly retard your desired reaction.

Q6: How can I check the quality of my this compound before an experiment?

A6: A simple quality check can be performed using ¹H NMR spectroscopy. A fresh, unpolymerized sample will show sharp, well-defined peaks corresponding to the vinyl protons. Broadening of these signals or the appearance of new signals in the aliphatic region may indicate the presence of oligomers or polymers.

Troubleshooting Guide

Problem Potential Cause Solution
Monomer appears cloudy or contains solid particles. Partial polymerization or contamination.Do not use. The monomer is likely compromised. If the material is valuable, it may be possible to purify it by distillation, but this carries a high risk of further polymerization.
Reaction fails to initiate or proceeds very slowly. Inhibitor was not completely removed.Ensure your inhibitor removal protocol is effective. You can test the purified monomer for the presence of inhibitor using analytical techniques like HPLC.
A sudden, rapid increase in temperature (exotherm) is observed during the reaction. Runaway polymerization.This is a hazardous situation. Immediately cool the reaction vessel using an ice bath and add a high-potency inhibitor (quencher) if one is available and compatible with your reaction mixture. If the reaction is uncontrollable, evacuate the area and follow emergency procedures.
The purified monomer polymerizes shortly after inhibitor removal. The monomer is now highly reactive and unstable without the inhibitor.Use the purified monomer immediately after preparation. Do not store uninhibited monomer for any length of time.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Storage Temperature 2-8°CMinimizes the rate of potential polymerization reactions.
Storage Atmosphere Inert (Nitrogen or Argon)Prevents contact with oxygen and moisture, which can initiate polymerization.
Light Conditions In the dark (Amber bottle)Prevents photo-initiated polymerization.
Inhibitor Present during storageScavenges free radicals and neutralizes acidic species.

Table 2: Common Inhibitors for Vinyl Ethers

InhibitorAbbreviationTypical Concentration Range (ppm)Mechanism of Action
HydroquinoneHQ200 - 1000Radical Scavenger
Monomethyl Ether HydroquinoneMEHQ15 - 200Radical Scavenger
Potassium HydroxideKOH100 - 1000Cationic Polymerization Inhibitor (neutralizes acids)

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors (HQ, MEHQ) using Basic Alumina Column Chromatography

Materials:

  • This compound containing phenolic inhibitor

  • Activated basic alumina

  • Glass chromatography column with a stopcock

  • Glass wool or cotton

  • Anhydrous solvent for slurry (e.g., hexane)

  • Receiving flask, oven-dried and cooled under an inert atmosphere

Procedure:

  • Column Preparation:

    • Ensure all glassware is thoroughly dried.

    • Insert a small plug of glass wool or cotton into the bottom of the chromatography column.

    • Prepare a slurry of activated basic alumina in the anhydrous solvent.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. The bed height should be approximately 10-15 cm for every 100 mL of monomer to be purified.

    • Drain the excess solvent until the solvent level is just above the top of the alumina bed. Do not let the column run dry.

  • Purification:

    • Carefully add the this compound to the top of the column.

    • Open the stopcock and collect the purified monomer in the receiving flask under an inert atmosphere.

    • The flow rate should be adjusted to allow for efficient removal of the inhibitor. A relatively slow, dropwise flow is recommended.

  • Post-Purification:

    • The purified monomer is now free of inhibitor and should be used immediately.

    • Do not attempt to store the uninhibited monomer.

Protocol 2: Quality Control of this compound by ¹H NMR Spectroscopy

Objective: To assess the purity of this compound and detect the presence of oligomers or polymers.

Procedure:

  • Prepare a dilute solution of the this compound sample in a deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • Analysis:

    • Pure Monomer: The spectrum should show sharp, well-resolved peaks. Key signals include:

      • A doublet of doublets for the proton on the carbon double-bonded to the oxygen.

      • Two distinct signals for the terminal vinyl protons.

      • Signals corresponding to the butyl chain protons.

    • Presence of Polymer/Oligomer: The appearance of broad signals, particularly in the aliphatic region of the spectrum, and a decrease in the sharpness and integration of the vinyl proton signals are indicative of polymerization.

Mandatory Visualizations

G cluster_storage Storage and Handling Workflow cluster_purification Inhibitor Removal and Use cluster_troubleshooting Troubleshooting receive Receive Monomer inspect Inspect for Polymer receive->inspect store Store at 2-8°C under N₂ inspect->store No Polymer Detected polymer_detected Polymer Detected inspect->polymer_detected remove_inhibitor Remove Inhibitor (e.g., Alumina Column) store->remove_inhibitor qc_check Quality Control (¹H NMR) remove_inhibitor->qc_check use_immediately Use Immediately in Reaction qc_check->use_immediately Purity Confirmed qc_check->polymer_detected Impurity Detected discard Discard or Repurify polymer_detected->discard G cluster_causes Initiation Pathways for Polymerization cluster_cationic Cationic Polymerization cluster_radical Free-Radical Polymerization cluster_prevention Prevention Strategies initiators Initiators acidic_impurities Acidic Impurities initiators->acidic_impurities lewis_acids Lewis Acids initiators->lewis_acids moisture Moisture (hydrolysis) initiators->moisture heat Heat initiators->heat light UV Light initiators->light peroxides Peroxides (from O₂) initiators->peroxides storage Proper Storage: - 2-8°C - Inert Atmosphere - Dark acidic_impurities->storage mitigated by inhibitors Use of Inhibitors: - Radical Scavengers (HQ, MEHQ) - Base (KOH) acidic_impurities->inhibitors neutralized by handling Careful Handling: - Avoid Contamination - Inert Atmosphere Techniques acidic_impurities->handling avoided by moisture->storage mitigated by moisture->handling avoided by heat->storage mitigated by light->storage mitigated by peroxides->storage mitigated by peroxides->inhibitors scavenged by peroxides->handling avoided by

References

Technical Support Center: Cationic Polymerization of Divinyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of cationic polymerization of divinyl ethers.

Troubleshooting Guides

This section addresses common issues encountered during the cationic polymerization of divinyl ethers, offering potential causes and solutions.

Issue 1: Premature Gelation or Formation of Insoluble Polymer

Potential Cause Troubleshooting Steps
High Initiator Concentration: An excessive concentration of the initiator can lead to a high density of growing polymer chains, increasing the likelihood of intermolecular reactions (crosslinking) over intramolecular cyclization.- Reduce Initiator Concentration: Systematically decrease the initiator concentration to favor cyclopolymerization over crosslinking. - Optimize Monomer to Initiator Ratio: Aim for a higher monomer-to-initiator ratio to promote the formation of longer, soluble cyclopolymers.
High Monomer Concentration: At higher monomer concentrations, the probability of intermolecular propagation and crosslinking increases.- Lower Monomer Concentration: Conduct the polymerization at a lower initial monomer concentration (e.g., below 0.1 M) to favor intramolecular cyclization.
Inappropriate Solvent: The solvent polarity can influence the reactivity of the propagating species and the conformation of the polymer chain, potentially favoring intermolecular reactions.- Solvent Selection: Use non-polar or less polar solvents like toluene or dichloromethane, which can favor cyclization. The choice of solvent can also affect the solubility of the resulting polymer.
High Reaction Temperature: Higher temperatures can increase the rate of all reactions, including undesirable crosslinking reactions.- Lower Reaction Temperature: Perform the polymerization at lower temperatures (e.g., 0 °C to -78 °C) to suppress side reactions and better control the polymerization.[1]
Monomer Structure: Flexible divinyl ether monomers are more prone to intermolecular reactions than rigid ones.[2]- Monomer Design: If possible, select divinyl ethers with more rigid backbones to promote intramolecular cyclization.

Issue 2: Broad Molecular Weight Distribution (MWD) or Polydispersity Index (PDI)

Potential Cause Troubleshooting Steps
Chain Transfer Reactions: Transfer of the active center to monomer, solvent, or polymer can lead to the formation of new polymer chains with different lengths.- Use of a Controlled/Living Polymerization System: Employ techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to minimize chain transfer and termination.[3][4][5] - Select an Appropriate Initiating System: Systems like HCl/ZnCl2 can sometimes yield narrower MWDs compared to others like BF3OEt2.[6] - Lower the Temperature: Colder reaction conditions can suppress chain transfer reactions.
Slow Initiation: If the initiation rate is slower than the propagation rate, polymer chains will be formed at different times, leading to a broader MWD.- Choose a Fast and Efficient Initiator: Select an initiator that provides rapid and quantitative initiation.
Presence of Impurities: Water and other nucleophilic impurities can interfere with the cationic propagating centers, leading to termination and the formation of new chains, thus broadening the MWD.- Rigorous Purification of Reagents: Ensure all monomers, solvents, and initiators are meticulously purified and dried before use. Conduct polymerizations under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Low Polymer Yield or Incomplete Monomer Conversion

Potential Cause Troubleshooting Steps
Initiator Inefficiency: The initiator may not be effectively generating cationic species.- Verify Initiator Activity: Ensure the initiator is fresh and has been stored correctly. - Increase Initiator Concentration: A slight increase in initiator concentration may be necessary, but be mindful of the risk of gelation.
Termination by Impurities: Nucleophilic impurities can terminate the growing polymer chains prematurely.- Improve Purification Protocols: Enhance the purification procedures for all reagents and glassware. The use of a proton scavenger can sometimes be beneficial.
Low Reaction Temperature: While beneficial for controlling side reactions, very low temperatures can significantly slow down the polymerization rate.- Optimize Temperature and Time: Find a balance between controlling side reactions and achieving a reasonable polymerization rate. It may be necessary to increase the reaction time at lower temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the cationic polymerization of divinyl ethers?

A1: The main side reactions include:

  • Cyclopolymerization: This is often the desired pathway, where both vinyl groups of a single monomer molecule react to form a cyclic repeating unit in the polymer backbone. This prevents crosslinking and leads to soluble polymers.

  • Crosslinking (Gelation): This occurs when the second vinyl group of a divinyl ether monomer on one polymer chain reacts with a growing cationic center on another chain, leading to the formation of an insoluble network.

  • Chain Transfer: The active cationic center can be transferred to a monomer, solvent, or another polymer chain. This terminates the growth of one chain and initiates a new one, often leading to a broad molecular weight distribution.[7][8] β-hydride elimination is a common chain transfer mechanism.[9]

  • Termination: The growing carbocation can be irreversibly terminated by nucleophilic impurities (e.g., water, alcohols) or by reaction with the counter-ion.

Q2: How can I promote cyclopolymerization over crosslinking?

A2: To favor cyclopolymerization, you should aim for conditions that promote intramolecular reaction over intermolecular reaction. This can be achieved by:

  • Working at low monomer concentrations.

  • Using a suitable initiator system that favors cyclization.

  • Controlling the reaction temperature, often at lower values.

  • Choosing divinyl ether monomers with structures that sterically or electronically favor ring formation.

Q3: What is the role of the initiator in controlling the polymerization?

A3: The choice of initiator is critical. Different initiators (e.g., Lewis acids like BF₃OEt₂, SnCl₄; protonic acids) have different activities and can lead to different outcomes in terms of polymerization rate, molecular weight, and the extent of side reactions.[10] For living/controlled polymerization, specialized initiating systems are required to minimize termination and chain transfer. The concentration of the initiator also plays a crucial role; higher concentrations can lead to faster rates but also increase the risk of side reactions like gelation.[11][12]

Q4: Why is reagent purification so important in cationic polymerization?

A4: Cationic polymerization is extremely sensitive to impurities, especially water and other nucleophiles. These impurities can act as terminating or chain transfer agents, reacting with the highly electrophilic carbocationic propagating species. This can lead to low molecular weight polymers, broad molecular weight distributions, and poor control over the polymerization process. Therefore, rigorous purification of monomers, solvents, and the initiator, as well as conducting the reaction under a dry, inert atmosphere, is essential for successful and reproducible results.[13]

Experimental Protocols

Protocol 1: General Procedure for Cationic Polymerization of a Divinyl Ether

  • Purification of Reagents:

    • Monomer (e.g., Tri(ethylene glycol) divinyl ether): Distill under reduced pressure over calcium hydride (CaH₂) and store under an inert atmosphere in a sealed flask.

    • Solvent (e.g., Dichloromethane): Reflux over CaH₂ for several hours and then distill under an inert atmosphere. Store over molecular sieves.

    • Initiator (e.g., BF₃OEt₂): Purify by distillation under reduced pressure and store under an inert atmosphere.

  • Reaction Setup:

    • Assemble a flame-dried or oven-dried glass reactor equipped with a magnetic stirrer and a rubber septum under a positive pressure of dry nitrogen or argon.

    • Transfer the desired amount of purified solvent to the reactor via a cannula or a dry syringe.

    • Cool the reactor to the desired temperature (e.g., 0 °C) using an ice bath.

  • Polymerization:

    • Inject the purified divinyl ether monomer into the reactor.

    • Initiate the polymerization by adding the appropriate amount of the initiator solution via a syringe.

    • Allow the reaction to proceed for the desired time, monitoring the viscosity of the solution.

  • Termination:

    • Quench the polymerization by adding a small amount of a nucleophilic agent, such as pre-chilled methanol or ammonia in methanol.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

    • Collect the polymer by filtration or decantation.

    • Redissolve the polymer in a suitable solvent (e.g., dichloromethane) and re-precipitate to remove unreacted monomer and initiator residues.

    • Dry the final polymer under vacuum to a constant weight.

Protocol 2: Characterization of the Resulting Polymer

  • Molecular Weight and Molecular Weight Distribution: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.

  • Chemical Structure and Degree of Cyclization: Analyzed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of residual vinyl protons in the ¹H NMR spectrum can be used to quantify the extent of cyclization.

  • Glass Transition Temperature (Tg): Measured by Differential Scanning Calorimetry (DSC).

Visualizations

Side_Reactions Initiator Initiator Active_Center Propagating Cationic Center Initiator->Active_Center Initiation Monomer Monomer Monomer->Active_Center Propagation Cyclopolymerization Intramolecular Cyclization (Desired Pathway) Active_Center->Cyclopolymerization Favored at low [M] Crosslinking Intermolecular Reaction (Side Reaction) Active_Center->Crosslinking Favored at high [M] Chain_Transfer Chain Transfer (Side Reaction) Active_Center->Chain_Transfer Termination Termination by Impurity (Side Reaction) Active_Center->Termination Soluble_Cyclopolymer Soluble Cyclopolymer Cyclopolymerization->Soluble_Cyclopolymer Insoluble_Gel Insoluble Gel Crosslinking->Insoluble_Gel Terminated_Chain Terminated Polymer Chain Chain_Transfer->Terminated_Chain New_Active_Center New Active Center Chain_Transfer->New_Active_Center Inactive_Polymer Inactive Polymer Termination->Inactive_Polymer

Caption: Key reaction pathways in cationic polymerization of divinyl ethers.

Troubleshooting_Workflow cluster_start Problem Identification cluster_gelation Issue: Gelation cluster_mwd Issue: Broad MWD cluster_yield Issue: Low Yield Start Unsatisfactory Polymerization Result Gelation Premature Gelation? Start->Gelation Reduce_Conc Lower Monomer and/or Initiator Concentration Gelation->Reduce_Conc Yes Broad_MWD Broad MWD? Gelation->Broad_MWD No Lower_Temp_Gel Decrease Reaction Temperature Reduce_Conc->Lower_Temp_Gel Change_Solvent Use Less Polar Solvent Lower_Temp_Gel->Change_Solvent Purify Improve Reagent Purification Broad_MWD->Purify Yes Low_Yield Low Yield? Broad_MWD->Low_Yield No Living_System Switch to Living/ Controlled System Purify->Living_System Lower_Temp_MWD Decrease Reaction Temperature Living_System->Lower_Temp_MWD Check_Initiator Verify Initiator Activity/Concentration Low_Yield->Check_Initiator Yes Purify_Yield Enhance Reagent Purification Check_Initiator->Purify_Yield Optimize_Time_Temp Optimize Reaction Time and Temperature Purify_Yield->Optimize_Time_Temp

Caption: Troubleshooting workflow for common polymerization issues.

References

Technical Support Center: 1,4-Butanediol Divinyl Ether (BDDVE) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 1,4-Butanediol divinyl ether (BDDVE). The focus is on the critical effects of water and other common impurities on the polymerization process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the cationic polymerization of BDDVE.

Problem Potential Cause Recommended Solution
Low or No Polymer Yield Presence of Water: Water is a strong inhibitor of cationic polymerization. It reacts with the propagating carbocation, terminating the chain.- Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C overnight and cooled under an inert atmosphere).- Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent (e.g., CaH₂).- Dry the BDDVE monomer over a suitable drying agent (e.g., molecular sieves) prior to use.
Presence of Other Nucleophilic Impurities: Alcohols (e.g., residual 1,4-butanediol), amines, or other basic compounds can act as chain termination or transfer agents.- Purify the BDDVE monomer by distillation under reduced pressure to remove non-volatile impurities.- Analyze the monomer for purity using Gas Chromatography (GC) or Karl Fischer titration for water content before use.
Inefficient Initiator/Co-initiator: The chosen initiator system may be inactive or used at an incorrect concentration.- Verify the activity of the initiator. If it is a solid, ensure it has been stored under inert conditions.- Optimize the initiator and co-initiator (if applicable) concentrations.
High Polydispersity Index (PDI) Chain Transfer Reactions: Water and alcohol impurities are common chain transfer agents, leading to a broad molecular weight distribution.- Implement the same rigorous drying and purification procedures as for low yield.- Consider conducting the polymerization at lower temperatures to suppress chain transfer reactions.
Slow Initiation: If the initiation rate is slow compared to the propagation rate, it can lead to a broad PDI.- Select an initiator that provides rapid and quantitative initiation for vinyl ethers.- Ensure proper mixing of the initiator with the monomer solution.
Inconsistent Results Between Batches Variability in Reagent Purity: Different batches of monomer, solvent, or initiator may have varying levels of impurities.- Standardize the purification and drying procedures for all reagents.- Characterize each new batch of BDDVE for purity and water content before use.
Formation of Gel or Insoluble Polymer High Monomer Concentration or High Temperature: BDDVE is a difunctional monomer, and uncontrolled polymerization can lead to extensive cross-linking and gelation.- Conduct the polymerization at a lower monomer concentration.- Maintain a low and constant temperature throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: How does water affect the cationic polymerization of 1,4-Butanediol divinyl ether?

A1: Water is a potent inhibitor of the cationic polymerization of BDDVE. The propagating species in this reaction is a carbocation, which is highly electrophilic. Water, being a nucleophile, can attack this carbocation. This reaction leads to the formation of a hydroxyl-terminated polymer chain and a proton. The proton can then react with another water molecule to form a hydronium ion (H₃O⁺). The hydronium ion is a much weaker initiator for the polymerization of vinyl ethers compared to the initial carbocation, effectively terminating the polymer chain and inhibiting further polymerization.[1] Even trace amounts of water can significantly reduce the polymer yield and molecular weight.

Q2: What are the most critical impurities to control in BDDVE polymerization?

A2: The most critical impurities are nucleophiles that can react with the growing carbocationic chain end. These include:

  • Water: As explained above, it is a strong terminating agent.

  • Alcohols: Residual 1,4-butanediol from the synthesis of BDDVE is a common impurity. Alcohols can act as chain transfer agents, leading to a lower molecular weight and a higher PDI.

  • Basic Compounds: Amines or other basic impurities can neutralize the acidic initiator or the propagating cationic species, thus preventing polymerization.

Q3: How can I determine the purity of my 1,4-Butanediol divinyl ether monomer?

A3: Several analytical techniques can be used to assess the purity of BDDVE:

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is an excellent method to determine the percentage purity of the monomer and to detect volatile organic impurities.[2][3][4][5]

  • Karl Fischer Titration: This is the standard method for accurately quantifying the water content in the monomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the chemical structure of BDDVE and may reveal the presence of certain impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups of BDDVE and to check for the presence of hydroxyl groups from alcohol impurities.

Q4: What type of initiator is suitable for the polymerization of BDDVE?

A4: The cationic polymerization of vinyl ethers like BDDVE is typically initiated by systems that can generate a carbocation. This includes:

  • Protic Acids: Strong protic acids can initiate polymerization, but their counterions must be non-nucleophilic to prevent termination.

  • Lewis Acids: Lewis acids such as BF₃·OEt₂, SnCl₄, or AlCl₃ are commonly used, often in the presence of a co-initiator like a small amount of water or alcohol.

Q5: Why is temperature control important during the polymerization of BDDVE?

A5: Temperature control is crucial for several reasons. Cationic polymerizations are often highly exothermic. A rapid increase in temperature can lead to a loss of control over the reaction, resulting in a broad molecular weight distribution and an increased likelihood of side reactions. For a difunctional monomer like BDDVE, high temperatures can also promote excessive cross-linking, leading to the formation of an insoluble gel. Conducting the polymerization at low temperatures (e.g., 0°C to -78°C) generally provides better control over the polymer architecture.[6]

Data Presentation

The following tables summarize the expected impact of impurities on BDDVE polymerization.

Table 1: Common Impurities and Their Effects on Cationic Polymerization of BDDVE

Impurity Chemical Nature Source Effect on Polymerization
Water (H₂O)Nucleophile, ProticAtmospheric moisture, residual from synthesis, contaminated solventsChain termination, inhibition of polymerization, reduced molecular weight, lower yield.[1]
1,4-ButanediolNucleophile, AlcoholIncomplete reaction during BDDVE synthesisChain transfer, reduced molecular weight, increased PDI.
Other Alcohols (e.g., Methanol, Ethanol)Nucleophile, AlcoholContaminated solventsChain transfer, reduced molecular weight, increased PDI.
Basic Compounds (e.g., Amines)Base, NucleophileContaminants in reagentsNeutralization of initiator, inhibition of polymerization.

Table 2: Illustrative Quantitative Effect of Water on Cationic Polymerization

The following data is for the cationic polymerization of isobutylene initiated by a MeOH/BF₃ system and is intended to be illustrative of the general trend expected for BDDVE. The specific values will differ for BDDVE.

Water Concentration (mol/L) Polymerization Temperature (°C) Monomer Conversion (%) Number Average Molecular Weight (Mn) Polydispersity Index (PDI)
1.5 x 10⁻³-70HighHigherNarrower
2.2 x 10⁻³-70ModerateLowerBroader
3.5 x 10⁻³-70LowerLowerBroader
1.5 x 10⁻³-50LowerLowerBroader

Data adapted from a study on isobutylene polymerization.[7] This table illustrates that increasing water concentration and temperature generally leads to lower conversion, lower molecular weight, and broader molecular weight distribution.

Experimental Protocols

Protocol 1: General Procedure for Cationic Polymerization of 1,4-Butanediol Divinyl Ether

  • Glassware Preparation: All glassware (reaction flask, dropping funnel, stirrer) must be oven-dried at 120°C for at least 12 hours and then assembled hot under a stream of dry nitrogen or argon.

  • Reagent Preparation:

    • Solvent (e.g., dichloromethane or toluene) should be dried over an appropriate drying agent (e.g., CaH₂) and freshly distilled under an inert atmosphere.

    • 1,4-Butanediol divinyl ether (BDDVE) should be dried over molecular sieves (3Å or 4Å) for 24 hours and then distilled under reduced pressure immediately before use.

  • Reaction Setup:

    • The dried reaction flask is equipped with a magnetic stirrer and maintained under a positive pressure of inert gas.

    • Charge the flask with the desired amount of anhydrous solvent and cool to the target reaction temperature (e.g., 0°C or -78°C) using an appropriate cooling bath.

    • Add the purified BDDVE monomer to the cooled solvent via a dry syringe.

  • Initiation:

    • Prepare a solution of the initiator (e.g., BF₃·OEt₂) in the anhydrous solvent in a separate dry flask under an inert atmosphere.

    • Slowly add the initiator solution dropwise to the stirred monomer solution in the reaction flask.

  • Polymerization:

    • Allow the reaction to proceed at the set temperature for the desired time. Monitor the progress of the polymerization by taking aliquots and analyzing them (e.g., by ¹H NMR for monomer conversion or by GPC for molecular weight).

  • Termination:

    • Quench the polymerization by adding a pre-chilled solution of a terminating agent, such as anhydrous methanol.

  • Polymer Isolation:

    • Allow the reaction mixture to warm to room temperature.

    • Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent (e.g., cold methanol or hexane).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.

Protocol 2: Analysis of BDDVE Purity by Gas Chromatography (GC)

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-1 or DB-5).[3][4]

  • Sample Preparation:

    • Prepare a standard solution of high-purity BDDVE in a suitable solvent (e.g., dichloromethane or acetone) at a known concentration.

    • Prepare a solution of the BDDVE sample to be analyzed in the same solvent at approximately the same concentration.

    • If available, prepare solutions of expected impurities (e.g., 1,4-butanediol) for identification by retention time.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min) to ensure separation of components with different boiling points.[4]

    • Injection Volume: 1 µL

  • Analysis:

    • Inject the standard and sample solutions into the GC.

    • Identify the peak corresponding to BDDVE based on the retention time of the standard.

    • Identify impurity peaks by comparing their retention times to those of known impurity standards.

    • Quantify the purity of the BDDVE sample by calculating the area percentage of the BDDVE peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualizations

G Cationic Polymerization of BDDVE cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer I Initiator (e.g., H⁺) M BDDVE Monomer I->M Electrophilic Attack Cation1 Propagating Carbocation M->Cation1 Forms Carbocation Cation_n Growing Polymer Chain (Cation) M2 BDDVE Monomer Cation_n->M2 Addition of Monomer Cation_n1 Longer Polymer Chain (Cation) M2->Cation_n1 Chain Elongation Cation_p Propagating Carbocation Impurity Impurity (H₂O, ROH) Cation_p->Impurity Nucleophilic Attack DeadPolymer Terminated Polymer Chain Impurity->DeadPolymer Forms Neutral Polymer

Caption: Cationic polymerization mechanism of BDDVE.

G Effect of Water on BDDVE Polymerization Start Start Polymerization Dry Dry Conditions (Low [H₂O]) Start->Dry Wet Wet Conditions (High [H₂O]) Start->Wet High_MW High Molecular Weight Polymer Low PDI Dry->High_MW Successful Propagation Termination Low Molecular Weight Polymer High PDI / No Polymer Wet->Termination Chain Termination

Caption: Logical flow showing the impact of water.

G Experimental Workflow for BDDVE Polymerization Prep Reagent Purification & Drying Setup Inert Atmosphere Reaction Setup Prep->Setup Poly Polymerization (Low Temperature) Setup->Poly Term Termination Poly->Term Isolate Polymer Isolation & Purification Term->Isolate Analyze Characterization (GPC, NMR, etc.) Isolate->Analyze

Caption: Workflow for BDDVE polymerization.

References

Technical Support Center: Optimizing Initiator Concentration for 1,4-Bis(vinyloxy)butane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the initiator concentration in the cationic polymerization of 1,4-bis(vinyloxy)butane.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an initiator in the polymerization of 1,4-bis(vinyloxy)butane?

In the cationic polymerization of 1,4-bis(vinyloxy)butane, the initiator is a crucial component that generates the cationic species necessary to start the polymerization process. Typically, this is a Lewis acid or a protonic acid that reacts with the vinyl ether monomer to form a carbocation. This initial carbocation then propagates by reacting with other monomer units, leading to the formation of a polymer chain. The concentration of the initiator directly influences the number of active polymer chains, which in turn affects the reaction rate and the final polymer properties.

Q2: How does initiator concentration generally affect the properties of the resulting polymer?

The concentration of the initiator has a significant impact on the molecular weight, polydispersity index (PDI), and crosslink density of the polymer formed from 1,4-bis(vinyloxy)butane.

  • Higher Initiator Concentration: Generally leads to a faster reaction rate and a higher number of polymer chains. This results in a lower average molecular weight and potentially a higher polydispersity. In the case of a divinyl ether like 1,4-bis(vinyloxy)butane, a higher initiator concentration can lead to more rapid gelation and a more densely crosslinked network.

  • Lower Initiator Concentration: Typically results in a slower reaction rate and fewer, but longer, polymer chains, leading to a higher average molecular weight. This can provide better control over the crosslinking process and delay the onset of gelation.

Q3: What are common types of initiators used for the cationic polymerization of 1,4-bis(vinyloxy)butane?

A variety of initiators can be used for the cationic polymerization of vinyl ethers. The choice of initiator can affect the reaction kinetics and the properties of the resulting polymer. Common initiator systems include:

  • Lewis Acids: Such as boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), and aluminum trichloride (AlCl₃). These are often used in conjunction with a co-initiator like water or an alcohol.

  • Protonic Acids: Strong acids like triflic acid (CF₃SO₃H) can directly initiate polymerization.

  • Organometallic Compounds: Certain organometallic compounds can also act as initiators.

  • Photoinitiators: For photopolymerization, specific photoinitiators are used that generate a cationic species upon exposure to UV light.

Troubleshooting Guide

Problem 1: The polymerization reaction is too fast and leads to premature gelation.

  • Cause: The initiator concentration is likely too high, leading to a rapid and uncontrolled polymerization and crosslinking.

  • Solution:

    • Reduce Initiator Concentration: Systematically decrease the initiator concentration in increments (e.g., by 20-30%) to slow down the reaction rate.

    • Lower the Reaction Temperature: Performing the reaction at a lower temperature will decrease the rate of initiation and propagation, allowing for better control.

    • Use a Weaker Initiator: Consider switching to a less reactive Lewis acid or a co-initiator system that provides a slower, more controlled initiation.

    • Monomer Feed: Instead of adding all the monomer at once, a slow, continuous feed of the monomer to the initiator solution can help to control the reaction exotherm and delay gelation.

Problem 2: The polymerization is too slow or does not go to completion.

  • Cause: The initiator concentration may be too low, or the initiator may be deactivated by impurities.

  • Solution:

    • Increase Initiator Concentration: Gradually increase the initiator concentration to achieve a reasonable reaction rate.

    • Purify Monomer and Solvent: Impurities, especially water and alcohols, can react with and consume the initiator. Ensure that the 1,4-bis(vinyloxy)butane and the solvent are rigorously dried and purified before use.

    • Increase Reaction Temperature: Raising the temperature can increase the rate of initiation and propagation. However, be cautious as this can also lead to side reactions.

    • Check Initiator Activity: Ensure the initiator is fresh and has not been deactivated by improper storage.

Problem 3: The resulting polymer has a broad molecular weight distribution (high PDI).

  • Cause: This can be due to a number of factors, including slow initiation compared to propagation, chain transfer reactions, or the presence of impurities.

  • Solution:

    • Optimize Initiator System: Use an initiator system known for providing controlled/"living" polymerization characteristics, which often involves a combination of an initiator and a Lewis acid.

    • Control Temperature: Maintain a constant and uniform temperature throughout the reaction.

    • Purify Reagents: As mentioned previously, impurities can lead to uncontrolled initiation and termination events, broadening the PDI.

Data Presentation

Table 1: Generalized Effect of Initiator Concentration on Polymer Properties for Vinyl Ether Polymerization

Initiator ConcentrationReaction RateAverage Molecular WeightPolydispersity Index (PDI)Gel Time (for Divinyl Ethers)
High FastLowPotentially HighShort
Medium ModerateMediumPotentially LowModerate
Low SlowHighPotentially LowLong

Note: This table presents generalized trends. The optimal initiator concentration for 1,4-bis(vinyloxy)butane will depend on the specific initiator, solvent, and temperature used.

Experimental Protocols

Protocol: Optimization of Initiator Concentration for the Polymerization of 1,4-Bis(vinyloxy)butane

This protocol outlines a general procedure for determining the optimal initiator concentration for the polymerization of 1,4-bis(vinyloxy)butane using a Lewis acid initiator like BF₃·OEt₂.

Materials:

  • 1,4-Bis(vinyloxy)butane (purified by distillation over a drying agent)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Initiator (e.g., BF₃·OEt₂)

  • Quenching agent (e.g., methanol)

  • Inert gas (e.g., nitrogen or argon)

  • Schlenk line or glovebox for maintaining an inert atmosphere

  • Magnetic stirrer and stir bars

  • Syringes and needles

Procedure:

  • Preparation:

    • Thoroughly dry all glassware in an oven and cool under an inert atmosphere.

    • Prepare a stock solution of the initiator in the anhydrous solvent of a known concentration.

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere, add a measured amount of anhydrous solvent and the desired amount of purified 1,4-bis(vinyloxy)butane.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Initiation:

    • While stirring vigorously, slowly add a calculated volume of the initiator stock solution to the monomer solution. The amount of initiator should be varied for each experiment to test a range of monomer-to-initiator ratios (e.g., 100:1, 200:1, 500:1).

  • Polymerization and Monitoring:

    • Allow the reaction to proceed for a set amount of time.

    • Monitor the reaction for signs of gelation (a significant increase in viscosity). Record the time to gelation if it occurs.

  • Termination:

    • Quench the reaction by adding an excess of a quenching agent like methanol.

  • Polymer Isolation and Characterization:

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).

    • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

    • Characterize the polymer for its molecular weight and PDI using Gel Permeation Chromatography (GPC) and determine the gel content if applicable.

  • Optimization:

    • Repeat the experiment with different initiator concentrations to find the optimal conditions that provide the desired balance of reaction time, molecular weight, and control over gelation.

Mandatory Visualization

cationic_polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Crosslinking cluster_termination Termination Initiator Initiator (e.g., H⁺) Carbocation Initial Carbocation Initiator->Carbocation Reacts with Monomer 1,4-Bis(vinyloxy)butane Monomer->Carbocation GrowingChain Growing Polymer Chain (Carbocation) Carbocation->GrowingChain ElongatedChain Elongated Polymer Chain GrowingChain->ElongatedChain Reacts with NewMonomer Another Monomer Unit NewMonomer->ElongatedChain ActiveChain Active Polymer Chain ElongatedChain->ActiveChain FinalChain Propagating Chain ElongatedChain->FinalChain CrosslinkedNetwork Crosslinked Network ActiveChain->CrosslinkedNetwork Reacts with PendantVinyl Pendant Vinyl Group on another chain PendantVinyl->CrosslinkedNetwork InactivePolymer Inactive Polymer FinalChain->InactivePolymer Reacts with TerminatingAgent Terminating Agent (e.g., H₂O, Alcohol) TerminatingAgent->InactivePolymer

Caption: Cationic polymerization mechanism of 1,4-bis(vinyloxy)butane.

experimental_workflow A 1. Reagent Preparation (Purify & Dry Monomer/Solvent) B 2. Reaction Setup (Inert Atmosphere, Cool to Target Temp) A->B C 3. Initiator Addition (Vary Concentration Systematically) B->C D 4. Polymerization (Monitor Time & Gelation) C->D E 5. Termination (Quench Reaction) D->E F 6. Polymer Isolation (Precipitation & Drying) E->F G 7. Characterization (GPC for Mw/PDI, Gel Content) F->G H 8. Analyze Results & Optimize G->H H->C Iterate

Caption: Experimental workflow for optimizing initiator concentration.

troubleshooting_guide rect_node rect_node Start Problem with Polymerization? FastReaction Reaction too fast / Premature Gelation? Start->FastReaction Yes SlowReaction Reaction too slow / Incomplete? Start->SlowReaction No FastReaction->SlowReaction No Sol_Fast1 Decrease Initiator Concentration FastReaction->Sol_Fast1 Yes HighPDI High PDI? SlowReaction->HighPDI No Sol_Slow1 Increase Initiator Concentration SlowReaction->Sol_Slow1 Yes Sol_PDI1 Use Controlled Polymerization System HighPDI->Sol_PDI1 Yes Sol_Fast2 Lower Reaction Temperature Sol_Fast1->Sol_Fast2 Sol_Fast3 Use Weaker Initiator Sol_Fast2->Sol_Fast3 Sol_Slow2 Purify Monomer and Solvent Sol_Slow1->Sol_Slow2 Sol_Slow3 Increase Reaction Temperature Sol_Slow2->Sol_Slow3 Sol_PDI2 Ensure Constant Temperature Sol_PDI1->Sol_PDI2 Sol_PDI3 Rigorously Purify Reagents Sol_PDI2->Sol_PDI3

Caption: Troubleshooting decision tree for 1,4-bis(vinyloxy)butane polymerization.

Troubleshooting gelation defects in UV curing of divinyl ether systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UV curing of divinyl ether systems. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Issue 1: Incomplete Curing or Tacky Surface

Q1: My cured divinyl ether system remains tacky or soft after UV exposure. What are the potential causes and how can I fix it?

A1: Incomplete curing is a common issue that can arise from several factors related to your formulation, curing conditions, and equipment. Here’s a breakdown of potential causes and solutions:

  • Insufficient UV Dose or Intensity: The formulation may not be receiving enough UV energy to fully polymerize.

    • Solution: Increase the UV exposure time or the intensity of the UV lamp. Ensure the lamp is properly warmed up and that the reflectors are clean. It's also crucial to verify that the spectral output of your UV lamp matches the absorption spectrum of your photoinitiator.[1]

  • Incorrect Photoinitiator Concentration: The concentration of the photoinitiator is critical for efficient curing.

    • Solution: Too little photoinitiator can lead to slow and incomplete curing. Conversely, too much can cause surface curing that blocks UV light from penetrating deeper into the sample (a "skin-over" effect), resulting in poor through-cure.[2] An optimal concentration, often around 1%, has been shown to be most effective.[3]

  • Moisture Inhibition: Cationic polymerization of divinyl ethers is highly sensitive to moisture. Water can act as a chain transfer agent and terminate the polymerization process.[4]

    • Solution: Conduct your experiments in a controlled, low-humidity environment (ideally below 70% RH).[2] Interestingly, very small amounts of moisture can sometimes act as a co-catalyst, but excess humidity is generally detrimental.[2][5] Pre-drying your substrates and components can also help.

  • Formulation Issues: The reactivity of the divinyl ether monomers and the presence of basic compounds can affect curing.

    • Solution: Ensure all components are compatible. Basic substances can neutralize the acidic photoinitiators used in cationic systems, inhibiting the cure.[4] Consider the structure of your divinyl ether monomer, as different structures can have varying reactivities.[6]

Issue 2: Premature Gelation (Short Pot-Life)

Q2: My divinyl ether formulation is gelling before I can apply or use it, even without UV exposure. Why is this happening and what can I do to prevent it?

A2: Premature gelation, or a short pot-life, is often due to the instability of the cationic photoinitiator, which can be triggered by factors other than UV light.

  • Thermal Instability of Photoinitiator: Some cationic photoinitiators can slowly decompose at elevated temperatures, generating active species that initiate polymerization.

    • Solution: Store your formulation in a cool, dark place, or even in a refrigerator.[7] Avoid exposing the formulation to heat sources.

  • Contamination: As mentioned earlier, contaminants can affect the stability of your formulation.

    • Solution: Ensure all glassware and equipment are scrupulously clean and dry. Be mindful of any potential sources of basic or nucleophilic contaminants.

  • Radical-Induced Decomposition: Some photoinitiators can be decomposed by free radicals generated through other means, leading to premature polymerization.

    • Solution: The addition of radical scavengers, such as certain quinones or phenolic antioxidants, may help inhibit this process.[7]

  • Use of Stabilizers:

    • Solution: In some cases, the addition of a small amount of a nucleophilic substance like triethanolamine can help scavenge prematurely generated cations and extend the pot-life. However, be aware that this can also reduce the final degree of conversion upon UV curing.[7]

Frequently Asked Questions (FAQs)

Q3: How does atmospheric moisture affect the curing of my divinyl ether system?

A3: The effect of moisture on cationic UV curing of divinyl ethers is complex. While high humidity is generally inhibitory, trace amounts of water can sometimes accelerate the reaction. Water can react with the propagating cationic species, leading to chain transfer and termination, which slows down or halts the polymerization.[8] However, in some systems, water can act as a co-catalyst.[5] For consistent results, it is best to control the humidity of your experimental environment.

Q4: Can I use a thermal post-cure for my divinyl ether system?

A4: Yes, a thermal post-cure can be beneficial. Cationic polymerization can continue even after the UV light source is removed, a phenomenon known as "dark cure" or "living polymerization".[9][10] A gentle heating step after UV exposure can increase the mobility of the reactive species and drive the polymerization to a higher degree of conversion, which can improve the final mechanical and physical properties of the material.[2]

Q5: How does the structure of the divinyl ether monomer affect curing?

A5: The structure of the divinyl ether monomer, including the length and flexibility of the spacer between the vinyl ether groups, can influence both the viscosity of the formulation and the reactivity during polymerization.[11][12] For example, monomers that lead to a more flexible polymer network may cure to a higher conversion due to reduced mobility restrictions at later stages of polymerization.

Data Presentation

Table 1: Effect of Photoinitiator Concentration on Curing of Triethylene Glycol Divinyl Ether (TEGDVE)

Photoinitiator Concentration (% wt.)Maximum Conversion (%)Polymerization Rate (s⁻¹)
0.5LowerSlower
1.077.80.56
2.0Decreased from maxSlower than 1.0%
3.0Further decreasedSlower than 2.0%

Data synthesized from findings indicating an optimal concentration of 1% for maximal conversion and polymerization rate.[3]

Table 2: Influence of Relative Humidity on Cationic Curing of Cyclohexyl Epoxides (as an analogue for Divinyl Ethers)

Relative Humidity (%)Curing SpeedOverall Conversion
Low (~6%)SlowerLower
Medium (~30-60%)MaximumMaximum
High (>70%)DecreasedReduced

This table summarizes the general trend observed where curing kinetics pass through a maximum with increasing relative humidity.[5]

Experimental Protocols

Protocol 1: Monitoring Curing Kinetics with Real-Time FTIR Spectroscopy

This method allows for the direct measurement of the disappearance of vinyl ether functional groups during UV exposure, providing real-time conversion data.

  • Sample Preparation: Prepare a thin film of the divinyl ether formulation between two transparent substrates (e.g., KBr or BaF₂ plates). The thickness should be controlled to ensure proper UV penetration.

  • Instrument Setup: Place the sample in the sample compartment of an FTIR spectrometer equipped with a UV light guide.

  • Data Acquisition:

    • Acquire a baseline IR spectrum of the uncured sample.

    • Start the UV exposure and simultaneously begin rapid, continuous acquisition of IR spectra.

    • Monitor the decrease in the absorbance of the characteristic vinyl ether peak (around 1620 cm⁻¹).

  • Data Analysis: Calculate the degree of conversion at each time point by comparing the peak area or height to the initial baseline spectrum.

Protocol 2: Characterizing Gelation with Photo-Rheometry

This technique measures the change in viscoelastic properties (storage modulus G' and loss modulus G'') during UV curing to determine the gel point.

  • Sample Loading: Load the liquid divinyl ether formulation onto the lower plate of a rheometer equipped with a UV-transparent upper plate.

  • Measurement Setup: Set the rheometer to perform small-amplitude oscillatory shear (SAOS) at a constant frequency and strain within the linear viscoelastic region.

  • Curing and Measurement:

    • Begin the oscillatory measurement to establish a baseline for the liquid state.

    • Turn on the UV light source to initiate curing.

    • Continuously record G' and G'' as a function of time.

  • Gel Point Determination: The gel point is typically identified as the time at which the storage modulus (G') becomes equal to the loss modulus (G'').

Protocol 3: Assessing Curing Energetics with Photo-DSC

Differential Scanning Calorimetry (DSC) coupled with a UV light source can measure the heat flow associated with the polymerization reaction.

  • Sample Preparation: Place a small, accurately weighed amount of the liquid formulation into an open DSC pan.

  • Instrument Setup: Place the sample pan in the DSC cell, which is equipped with a UV light source. Set the DSC to an isothermal temperature.

  • Measurement:

    • Allow the sample to equilibrate at the set temperature.

    • Expose the sample to UV radiation for a defined period.

    • The DSC will record the exothermic heat flow as a function of time.

  • Data Analysis: The total heat evolved is proportional to the overall conversion. The rate of heat evolution provides information about the polymerization rate.

Mandatory Visualizations

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Chain Transfer PI Photoinitiator (PI) H+ Brønsted Acid (H+) PI->H+ UV Light (hν) Monomer Divinyl Ether Monomer H+->Monomer Protonation Carbocation Propagating Carbocation Monomer->Carbocation Polymer Growing Polymer Chain Carbocation->Polymer + Monomer H2O Water/Nucleophile Carbocation->H2O Polymer->Carbocation Terminated Terminated Chain H2O->Terminated Troubleshooting_Workflow Start Gelation Defect Observed IncompleteCure Incomplete Cure / Tacky? Start->IncompleteCure PrematureGel Premature Gelation? IncompleteCure->PrematureGel No CheckUV Check UV Dose & Intensity IncompleteCure->CheckUV Yes CheckStorage Check Storage Conditions (Temp/Light) PrematureGel->CheckStorage Yes OptimizeFormulation Optimize Formulation PrematureGel->OptimizeFormulation No CheckPI Check Photoinitiator Concentration CheckUV->CheckPI CheckMoisture Control Humidity CheckPI->CheckMoisture CheckMoisture->OptimizeFormulation AddInhibitor Consider Stabilizer CheckStorage->AddInhibitor AddInhibitor->OptimizeFormulation RealTime_FTIR_Setup Real-Time FTIR Experimental Setup UV_Source UV Lamp Source Light_Guide Fiber Optic Light Guide UV_Source->Light_Guide Sample Sample Holder (Divinyl Ether Formulation) Light_Guide->Sample UV Irradiation FTIR_Spectrometer FTIR Spectrometer IR Source Sample Compartment Detector FTIR_Spectrometer:ir->Sample IR Beam Computer Data Acquisition (Computer) FTIR_Spectrometer->Computer Sample->FTIR_Spectrometer:Detector

References

Technical Support Center: Controlling the Kinetics of 1,4-Bis(vinyloxy)-butane Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the copolymerization of 1,4-Bis(vinyloxy)-butane (BVB).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Slow or Incomplete Polymerization

  • Question: My copolymerization of this compound is proceeding very slowly or stalling at low conversion. What are the possible causes and solutions?

  • Answer: Slow or incomplete polymerization in the cationic copolymerization of BVB can be attributed to several factors:

    • Initiator Inactivity: The initiator might be partially decomposed or inhibited by impurities. Ensure the initiator is fresh and properly stored. Protonic acids, for instance, can be neutralized by basic impurities.

    • Low Initiator Concentration: The concentration of the initiator might be too low to achieve a practical polymerization rate. A systematic increase in the initiator concentration can be tested.

    • Presence of Impurities: Water, alcohols, or other nucleophilic impurities in the monomer, comonomer, or solvent can terminate the growing cationic chains. Meticulous purification of all reagents and glassware is crucial.

    • Low Reaction Temperature: While lower temperatures can help control the polymerization, excessively low temperatures can significantly decrease the propagation rate. A modest increase in temperature might be necessary.

    • Comonomer Reactivity: The chosen comonomer might have a much lower reactivity ratio than BVB, leading to a slow overall reaction rate once the more reactive monomer is consumed.

Issue 2: Premature Gelation

  • Question: My reaction mixture is forming a gel at a low monomer conversion. How can I prevent this?

  • Answer: Gelation occurs due to extensive intermolecular crosslinking of the divinyl monomer. In the case of BVB, the goal is often to promote intramolecular cyclization to form soluble polymers. Here's how to favor cyclization and prevent gelation:

    • Dilution: Conducting the polymerization at a lower monomer concentration is the most effective way to suppress gelation.[1] Dilution favors the intramolecular cyclization reaction over the intermolecular propagation that leads to crosslinking.

    • Slow Monomer Addition: Adding the monomer mixture slowly to the reacting system can help maintain a low instantaneous monomer concentration, further promoting cyclization.

    • Choice of Solvent: The polarity of the solvent can influence the conformation of the growing polymer chain and thus the propensity for cyclization. Non-polar solvents may favor a coiled conformation that facilitates intramolecular reaction.

    • Reaction Temperature: Lowering the reaction temperature can sometimes help to control the reaction and favor the kinetically controlled cyclization pathway.

Issue 3: Low Molecular Weight and Broad Polydispersity

  • Question: The resulting copolymer has a low number-average molecular weight (Mn) and a broad molecular weight distribution (PDI > 1.5). How can I increase the molecular weight and achieve better control?

  • Answer: Achieving high molecular weight and narrow polydispersity in cationic polymerization can be challenging due to chain transfer reactions.[2] Consider the following strategies:

    • Living/Controlled Polymerization Systems: Employing initiating systems known to promote living or controlled cationic polymerization can significantly improve control over molecular weight and polydispersity. Examples include systems with a Lewis acid and a proton source (e.g., HCl/ZnCl₂).[3]

    • Optimize Monomer to Initiator Ratio: The theoretical molecular weight is determined by the ratio of the moles of monomer to the moles of initiator. Increasing this ratio will lead to higher molecular weight polymers, assuming efficient initiation and minimal chain transfer.

    • Minimize Chain Transfer Agents: Impurities that can act as chain transfer agents (e.g., water, alcohols) must be rigorously excluded.

    • Temperature Control: Chain transfer reactions are often more prevalent at higher temperatures. Conducting the polymerization at lower temperatures (e.g., 0 °C or below) can help to suppress these side reactions.[2]

    • Choice of Initiator/Co-initiator: The nature of the counter-ion generated from the initiating system plays a crucial role. A non-nucleophilic and sterically hindered counter-ion can reduce termination and chain transfer reactions.

Experimental Protocols & Data

Table 1: Typical Reaction Conditions for Cationic Copolymerization of this compound
ParameterTypical Range/ValueNotes
Initiator Lewis Acids (e.g., BF₃·OEt₂, SnCl₄, TiCl₄), Protonic Acids (e.g., triflic acid) in combination with a cationogen (e.g., HCl-adduct of a vinyl ether)The choice of initiator significantly impacts the control over the polymerization.
Solvent Dichloromethane, Toluene, HexaneSolvent polarity can influence reaction kinetics and cyclization efficiency.
Temperature -78 °C to 0 °CLower temperatures generally afford better control over the polymerization.
Monomer Concentration 0.05 M to 0.5 MLower concentrations are used to prevent gelation by favoring cyclopolymerization.[1]
[Monomer]/[Initiator] Ratio 50:1 to 500:1This ratio is a key determinant of the target molecular weight.
Reaction Time 1 to 24 hoursReaction time depends on the specific conditions and desired conversion.
Detailed Experimental Protocol: Copolymerization of this compound (BVB) with Ethyl Vinyl Ether (EVE)

This protocol describes a general procedure for the cationic copolymerization of BVB and EVE to synthesize a soluble copolymer.

Materials:

  • This compound (BVB), purified by distillation over CaH₂.

  • Ethyl vinyl ether (EVE), purified by distillation over CaH₂.

  • Dichloromethane (CH₂Cl₂), dried over CaH₂ and distilled.

  • Initiator system: e.g., Triflic acid (CF₃SO₃H) solution in CH₂Cl₂.

  • Dry nitrogen or argon gas.

  • Standard Schlenk line and glassware.

Procedure:

  • Glassware Preparation: All glassware should be oven-dried at 120 °C overnight and then cooled under a stream of dry nitrogen or argon.

  • Reaction Setup: Assemble the reaction flask, equipped with a magnetic stirrer and a septum, under a positive pressure of inert gas.

  • Monomer and Solvent Addition: In the reaction flask, dissolve the desired amounts of BVB and EVE in dry CH₂Cl₂ to achieve the target total monomer concentration (e.g., 0.1 M).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Initiation: Add the calculated amount of the initiator solution (e.g., triflic acid in CH₂Cl₂) dropwise to the stirred monomer solution via a syringe.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 4 hours) under an inert atmosphere. Monitor the reaction progress by taking aliquots for analysis (e.g., ¹H NMR to determine monomer conversion).

  • Termination: Quench the polymerization by adding a small amount of pre-chilled methanol containing a trace of ammonia.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum at room temperature to a constant weight.

  • Characterization: Characterize the resulting copolymer using techniques such as ¹H NMR (for composition), Gel Permeation Chromatography (GPC) (for Mn and PDI), and FTIR.

Visualizations

Reaction Mechanism

G Monomer This compound (BVB) ActivatedMonomer Activated BVB (Carbocation) Monomer->ActivatedMonomer Initiator Initiator (I+) Initiator->ActivatedMonomer Initiation CyclicUnit Intramolecular Cyclization ActivatedMonomer->CyclicUnit k_c LinearPropagation Intermolecular Propagation ActivatedMonomer->LinearPropagation k_p CyclicUnit->LinearPropagation Further Propagation SolublePolymer Soluble Copolymer (Cyclopolymer) CyclicUnit->SolublePolymer CrosslinkedPolymer Insoluble Gel (Crosslinked Network) LinearPropagation->CrosslinkedPolymer

Caption: Cationic cyclopolymerization of this compound.

Experimental Workflow

G Start Start Prep Reagent & Glassware Purification and Drying Start->Prep Setup Reaction Setup under Inert Atmosphere Prep->Setup MonomerAddition Add Monomers & Solvent Setup->MonomerAddition Cooling Cool to Reaction Temperature MonomerAddition->Cooling Initiation Initiator Addition Cooling->Initiation Polymerization Polymerization Initiation->Polymerization Termination Quench Reaction Polymerization->Termination Isolation Polymer Precipitation & Isolation Termination->Isolation Drying Drying under Vacuum Isolation->Drying Characterization Polymer Characterization (NMR, GPC, FTIR) Drying->Characterization End End Characterization->End

References

Technical Support Center: Crosslinking Polymers with 1,4-Butanediol Divinyl Ether (BDDVE)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Butanediol divinyl ether (BDDVE) as a crosslinking agent. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize network defects and optimize your polymer synthesis experiments.

Troubleshooting Guides

This section addresses common issues encountered during the crosslinking of polymers with BDDVE.

Question: Why is my polymerization reaction with BDDVE resulting in a low polymer yield or incomplete crosslinking?

Answer:

Low yields or incomplete crosslinking in BDDVE polymerizations can stem from several factors, primarily related to the sensitive nature of cationic polymerization, the principal reaction mechanism for vinyl ethers.

  • Initiator Inefficiency or Inhibition: Cationic polymerization is initiated by acidic species. If the initiator is weak, impure, or neutralized by basic impurities in the reagents or solvent, the polymerization will not proceed efficiently.

  • Chain Transfer Reactions: The propagating carbocation can be terminated by reacting with counterions, solvents, or impurities, leading to shorter polymer chains and an under-crosslinked network.[1]

  • Monomer Purity: BDDVE and other monomers must be free from water and alcohols, which can act as chain transfer agents and inhibit cationic polymerization.

  • Inappropriate Solvent: The choice of solvent is critical in cationic polymerization. The solvent's polarity can affect the stability of the propagating cationic species.

Troubleshooting Steps:

  • Purify Reagents: Ensure all monomers, including BDDVE, and solvents are rigorously dried and purified to remove any water, alcohols, or basic impurities.

  • Select an Appropriate Initiator: Use strong protic acids (e.g., triflic acid) or Lewis acids (e.g., BF₃·OEt₂) as initiators.[1] Ensure the initiator is fresh and handled under inert conditions.

  • Optimize Initiator Concentration: The concentration of the initiator can significantly impact the polymerization rate.[2] A low concentration may lead to slow or incomplete polymerization, while an excessively high concentration can increase side reactions.

  • Control Reaction Temperature: Cationic polymerizations are often conducted at low temperatures to suppress chain transfer and termination reactions.[3]

  • Consider Photoinitiation: As an alternative to cationic polymerization, photoinitiated polymerization can offer better control and proceed under milder conditions.[4]

Question: My BDDVE-crosslinked polymer has poor mechanical properties (e.g., it's brittle or too soft). How can I improve them?

Answer:

The mechanical properties of a crosslinked polymer are directly related to the structure of the polymer network, including the crosslink density and the presence of defects.

  • Incorrect Monomer-to-Crosslinker Ratio: The ratio of the primary monomer to BDDVE will determine the crosslink density. A high concentration of BDDVE can lead to a dense, brittle network, while a low concentration may result in a soft, under-crosslinked gel.

  • Network Defects: The presence of network defects such as dangling ends (unreacted vinyl groups on BDDVE) and loops (intramolecular reactions) reduces the number of elastically effective chains, leading to weaker mechanical properties.[5]

  • Heterogeneous Crosslinking: Non-uniform distribution of the crosslinker can lead to regions with different crosslink densities, resulting in poor overall mechanical performance.[6]

Troubleshooting Steps:

  • Systematically Vary the BDDVE Concentration: Create a series of polymer formulations with varying monomer-to-BDDVE ratios to find the optimal concentration for your desired mechanical properties.

  • Ensure Homogeneous Mixing: Thoroughly mix the monomers and crosslinker before initiating polymerization to ensure a uniform network.[7]

  • Optimize Polymerization Conditions to Minimize Defects: Use conditions that favor complete reaction of the vinyl groups, such as appropriate initiator concentration and reaction time.

  • Characterize the Polymer Network: Techniques like swelling studies and rheology can provide insights into the crosslink density and network structure.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary types of network defects when using BDDVE as a crosslinker?

A1: The main network defects are:

  • Dangling Ends: These occur when only one of the two vinyl groups of a BDDVE molecule reacts with the polymer chains, leaving the other vinyl group unreacted and "dangling."

  • Loops: These are formed through intramolecular reactions where both vinyl groups of a BDDVE molecule react with the same polymer chain, forming a loop that does not contribute to the overall network connectivity.[5]

  • Ineffective Crosslinks: These can arise from the formation of short polymer chains between crosslinks that are not effectively integrated into the main polymer network.

Q2: How can I detect and quantify network defects in my BDDVE-crosslinked polymer?

A2: Characterizing insoluble crosslinked networks can be challenging.[8] Common techniques include:

  • Swelling Studies: The degree of swelling in a suitable solvent is inversely proportional to the crosslink density. By comparing the experimental swelling ratio to theoretical models, you can estimate the effective crosslink density and infer the presence of defects.[9]

  • Rheological Analysis: Dynamic mechanical analysis (DMA) or rheometry can measure the storage and loss moduli of the polymer network, which are related to its elasticity and viscosity, providing information about the crosslink density and network integrity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR or analysis of the soluble fraction (sol) can sometimes provide information about unreacted vinyl groups (dangling ends).[10]

  • Network Disassembly Spectroscopy (NDS): This advanced technique involves cleavable crosslinkers to break down the network into soluble fragments for analysis, allowing for the direct quantification of loops and other topological features.[11][12]

Q3: What are the recommended polymerization methods for BDDVE?

A3: The two main polymerization methods for vinyl ethers like BDDVE are:

  • Cationic Polymerization: This is the most common method, typically initiated by strong acids or Lewis acids. It is often fast but can be difficult to control due to the high reactivity of the carbocation intermediates.[1][3]

  • Photoinitiated Polymerization: This method uses a photoinitiator that generates reactive species (cations or radicals) upon exposure to UV light. It can offer better spatial and temporal control over the polymerization process.[4]

Q4: How does the stoichiometry of monomer to BDDVE affect the final polymer network?

A4: The stoichiometry is a critical parameter.

  • High BDDVE ratio: Leads to a higher crosslink density, resulting in a more rigid, less swellable, and potentially more brittle polymer.

  • Low BDDVE ratio: Results in a lower crosslink density, leading to a softer, more flexible, and more swellable polymer. An excessively low ratio can lead to incomplete gelation.

Data Presentation

Table 1: Influence of Reaction Parameters on Polymer Network Properties (General Trends)

ParameterEffect of IncreasePotential Defects at Extremes
Initiator Concentration Increased polymerization rate.[2]Too Low: Incomplete polymerization, high number of dangling ends. Too High: Increased chain transfer, shorter chains, potential for more loops.
BDDVE Concentration Increased crosslink density, leading to higher modulus and lower swelling.Too Low: Under-crosslinked, weak gel. Too High: Brittle network, increased likelihood of loop formation due to proximity of reactive sites.
Monomer Concentration Can influence reaction kinetics and network topology.Too Low: Increased probability of intramolecular reactions (loop formation). Too High: May lead to diffusion limitations and heterogeneous network formation.
Temperature Increased reaction rate.Too High: Increased rate of side reactions and chain transfer, leading to more defects. Too Low: Very slow or incomplete polymerization.

Experimental Protocols

Note: The following are generalized protocols for the polymerization of vinyl ethers. The specific conditions (e.g., concentrations, temperature, reaction time) should be optimized for your specific monomer system and desired polymer properties.

Protocol 1: Cationic Polymerization of a Monomer with BDDVE

  • Reagent Preparation:

    • Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or argon.

    • Purify the primary monomer and BDDVE by passing them through a column of activated basic alumina to remove inhibitors and water.

    • Dry the solvent (e.g., dichloromethane, hexane) using appropriate drying agents (e.g., CaH₂) followed by distillation under an inert atmosphere.

  • Polymerization Setup:

    • Assemble the reaction flask with a magnetic stirrer and seal with a rubber septum.

    • Purge the flask with dry nitrogen or argon.

  • Reaction:

    • Using gas-tight syringes, add the dry solvent, primary monomer, and BDDVE to the reaction flask.

    • Cool the reaction mixture to the desired temperature (e.g., 0°C to -78°C) in a cooling bath.

    • Prepare a stock solution of the initiator (e.g., triflic acid or BF₃·OEt₂) in the dry solvent.

    • Slowly add the initiator solution to the stirred monomer mixture.

    • Allow the reaction to proceed for the desired amount of time (this can range from minutes to several hours).

  • Termination and Purification:

    • Quench the polymerization by adding a small amount of a basic solution (e.g., ammoniacal methanol).

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

    • Collect the polymer by filtration and wash it with the non-solvent.

    • Dry the polymer under vacuum to a constant weight.

Protocol 2: Photoinitiated Cationic Polymerization of a Monomer with BDDVE

  • Formulation Preparation:

    • In a light-protected container (e.g., an amber vial), mix the primary monomer, BDDVE, and a suitable cationic photoinitiator (e.g., a diaryliodonium or triarylsulfonium salt).

    • Ensure all components are thoroughly mixed to achieve a homogeneous solution.

  • Sample Preparation:

    • Place the formulation in a mold or between two transparent plates separated by a spacer of a defined thickness.

  • Curing:

    • Expose the sample to a UV light source of the appropriate wavelength and intensity for the chosen photoinitiator.

    • The exposure time will depend on the initiator concentration, light intensity, and sample thickness. This needs to be determined experimentally.

  • Post-Curing and Purification:

    • After UV exposure, the polymer may be post-cured at a slightly elevated temperature to ensure complete reaction.

    • If necessary, extract any unreacted monomer or photoinitiator by swelling the polymer in a suitable solvent and then drying it under vacuum.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing reagent_prep Reagent Purification (Monomer, BDDVE, Solvent) formulation Formulation (Mixing Monomer, BDDVE, Initiator) reagent_prep->formulation Homogeneous Mixture initiation Initiation (Acidic Initiator or UV Light) formulation->initiation Controlled Conditions propagation Propagation & Crosslinking initiation->propagation termination Termination/ Quenching propagation->termination purification Purification (Precipitation/Washing) termination->purification drying Drying purification->drying characterization Characterization drying->characterization

Caption: A generalized experimental workflow for synthesizing polymers crosslinked with BDDVE.

defect_formation cluster_ideal Ideal Network Formation cluster_defects Network Defect Formation p1 Polymer Chain 1 bddve_ideal BDDVE p1->bddve_ideal p2 Polymer Chain 2 bddve_ideal->p2 Effective Crosslink p3 Polymer Chain 3 bddve_dangling BDDVE p3->bddve_dangling p4 Polymer Chain 4 bddve_loop BDDVE p4->bddve_loop Loop Formation unreacted Unreacted Vinyl Group bddve_dangling->unreacted Dangling End bddve_loop->p4 Loop Formation

Caption: Formation of an ideal crosslink versus common network defects (dangling ends and loops).

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions problem Observed Problem: Low Yield or Poor Mechanical Properties cause1 Reagent Impurity (Water, Inhibitors) problem->cause1 cause2 Incorrect Stoichiometry (Monomer:BDDVE Ratio) problem->cause2 cause3 Suboptimal Reaction Conditions (Temp, Initiator) problem->cause3 cause4 Inhomogeneous Mixing problem->cause4 sol1 Purify Reagents & Solvent cause1->sol1 sol2 Vary Monomer: Crosslinker Ratio cause2->sol2 sol3 Optimize Temp. & Initiator Conc. cause3->sol3 sol4 Ensure Thorough Mixing cause4->sol4

Caption: A logical flowchart for troubleshooting common issues in BDDVE crosslinking experiments.

References

Technical Support Center: Enhancing the Hydrolytic Stability of 1,4-Bis(vinyloxy)butane-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the hydrolytic stability of polymers based on 1,4-bis(vinyloxy)butane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of 1,4-bis(vinyloxy)butane-based polymers, with a focus on improving their hydrolytic stability.

Issue Potential Cause Recommended Solution
Rapid polymer degradation upon exposure to moisture. The vinyl ether linkages are inherently susceptible to acid-catalyzed hydrolysis. The presence of acidic impurities or an acidic environment can accelerate this degradation.- Purify Monomers and Solvents: Ensure all reagents, especially the 1,4-bis(vinyloxy)butane monomer and solvents, are free from acidic impurities and water. Distillation and passing through a column of activated alumina are effective purification methods. - Inert Atmosphere: Conduct polymerization and subsequent handling of the polymer under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture and carbon dioxide, which can form carbonic acid. - Addition of Acid Scavengers: Incorporate a non-nucleophilic, sterically hindered base (e.g., proton sponge) in trace amounts during polymerization and storage to neutralize any adventitious acid.
Inconsistent polymerization results and variable polymer stability. Cationic polymerization of vinyl ethers is highly sensitive to reaction conditions. Trace amounts of water can act as a co-initiator, leading to uncontrolled polymerization and polymers with broad molecular weight distributions and varied end-group structures, which can affect stability.- Strict Anhydrous Conditions: Employ rigorous drying techniques for all glassware and reagents. Use of a glovebox or Schlenk line is highly recommended. - Controlled Initiation: Utilize a well-defined initiator system to ensure a controlled polymerization process. - Temperature Control: Maintain a low and constant temperature during polymerization (e.g., -78°C) to suppress chain transfer and termination reactions.
Formation of insoluble gels during storage in solution. Crosslinking reactions can occur, especially if the polymer is stored in a protic solvent or exposed to light, leading to the formation of an insoluble network.- Aprotic Solvents: Store polymer solutions in dry, aprotic solvents (e.g., tetrahydrofuran, toluene). - Light Protection: Store polymers and their solutions in amber vials or protected from light to prevent photo-initiated side reactions. - Low Temperature Storage: Store polymers at low temperatures to reduce the rate of potential crosslinking reactions.
Difficulty in achieving high molecular weight polymers. Chain transfer reactions to the monomer, solvent, or impurities can limit the achievable molecular weight.- Optimize Monomer to Initiator Ratio: Carefully control the stoichiometry to favor propagation over termination. - Choice of Solvent: Use non-polar solvents that are less likely to participate in chain transfer reactions. - High Purity Reagents: The importance of using highly purified monomers and solvents cannot be overstated.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of hydrolytic degradation for 1,4-bis(vinyloxy)butane-based polymers?

A1: The hydrolytic degradation of poly(vinyl ether)s, including those derived from 1,4-bis(vinyloxy)butane, proceeds via acid-catalyzed hydrolysis of the ether linkage. The generally accepted mechanism involves a rate-determining proton transfer to the β-carbon of the vinyl ether group, which leads to the formation of a carbocation intermediate. This is followed by rapid hydration and subsequent decomposition of the hemiacetal intermediate to yield a carbonyl compound and an alcohol.

Q2: How does pH affect the hydrolytic stability of these polymers?

A2: The hydrolytic stability of 1,4-bis(vinyloxy)butane-based polymers is highly dependent on pH. The rate of hydrolysis is significantly accelerated under acidic conditions due to the acid-catalyzed mechanism. Under neutral or basic conditions, the polymers are considerably more stable.

Q3: Can the hydrolytic stability be improved by copolymerization?

A3: Yes, copolymerization is a viable strategy. Introducing comonomers with bulky side groups near the vinyl ether linkage can provide steric hindrance, protecting the ether bond from attack by hydronium ions. Additionally, incorporating hydrophobic comonomers can reduce the water uptake of the polymer, thereby slowing down the hydrolysis rate.

Q4: What analytical techniques are suitable for monitoring the hydrolytic degradation of these polymers?

A4: Several analytical techniques can be employed to monitor the degradation process:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the vinyl protons and the appearance of new signals corresponding to the degradation products (e.g., aldehydes).

  • Gel Permeation Chromatography (GPC): GPC is used to monitor changes in the molecular weight and molecular weight distribution of the polymer as it degrades.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect changes in the chemical structure, such as the appearance of carbonyl and hydroxyl groups resulting from hydrolysis.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can be used to identify the low molecular weight degradation products.

Q5: Are there any standardized tests to quantify the hydrolytic stability?

A5: While there isn't a specific standard for 1,4-bis(vinyloxy)butane-based polymers, general standardized tests for assessing the hydrolytic stability of plastics can be adapted. For example, ASTM D2619, which evaluates the hydrolytic stability of hydraulic fluids, provides a framework for testing under elevated temperatures in the presence of water.[1] The general principles of ASTM F1635 for in vitro degradation testing of hydrolytically degradable polymers for surgical implants can also be informative.[2]

Experimental Protocols

Protocol 1: Cationic Polymerization of 1,4-Bis(vinyloxy)butane

This protocol outlines a general procedure for the controlled cationic polymerization of 1,4-bis(vinyloxy)butane to synthesize a polymer with potentially improved hydrolytic stability by minimizing structural defects.

Materials:

  • 1,4-Bis(vinyloxy)butane (purified by distillation over CaH₂)

  • Anhydrous dichloromethane (or other suitable solvent)

  • Initiator system (e.g., a Lewis acid such as TiCl₄ or BF₃·OEt₂)

  • Dry ice/acetone bath

  • Schlenk line or glovebox

  • Anhydrous methanol (for quenching)

Procedure:

  • Assemble and flame-dry all glassware under vacuum.

  • Under an inert atmosphere, add the desired amount of anhydrous solvent to the reaction flask.

  • Cool the flask to -78°C using a dry ice/acetone bath.

  • Add the purified 1,4-bis(vinyloxy)butane monomer to the cold solvent.

  • Slowly add the initiator to the stirred solution. The amount of initiator will determine the target molecular weight.

  • Allow the polymerization to proceed for the desired time, monitoring the viscosity of the solution.

  • Quench the polymerization by adding a small amount of pre-chilled anhydrous methanol.

  • Allow the solution to warm to room temperature.

  • Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Filter and dry the polymer under vacuum at a low temperature.

Protocol 2: Accelerated Hydrolytic Degradation Study

This protocol describes a method to assess the hydrolytic stability of 1,4-bis(vinyloxy)butane-based polymers under accelerated conditions.

Materials:

  • Polymer sample (film or powder)

  • Phosphate-buffered saline (PBS) at pH 5.0 and pH 7.4

  • Incubator or water bath at 37°C and 60°C

  • Analytical instruments (GPC, NMR, FTIR)

Procedure:

  • Prepare polymer samples of known weight and dimensions.

  • Dry the samples to a constant weight under vacuum and record the initial dry weight.

  • Immerse the samples in PBS solutions of different pH values in sealed containers.

  • Incubate the containers at 37°C (physiological condition) and 60°C (accelerated condition).

  • At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove a set of samples from each condition.

  • Gently rinse the samples with deionized water and dry them to a constant weight.

  • Record the final dry weight to calculate the mass loss.

  • Analyze the chemical and physical properties of the degraded samples using GPC (for molecular weight changes), NMR, and FTIR (for structural changes).

Data Presentation

The following tables present illustrative quantitative data on the hydrolytic degradation of a hypothetical 1,4-bis(vinyloxy)butane-based polymer. The data is based on expected trends for poly(vinyl ether)s and serves as a template for presenting experimental results.

Table 1: Effect of pH and Temperature on Mass Loss of a 1,4-Bis(vinyloxy)butane Based Polymer Over 28 Days.

Condition Day 1 Day 7 Day 14 Day 28
pH 5.0, 37°C 2.1%10.5%22.3%45.8%
pH 7.4, 37°C < 0.5%1.2%2.5%5.1%
pH 5.0, 60°C 15.4%55.2%85.1%> 95%
pH 7.4, 60°C 3.2%12.8%25.6%50.3%

Table 2: Change in Number-Average Molecular Weight (Mn) During Hydrolytic Degradation.

Condition Initial Mn (kDa) Mn after 14 days (kDa) % Decrease in Mn
pH 5.0, 37°C 50.018.563%
pH 7.4, 37°C 50.047.25.6%

Visualizations

Caption: Acid-catalyzed hydrolysis mechanism of a poly(vinyl ether).

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis at Time Points Start Synthesized Polymer Dry Dry to Constant Weight Start->Dry Weigh Record Initial Weight Dry->Weigh Immerse Immerse in PBS (pH 5.0 & 7.4) Weigh->Immerse Incubate Incubate at 37°C & 60°C Immerse->Incubate Remove Remove Samples Incubate->Remove Rinse_Dry Rinse and Dry Remove->Rinse_Dry Final_Weigh Record Final Weight Rinse_Dry->Final_Weigh Characterize Characterize (GPC, NMR, FTIR) Final_Weigh->Characterize

Caption: Workflow for accelerated hydrolytic degradation study.

References

Addressing challenges in the scale-up of divinyl ether polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of divinyl ether polymerization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a question-and-answer format, providing potential causes and solutions to guide your experimental process.

Reaction Control & Initiation

Q1: My polymerization reaction is uncontrolled, proceeding too quickly and leading to a broad molecular weight distribution. What's happening?

A: Uncontrolled polymerization is a frequent challenge, often stemming from the high reactivity of the cationic active species.[1][2] Several factors can contribute:

  • Initiator Choice: The type and concentration of the initiator are critical. Strong Lewis acids or protonic acids can lead to rapid, uncontrolled reactions.[3]

  • Temperature: Cationic polymerizations are highly exothermic. Inadequate temperature control, especially during scale-up, can accelerate the reaction rate uncontrollably. Many controlled polymerizations are conducted at low temperatures (e.g., 0°C to -78°C) to manage reactivity.[3][4]

  • Impurities: Water, alcohols, or other protic impurities in the monomer or solvent can act as unintended initiators or chain transfer agents, leading to loss of control.

Solutions:

  • Consider using a "living"/controlled polymerization system, such as using an HCl/ZnCl₂ initiating system or a cationogen/EtAlCl₂ system in the presence of a Lewis base like ethyl acetate.[5][6]

  • Implement rigorous purification of monomers and solvents to remove water and other impurities.

  • Ensure your reactor has adequate heat transfer capabilities to maintain the target reaction temperature. For scale-up, this is a critical parameter.[7]

Q2: My polymerization fails to initiate or proceeds very slowly. What are the likely causes?

A: Failure to initiate can be frustrating and typically points to issues with the initiating system or the presence of inhibitors.

  • Initiator Deactivation: The initiator may be deactivated by impurities. For example, basic impurities can neutralize acidic initiators.

  • Inhibitor Presence: Commercial monomers often contain inhibitors to prevent spontaneous polymerization during storage. These must be removed before use.

  • Low Temperature: While low temperatures help control the reaction, some initiating systems have an activation energy that may not be overcome if the temperature is too low.[8]

  • Catalyst Loading: Insufficient catalyst loading can result in slow or incomplete polymerization.[3]

Solutions:

  • Ensure all reagents and solvents are thoroughly purified and dried.

  • Pass the monomer through a column of activated alumina or silica to remove inhibitors.

  • Verify the activity and concentration of your initiator. Consider using a temperature-activated latent catalyst for better control over initiation.[8]

Molecular Weight and Polydispersity

Q3: The molecular weight (Mn) of my polymer is consistently lower than the theoretical value, and the polydispersity index (PDI or Đ) is high (>1.5). Why?

A: This is a classic sign of chain transfer reactions or termination events outcompeting propagation.

  • Chain Transfer: The growing polymer chain can transfer its active cationic center to a monomer, solvent, or impurity.[2] This terminates one chain and starts a new, shorter one, leading to lower overall Mn and a broader distribution of chain lengths.

  • High Reactivity: The high reactivity of the carbocationic active center makes it prone to side reactions that terminate the chain.[1]

  • Initiator/Monomer Ratio: An incorrect ratio of monomer to initiator will directly affect the final molecular weight. Precise control over this ratio is essential for achieving the desired chain length.[7]

Solutions:

  • Optimize Solvent: Choose a solvent with low chain transfer potential. Halogenated solvents like methylene chloride are common, but hexane can also be used.[5][6]

  • Use a Living System: Employing living cationic polymerization techniques is the most effective way to minimize chain transfer and termination, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity (Đ < 1.2).[1][6]

  • Purify Reagents: Meticulously purify all components to eliminate chain-transfer agents.[2]

Gel Formation and Side Reactions

Q4: I'm getting insoluble gel in my reactor. How can I prevent this cross-linking?

A: Divinyl ethers have two polymerizable groups, making them inherently prone to cross-linking and gel formation, especially at higher monomer conversions.

  • Cyclopolymerization vs. Cross-linking: The desired pathway is often cyclopolymerization, where intramolecular cyclization (ring formation) occurs after the first vinyl group reacts, followed by intermolecular propagation. If the second vinyl group on a pendant chain reacts with another growing polymer chain (intermolecularly) before it can cyclize, cross-linking occurs.

  • High Conversion: The probability of intermolecular reactions increases significantly at higher monomer conversions as the concentration of polymer chains with pendant vinyl groups rises.

  • Monomer Concentration: High initial monomer concentrations can favor intermolecular reactions over the intramolecular cyclization step.

Solutions:

  • Run at Lower Concentrations: Conducting the polymerization under diluted conditions can favor intramolecular cyclization, reducing the likelihood of intermolecular cross-linking.

  • Stop at Lower Conversion: Terminate the reaction before it reaches very high conversion to minimize the chance of cross-linking between polymer chains. Soluble polymers are often obtained at conversions of 30-45%.[9]

  • Choose Appropriate Monomers: The structure of the divinyl ether itself can influence the tendency to cyclize.[10]

Q5: My polymer characterization suggests the presence of unexpected structures. What side reactions could be occurring?

A: Besides chain transfer, other side reactions can alter the polymer structure. For divinyl ethers containing aromatic rings, such as phenyl vinyl ether, intramolecular Friedel-Crafts reactions can occur where the growing carbocation attacks the electron-rich phenyl ring.[11] This can lead to chain cleavage and the formation of chromane-type structures instead of the expected linear polymer.[11] To avoid this, one can block the ortho-positions of the phenyl ring with substituents.[11]

Quantitative Data Summary

The choice of initiating system and reaction conditions profoundly impacts the polymerization outcome. The tables below summarize typical data from experimental studies.

Table 1: Comparison of Initiating Systems for Divinyl Ether Polymerization

Divinyl Ether Monomer Initiating System Solvent Temperature (°C) Resulting Polymer Polydispersity (Mw/Mn) Reference
Isobutyl vinyl ether (IBVE) derivative Cationogen / EtAlCl₂ / Ethyl Acetate Hexane 0 Star-shaped poly(IBVE) 1.1 - 1.2 [6]
2-methyl-5,5-bis(vinyloxymethyl)-1,3-dioxane HCl / ZnCl₂ Toluene -30 Linear, soluble polymer 1.57 [5]
Ethylene glycol divinyl ether (EGVE) Iodine (I₂) Not specified Not specified Soluble copolymers Not specified [9]

| Various Vinyl Ethers | Trifluoromethyl sulfonates | Various | -78 to ambient | Well-controlled poly(vinyl ether)s | Close to theoretical values |[2] |

Table 2: Physical Properties of Common Divinyl Ether Monomers

Monomer Formula Avg. Mn ( g/mol ) Density (g/mL @ 25°C) Refractive Index (n20/D)
Poly(ethylene glycol) divinyl ether H₂C=CH(OCH₂CH₂)nOCH=CH₂ ~250 1.018 1.457
Tri(ethylene glycol) divinyl ether H₂C=CH(OCH₂CH₂)₃OCH=CH₂ 202.25 Not specified Not specified

| 1,4-Cyclohexanedimethanol divinyl ether | C₁₂H₂₀O₂ | 196.29 | Not specified | Not specified |

Experimental Protocols

Protocol 1: General Procedure for Controlled Cationic Polymerization of Divinyl Ether

This protocol provides a generalized methodology for lab-scale polymerization. Scale-up requires careful consideration of heat transfer and mixing dynamics.

  • Monomer and Solvent Purification:

    • Dry the chosen solvent (e.g., toluene, methylene chloride) over a suitable drying agent (e.g., CaH₂) and distill under an inert atmosphere (N₂ or Argon).

    • Purify the divinyl ether monomer by distillation under reduced pressure from a drying agent to remove inhibitors and water. Store under an inert atmosphere.

  • Reaction Setup:

    • Assemble a multi-neck, flame-dried glass reactor equipped with a magnetic stirrer, a thermometer, and a septum for reagent addition via syringe.

    • Maintain the reactor under a positive pressure of inert gas throughout the experiment.

    • Add the purified solvent to the reactor, followed by the purified monomer.

    • Cool the reactor to the desired temperature (e.g., -30°C) using a suitable cooling bath (e.g., dry ice/acetone).

  • Initiation:

    • Prepare the initiator solution (e.g., HCl in a non-polar solvent, or a Lewis acid like ZnCl₂) in a separate dry flask under an inert atmosphere.

    • Slowly add the initiator to the stirred monomer solution in the reactor via a gas-tight syringe.

  • Polymerization:

    • Maintain the reaction at the target temperature. Monitor the reaction progress by taking small aliquots at regular intervals and analyzing for monomer conversion (e.g., via ¹H NMR or GC).[12] The viscosity of the solution will noticeably increase as polymerization proceeds.[4]

  • Termination:

    • Once the desired conversion is reached, terminate the polymerization by adding a quenching agent. Pre-chilled methanol containing a small amount of ammonia is commonly used to neutralize the acidic catalyst.

Protocol 2: Polymer Purification by Reprecipitation

Reprecipitation is a common method to separate the polymer from unreacted monomer, initiator residues, and other small molecules.[]

  • Polymer Solution: After termination, pour the polymer solution from the reactor into a beaker. If the solvent volume is large, it can be reduced using a rotary evaporator.

  • Precipitation: While stirring vigorously, slowly pour the concentrated polymer solution into a large volume of a non-solvent (a liquid in which the polymer is insoluble but the impurities are soluble). For many poly(vinyl ether)s, methanol or hexane are suitable non-solvents.

  • Isolation: The polymer should precipitate as a solid or a viscous mass. Allow the precipitate to settle.

  • Washing: Decant the supernatant liquid. Wash the polymer by adding fresh non-solvent, stirring, and decanting again. Repeat this step 2-3 times to ensure complete removal of impurities.

  • Drying: Collect the purified polymer by filtration or by decanting the final wash. Dry the polymer under vacuum at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.

Visualizations: Workflows and Troubleshooting

The following diagrams illustrate key processes and decision-making steps in divinyl ether polymerization.

G prep 1. Reagent Prep - Monomer Purification - Solvent Drying setup 2. Reactor Setup - Inert Atmosphere - Temperature Control prep->setup init 3. Initiation - Add Initiator - Monitor Exotherm setup->init poly 4. Polymerization - Maintain Temp - Monitor Conversion init->poly term 5. Termination - Add Quenching Agent poly->term iso 6. Isolation - Precipitation in Non-solvent term->iso dry 7. Drying - Vacuum Oven iso->dry char 8. Characterization - GPC (Mn, Đ) - NMR (Structure) dry->char G problem Problem: High Polydispersity (Đ > 1.5) q1 Are reagents (monomer, solvent) ultrapure? problem->q1 q2 Is reaction temp. strictly controlled? q1->q2 Yes sol1 Solution: Purify monomer/solvent to remove H₂O and other transfer agents. q1->sol1 No q3 Is a living/controlled initiating system being used? q2->q3 Yes sol2 Solution: Improve heat transfer. Run reaction at lower temperature. q2->sol2 No sol3 Solution: Implement a living system (e.g., cationogen/Lewis acid) to suppress chain transfer. q3->sol3 No G cluster_main Main Polymerization Pathway cluster_side Competing Reactions init_node init_node prop_node prop_node term_node term_node side_node side_node Initiator Initiator (I⁺) ActiveCenter Active Center (Pₙ⁺) Initiator->ActiveCenter Initiation Monomer Monomer (M) Propagation Propagation Pₙ⁺ + M → Pₙ₊₁⁺ Monomer->Propagation ActiveCenter->Propagation Propagation->Propagation Chain Growth Polymer Polymer Chain Propagation->Polymer ChainTransfer Chain Transfer (to Monomer/Solvent) Propagation->ChainTransfer Reduces Mn Increases Đ Termination Termination (e.g., with Nu⁻) Propagation->Termination Stops Growth

References

Storage and handling guidelines for 1,4-Bis(vinyloxy)-butane to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidelines for the storage and handling of 1,4-Bis(vinyloxy)butane (also known as 1,4-butanediol divinyl ether) to maintain its purity. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1,4-Bis(vinyloxy)butane to ensure its stability and purity?

A1: To maintain the purity of 1,4-Bis(vinyloxy)butane, it should be stored in a cool, dry, and well-ventilated place, protected from light.[1] The recommended storage temperature is between 10°C and 25°C.[2] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air. For long-term storage, blanketing the container with an inert gas such as nitrogen or argon is highly recommended to prevent oxidation and degradation.[3][4][5][6]

Q2: What type of container should I use to store 1,4-Bis(vinyloxy)butane?

A2: Use amber glass bottles or other light-protective containers to store 1,4-Bis(vinyloxy)butane, as it is sensitive to light.[1] Ensure the container has a tight-fitting cap to prevent the ingress of moisture and air. For transfers, use dry, inert gas-flushed equipment.

Q3: Is an inhibitor necessary for storing 1,4-Bis(vinyloxy)butane?

A3: Yes, 1,4-Bis(vinyloxy)butane is susceptible to polymerization. Commercial preparations may contain a stabilizer. One safety data sheet indicates that it may contain caustic potash (potassium hydroxide) at 0.01% as a stabilizer.[1] If you need to store the uninhibited monomer, it is crucial to do so under strict inert conditions and at a low temperature to minimize the risk of polymerization.

Q4: What are the primary degradation pathways for 1,4-Bis(vinyloxy)butane?

A4: The two main degradation pathways for 1,4-Bis(vinyloxy)butane are:

  • Hydrolysis: In the presence of acids, the vinyl ether groups are susceptible to hydrolysis, which will break down the molecule into 1,4-butanediol and acetaldehyde.

  • Polymerization: The vinyl groups can undergo spontaneous polymerization, especially when exposed to heat, light, or contaminants. This can be an exothermic and potentially hazardous reaction.

Q5: What personal protective equipment (PPE) should be used when handling 1,4-Bis(vinyloxy)butane?

A5: When handling 1,4-Bis(vinyloxy)butane, it is essential to use appropriate personal protective equipment. This includes:

  • Gloves: Impervious gloves, such as nitrile or neoprene, should be worn.[7]

  • Eye Protection: Safety glasses or goggles are necessary to protect against splashes.[7]

  • Lab Coat: A standard lab coat should be worn to protect clothing.

  • Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood. If high vapor concentrations are expected, a suitable respirator may be necessary.[7]

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Cloudy appearance or presence of solid particles in the liquid. Spontaneous polymerization has occurred.Do not use the material. The polymerization may be due to improper storage (exposure to heat, light, or air) or depletion of the inhibitor. Dispose of the material according to your institution's hazardous waste guidelines.
The material has a sharp, acidic odor. Hydrolysis of the vinyl ether groups has likely occurred, leading to the formation of acetaldehyde.The purity of the material is compromised. It is not recommended for use in experiments where high purity is required. The presence of acid will catalyze further degradation.
Inconsistent or poor results in polymerization reactions. The monomer purity may be low due to degradation or contamination.Test the purity of the 1,4-Bis(vinyloxy)butane using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before use. Purify the monomer by distillation under reduced pressure if necessary, but be aware of the potential for polymerization at elevated temperatures.
Unexpected exotherm or rapid polymerization during an experiment. Contamination with acidic substances, radical initiators, or exposure to high temperatures.Ensure all glassware and reagents are dry and free of acidic residues. Conduct reactions under an inert atmosphere (nitrogen or argon). Control the reaction temperature carefully.

Quantitative Data Summary

ParameterRecommended ValueSource(s)
Storage Temperature 10°C - 25°C[2]
Inhibitor (Example) 0.01% Potassium Hydroxide[1]
Flash Point 59.5 °C[2]
Boiling Point 64 °C[2]
Melting Point -8 °C[2]
Density 0.898 g/cm³[2]

Experimental Protocols for Purity Assessment

Gas Chromatography (GC) for Purity Analysis

Objective: To determine the purity of 1,4-Bis(vinyloxy)butane and identify potential volatile impurities such as 1,4-butanediol.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is recommended.

  • Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m length, 0.53 mm internal diameter, 2.65 µm film thickness), is suitable.[8]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Temperatures:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp up to 250°C at a rate of 20°C/minute, and hold at 250°C for 10 minutes.[8]

  • Sample Preparation: Prepare a dilute solution of 1,4-Bis(vinyloxy)butane in a volatile solvent like dichloromethane or acetone (e.g., 1 µL of sample in 1 mL of solvent).

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Purity is determined by the area percent method. The area of the main peak corresponding to 1,4-Bis(vinyloxy)butane is divided by the total area of all peaks in the chromatogram.

Quantitative ¹H NMR Spectroscopy for Purity Determination

Objective: To accurately determine the purity of 1,4-Bis(vinyloxy)butane using a certified internal standard.

Methodology:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, CDCl₃).

  • Sample Preparation:

    • Accurately weigh a specific amount of the 1,4-Bis(vinyloxy)butane sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a known volume of the deuterated solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1 value).

  • Data Analysis:

    • Integrate a well-resolved signal of 1,4-Bis(vinyloxy)butane (e.g., the vinylic protons) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_std = Purity of the internal standard

Visualizations

Storage_Handling_Purity cluster_storage Storage Conditions cluster_handling Handling Procedures storage_temp Temperature (10-25°C) purity_stable Maintained Purity storage_temp->purity_stable purity_degraded Degradation (Polymerization/Hydrolysis) storage_temp->purity_degraded Improper Temp storage_light Protect from Light (Amber Container) storage_light->purity_stable storage_light->purity_degraded Exposure to Light storage_atmosphere Inert Atmosphere (Nitrogen/Argon) storage_atmosphere->purity_stable storage_atmosphere->purity_degraded Exposure to Air storage_seal Tightly Sealed storage_seal->purity_stable storage_seal->purity_degraded Poor Seal handling_ppe Appropriate PPE (Gloves, Goggles) handling_ppe->purity_stable handling_ventilation Good Ventilation (Fume Hood) handling_ventilation->purity_stable handling_materials Avoid Incompatible Materials (Acids) handling_materials->purity_stable handling_materials->purity_degraded Contamination

Caption: Relationship between storage/handling and purity.

Troubleshooting_Workflow start Suspected Purity Issue with 1,4-Bis(vinyloxy)butane visual_inspection Visual Inspection start->visual_inspection odor_check Odor Check visual_inspection->odor_check Clear Liquid dispose Dispose of Material visual_inspection->dispose Cloudy/Solid analytical_test Perform Purity Analysis (GC or NMR) odor_check->analytical_test No Acidic Odor odor_check->dispose Acidic Odor is_pure Is Purity >98%? analytical_test->is_pure use_material Proceed with Experiment is_pure->use_material Yes purify Consider Purification (e.g., Distillation) is_pure->purify No purify->analytical_test

Caption: Troubleshooting workflow for purity issues.

References

Validation & Comparative

A Comparative Analysis of 1,4-Bis(vinyloxy)-butane and Divinyl Sulfone in Hydrogel Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate crosslinking agent is a critical determinant of the final properties and performance of hydrogels in biomedical applications such as drug delivery and tissue engineering. This guide provides a comparative overview of two crosslinking agents: 1,4-Bis(vinyloxy)-butane and the more commonly utilized divinyl sulfone (DVS). While extensive data exists for DVS, particularly in hyaluronic acid (HA) based hydrogels, there is a notable scarcity of literature on the use of this compound in similar applications. Therefore, this guide presents a comprehensive summary of experimental data for DVS and offers a comparative perspective on this compound, drawing inferences from structurally similar crosslinkers where direct data is unavailable.

Executive Summary

Divinyl sulfone is a well-characterized crosslinker known for its high reactivity towards a variety of functional groups, leading to stable hydrogel networks. In contrast, this compound, a vinyl ether-based crosslinker, offers a potentially different reaction mechanism and biocompatibility profile. This guide will delve into the specifics of their reaction chemistry, and compare their performance based on available data and chemical principles, focusing on mechanical properties, biocompatibility, and reaction kinetics.

Data Presentation: Comparative Performance

The following tables summarize the key performance characteristics of hydrogels crosslinked with Divinyl Sulfone (DVS) and this compound. It is important to note that the data for this compound is largely inferred from related vinyl ether and butanediol-based crosslinkers due to a lack of direct experimental studies.

Table 1: Reaction Chemistry and Kinetics

ParameterDivinyl Sulfone (DVS)This compound
Reaction Mechanism Michael-type additionAcid-catalyzed acetal formation
Functional Group Reactivity Highly reactive with thiols, amines, and hydroxyl groups.Primarily reacts with hydroxyl groups.
Reaction Conditions Typically alkaline (pH > 8) for reaction with hydroxyl groups.Requires acidic conditions (e.g., using a catalyst like p-toluenesulfonic acid).
Reaction Speed Generally rapid, especially with thiols.Can be controlled by catalyst concentration and temperature.
Byproducts Generally none, as it is an addition reaction.Water is eliminated during acetal formation.

Table 2: Mechanical Properties of Crosslinked Hydrogels

PropertyDivinyl Sulfone (DVS) Crosslinked HydrogelsThis compound Crosslinked Hydrogels (Inferred)
Crosslink Density Can be controlled by varying DVS concentration and reaction time.Can be controlled by varying crosslinker concentration and reaction conditions.
Storage Modulus (G') Reported values for HA hydrogels can range from tens to hundreds of Pa, depending on crosslinking density.Expected to be tunable, with the potential for creating softer hydrogels due to the flexible butane linker.
Tensile Strength Generally provides good mechanical strength.Dependent on polymer and crosslinking density, but the flexible linker might result in more elastic hydrogels.
Swelling Ratio Inversely proportional to the crosslinking density.Expected to show an inverse relationship with crosslinking density.

Table 3: Biocompatibility and Toxicity

AspectDivinyl Sulfone (DVS)This compound
In Vitro Cytotoxicity Unreacted DVS is cytotoxic.[1] Thorough purification of the hydrogel is crucial.Data is limited, but vinyl ethers are used in some biomedical applications, suggesting potential for good biocompatibility after purification.
In Vivo Biocompatibility Crosslinked HA-DVS hydrogels have been shown to be biocompatible.Expected to be biocompatible after removal of unreacted monomer and catalyst.
Degradation Products The sulfonyl-bis-ethyl ether linkage is generally stable.Acetal linkages are susceptible to hydrolysis under acidic conditions, potentially leading to biodegradable hydrogels.

Experimental Protocols

Synthesis of Divinyl Sulfone (DVS) Crosslinked Hyaluronic Acid (HA) Hydrogel

This protocol is based on established methods for crosslinking HA with DVS.

Materials:

  • Hyaluronic acid (HA) sodium salt

  • Divinyl sulfone (DVS)

  • Sodium hydroxide (NaOH) solution (e.g., 0.2 M)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • Dissolve HA in the NaOH solution to the desired concentration (e.g., 1-5% w/v). Allow the HA to fully hydrate.

  • Add the desired amount of DVS to the HA solution. The ratio of DVS to HA will determine the crosslinking density.

  • Mix the solution thoroughly and allow the reaction to proceed at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1-24 hours).

  • Neutralize the reaction mixture with an appropriate acid (e.g., HCl).

  • Purify the resulting hydrogel by dialysis against PBS for an extended period (e.g., 2-3 days) with frequent changes of the dialysis buffer to remove unreacted DVS and other small molecules.

  • The purified hydrogel can then be characterized for its properties.

Proposed Synthesis of this compound Crosslinked Poly(vinyl alcohol) (PVA) Hydrogel

This proposed protocol is based on the general principles of acid-catalyzed acetal formation.

Materials:

  • Poly(vinyl alcohol) (PVA)

  • This compound

  • Anhydrous solvent (e.g., dimethyl sulfoxide - DMSO)

  • Acid catalyst (e.g., p-toluenesulfonic acid - PTSA)

  • Neutralizing agent (e.g., triethylamine)

  • Purification solvent (e.g., ethanol or acetone)

  • Deionized water

Procedure:

  • Dissolve PVA in the anhydrous solvent at an elevated temperature (e.g., 90°C) to ensure complete dissolution.

  • Cool the PVA solution to the desired reaction temperature (e.g., room temperature).

  • Add the desired amount of this compound to the PVA solution.

  • Add the acid catalyst (e.g., a small amount of PTSA) to initiate the crosslinking reaction.

  • Allow the reaction to proceed for a specific time, during which the solution will form a gel.

  • Stop the reaction by adding a neutralizing agent to quench the acid catalyst.

  • Purify the hydrogel by washing it extensively with a suitable solvent (e.g., ethanol or acetone) to remove the solvent, unreacted crosslinker, and catalyst.

  • Finally, swell the purified hydrogel in deionized water or a buffer solution for further characterization.

Mandatory Visualizations

Crosslinking_Mechanisms cluster_DVS Divinyl Sulfone (DVS) Crosslinking cluster_BVB This compound Crosslinking Polymer_DVS Polymer with -OH, -NH2, or -SH groups Crosslinked_DVS Crosslinked Polymer (Stable Ether, Amine, or Thioether Linkage) Polymer_DVS->Crosslinked_DVS Michael Addition (Alkaline pH) DVS Divinyl Sulfone (Michael Acceptor) DVS->Crosslinked_DVS Polymer_BVB Polymer with -OH groups Crosslinked_BVB Crosslinked Polymer (Acetal Linkage) Polymer_BVB->Crosslinked_BVB Acid-Catalyzed Acetal Formation BVB This compound BVB->Crosslinked_BVB H2O Water (byproduct) Crosslinked_BVB->H2O Experimental_Workflow cluster_synthesis Hydrogel Synthesis cluster_purification Purification cluster_characterization Characterization Polymer_Selection Polymer Selection (e.g., HA, PVA) Crosslinker_Selection Crosslinker Selection (DVS or 1,4-BVB) Polymer_Selection->Crosslinker_Selection Reaction_Setup Reaction Setup (Solvent, Catalyst, Temp.) Crosslinker_Selection->Reaction_Setup Gelation Gelation Reaction_Setup->Gelation Neutralization Neutralization (if needed) Gelation->Neutralization Dialysis_Washing Dialysis / Washing Neutralization->Dialysis_Washing Lyophilization Lyophilization (optional) Dialysis_Washing->Lyophilization Swelling_Studies Swelling Studies Lyophilization->Swelling_Studies Mechanical_Testing Mechanical Testing (Rheology, Compression) Lyophilization->Mechanical_Testing Biocompatibility_Assay Biocompatibility Assay (In Vitro Cytotoxicity) Lyophilization->Biocompatibility_Assay

References

A Comparative Performance Analysis of 1,4-Butanediol Divinyl Ether and Other Common Divinyl Ethers in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry and material science, divinyl ethers serve as crucial crosslinking agents and monomers for the synthesis of a wide array of polymers with tailored properties. Their high reactivity in cationic polymerization makes them particularly valuable in applications ranging from coatings and adhesives to advanced biomedical materials. This guide provides an objective comparison of the performance of 1,4-Butanediol divinyl ether (BDDVE) with two other commonly used divinyl ethers: Diethylene glycol divinyl ether (DEGDVE) and 1,6-Hexanediol divinyl ether (HDDVD). This analysis is supported by a summary of their physicochemical properties and an outline of a generalized experimental protocol for performance evaluation.

Comparative Overview of Physicochemical Properties

The inherent chemical structure of each divinyl ether monomer significantly influences its physical properties and, consequently, the characteristics of the resulting polymers. The table below summarizes key properties of BDDVE, DEGDVE, and HDDVD based on available data.

Property1,4-Butanediol divinyl ether (BDDVE)Diethylene glycol divinyl ether (DEGDVE)1,6-Hexanediol divinyl ether (HDDVD)
CAS Number 3891-33-6[1]764-99-819763-13-4[2][3][4]
Molecular Formula C8H14O2[1]C8H14O3C10H18O2[3]
Molecular Weight 142.2 g/mol [1]158.20 g/mol 170.25 g/mol
Boiling Point 62-64 °C @ 10 mmHg[1]190-192 °C205 °C[2][3]
Melting Point -8 °C[1]--
Density 0.898 g/mL at 25 °C[1]0.974 g/mL at 25 °C0.887 g/mL at 25 °C[2][3]
Refractive Index n20/D 1.444[1]n20/D 1.449n20/D 1.446[2][3]

Performance Comparison in Polymerization and Final Polymer Properties

The performance of divinyl ethers in polymerization is a critical factor for their application. This includes their reactivity, the viscosity of the monomer, and the mechanical properties of the cured polymer. While direct, side-by-side comparative studies with extensive quantitative data are limited in publicly available literature, we can infer performance characteristics based on their chemical structures and general principles of polymer chemistry.

Reactivity in Cationic Photopolymerization
Monomer Viscosity

Monomer viscosity is a crucial parameter for many applications, especially in coatings and 3D printing, as it affects processability. The viscosity of divinyl ethers is influenced by their molecular weight and intermolecular forces. Generally, longer and more flexible chains can lead to higher viscosity. However, the presence of the ether linkage in DEGDVE can also influence its viscosity due to potential hydrogen bonding with any residual moisture.

Mechanical Properties of Crosslinked Polymers

The structure of the divinyl ether crosslinker plays a significant role in determining the mechanical properties of the final polymer network, such as tensile strength and elongation at break.[5][6][7][8]

  • 1,4-Butanediol divinyl ether (BDDVE): The relatively short and flexible butane-1,4-diyl spacer in BDDVE is expected to result in a tightly crosslinked network. This can contribute to good hardness and thermal stability.

  • Diethylene glycol divinyl ether (DEGDVE): The presence of the ether linkage in the DEGDVE backbone introduces greater flexibility compared to the alkyl chain in BDDVE.[9] This increased flexibility in the crosslinks often translates to a lower glass transition temperature (Tg) and increased elongation in the resulting polymer, potentially at the expense of some tensile strength.

  • 1,6-Hexanediol divinyl ether (HDDVD): With a longer aliphatic chain, HDDVD provides more spacing between crosslinks. This can lead to increased flexibility and a lower crosslink density compared to BDDVE, which would likely result in higher elongation at break and potentially lower tensile strength.[10] The longer chain can improve the toughness of the material.

Table 2: Inferred Mechanical Properties of Cured Polymers

PropertyPolymer from BDDVEPolymer from DEGDVEPolymer from HDDVD
Crosslink Density HighModerate to HighModerate
Flexibility ModerateHighHigh
Tensile Strength Likely HigherLikely ModerateLikely Moderate
Elongation at Break Likely LowerLikely HigherLikely Higher

Note: The properties in this table are inferred based on general principles of polymer chemistry and the structures of the monomers. Experimental verification is necessary for specific formulations.

Experimental Protocols

To obtain a direct and quantitative comparison of the performance of these divinyl ethers, a standardized experimental protocol should be followed. Below is a generalized methodology for the cationic photopolymerization of divinyl ethers.

Materials
  • 1,4-Butanediol divinyl ether (BDDVE), Diethylene glycol divinyl ether (DEGDVE), 1,6-Hexanediol divinyl ether (HDDVD) (of comparable purity)

  • Cationic photoinitiator (e.g., a diaryliodonium or triarylsulfonium salt)

  • Solvent (if required, e.g., dichloromethane, purified and dried)

  • Inert gas (e.g., Nitrogen or Argon)

Equipment
  • UV curing system with controlled intensity

  • Real-time Fourier Transform Infrared (RT-FTIR) spectrometer or Photo-Differential Scanning Calorimeter (Photo-DSC) to monitor polymerization kinetics

  • Rheometer to measure monomer viscosity

  • Universal testing machine for mechanical property testing (tensile strength, elongation)

  • Glass slides and spacers for preparing thin films

Procedure
  • Sample Preparation:

    • Prepare formulations by mixing the divinyl ether monomer with a specific concentration of the photoinitiator (e.g., 1 mol%). Ensure complete dissolution.

    • If a solvent is used, ensure all components are fully dissolved.

  • Viscosity Measurement:

    • Measure the viscosity of each neat monomer at a controlled temperature using a rheometer.

  • Curing and Kinetic Analysis:

    • Place a controlled thickness film of the formulation onto a substrate (e.g., between two glass slides with a defined spacer).

    • Expose the sample to UV light of a specific intensity.

    • Monitor the disappearance of the vinyl ether peak (around 1620-1640 cm⁻¹) in real-time using RT-FTIR to determine the rate of polymerization and final conversion. Alternatively, use Photo-DSC to measure the heat flow during polymerization.

  • Mechanical Testing:

    • Prepare larger, uniform samples of the cured polymers (e.g., by casting in a mold and curing under UV light).

    • Cut the cured films into standardized shapes for tensile testing (e.g., dog-bone shape).

    • Measure the tensile strength and elongation at break using a universal testing machine according to standard methods (e.g., ASTM D882).

Visualizing the Polymerization Process

The following diagrams illustrate the generalized chemical structures and a typical experimental workflow for comparing the performance of these divinyl ethers.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Performance Analysis cluster_output Outputs Monomer Divinyl Ether (BDDVE, DEGDVE, or HDDVD) Formulation Formulation Monomer->Formulation Initiator Cationic Photoinitiator Initiator->Formulation Viscosity Viscosity Measurement Formulation->Viscosity Neat Monomer Curing UV Curing & Kinetic Analysis Formulation->Curing With Initiator Mechanical Mechanical Property Testing Curing->Mechanical Cured Polymer Data Comparative Data: - Viscosity - Curing Speed - Tensile Strength - Elongation Mechanical->Data

Caption: Experimental workflow for comparative analysis.

chemical_structures BDDVE 1,4-Butanediol divinyl ether (BDDVE) C=CO-CH2-CH2-CH2-CH2-O-C=C DEGDVE Diethylene glycol divinyl ether (DEGDVE) C=CO-CH2-CH2-O-CH2-CH2-O-C=C HDDVD 1,6-Hexanediol divinyl ether (HDDVD) C=CO-CH2-CH2-CH2-CH2-CH2-CH2-O-C=C

Caption: Chemical structures of the compared divinyl ethers.

Conclusion

The choice of divinyl ether for a specific application depends on the desired balance of properties in the final polymer.

  • 1,4-Butanediol divinyl ether (BDDVE) is a good candidate for applications requiring high rigidity and thermal stability due to its potential for forming a dense crosslinked network.

  • Diethylene glycol divinyl ether (DEGDVE) is well-suited for applications where flexibility and higher elongation are desired, which can be attributed to the ether linkage in its backbone.

  • 1,6-Hexanediol divinyl ether (HDDVD) , with its longer aliphatic chain, offers a way to increase the flexibility and toughness of the polymer, making it suitable for applications requiring good impact resistance.

For researchers and professionals in drug development and other advanced fields, a thorough understanding of these differences is essential for designing materials with the precise properties required for their specific needs. The provided experimental protocol offers a framework for conducting direct comparative studies to generate the quantitative data necessary for informed material selection.

References

Analytical methods for determining the purity of 1,4-Bis(vinyloxy)-butane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 1,4-Bis(vinyloxy)butane, a versatile monomer in polymer synthesis, ensuring its purity is paramount to the quality and performance of the final products. This guide provides an objective comparison of the primary analytical methods for determining the purity of 1,4-Bis(vinyloxy)butane, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

The purity of 1,4-Bis(vinyloxy)butane can be effectively determined using several analytical techniques. The most common and powerful methods include Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity assessment.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
Gas Chromatography (GC-FID/GC-MS) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Quantitative determination of volatile impurities and the main component. Identification of impurities when coupled with a Mass Spectrometer (MS).High sensitivity and resolution, excellent for quantifying volatile impurities. Established and widely available technique.Destructive to the sample. Requires volatilization of the sample, which may not be suitable for thermally labile impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.Absolute purity determination without the need for a specific reference standard of the analyte. Structural confirmation of the main component and impurities.Non-destructive, provides structural information, highly accurate and precise. Can be a primary ratio method of measurement.[1][2][3][4]Lower sensitivity compared to GC for trace impurities. Requires a certified reference standard for absolute quantification.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecules, causing vibrations of chemical bonds.Identification of functional groups present in the molecule. Can detect the presence of certain impurities with distinct functional groups (e.g., hydroxyl groups from 1,4-butanediol).Fast, non-destructive, and requires minimal sample preparation. Good for qualitative screening and identification.[5]Generally not a quantitative technique for purity determination. Overlapping peaks can make interpretation complex in mixtures.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Gas Chromatography (GC-FID) for Purity Determination

This method is suitable for the quantitative determination of volatile impurities in 1,4-Bis(vinyloxy)butane, such as the precursor 1,4-butanediol.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: DB-1 (30 m x 0.53 mm i.d., 2.65 µm film thickness) or equivalent non-polar column.[6]

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium at a constant flow rate of 2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 5 minutes.

    • Ramp: Increase to 240 °C at a rate of 15 °C/min.

    • Final hold: Hold at 240 °C for 10 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a stock solution of 1,4-Bis(vinyloxy)butane in a suitable solvent (e.g., dichloromethane or acetone) at a concentration of approximately 10 mg/mL.

  • Prepare a series of calibration standards of potential impurities (e.g., 1,4-butanediol) in the same solvent, covering a concentration range relevant to the expected impurity levels.

  • Inject the standards and the sample solution into the GC system.

Data Analysis:

  • Identify the peaks corresponding to 1,4-Bis(vinyloxy)butane and any impurities based on their retention times.

  • Quantify the impurities by comparing their peak areas to the calibration curve generated from the standards.

  • The purity of 1,4-Bis(vinyloxy)butane is calculated by subtracting the percentage of all identified impurities from 100%.

Quantitative ¹H NMR (qNMR) for Absolute Purity Assay

This method allows for the direct determination of the absolute purity of 1,4-Bis(vinyloxy)butane using an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Materials:

  • 1,4-Bis(vinyloxy)butane sample.

  • Certified internal standard (e.g., maleic anhydride, dimethyl sulfone). The internal standard should have a known purity, be stable, not react with the sample, and have signals that do not overlap with the analyte signals.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

Procedure:

  • Accurately weigh a specific amount of the 1,4-Bis(vinyloxy)butane sample (e.g., 10-20 mg) into a clean vial.

  • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using appropriate quantitative parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte = Integral of a well-resolved signal of 1,4-Bis(vinyloxy)butane

  • N_analyte = Number of protons corresponding to the integrated analyte signal

  • I_IS = Integral of a signal from the internal standard

  • N_IS = Number of protons corresponding to the integrated internal standard signal

  • MW_analyte = Molecular weight of 1,4-Bis(vinyloxy)butane (142.20 g/mol )[7][8]

  • MW_IS = Molecular weight of the internal standard

  • m_analyte = Mass of the 1,4-Bis(vinyloxy)butane sample

  • m_IS = Mass of the internal standard

  • P_IS = Purity of the internal standard

FTIR Spectroscopy for Qualitative Analysis

This method is used for the identification of 1,4-Bis(vinyloxy)butane and to screen for the presence of impurities with characteristic functional groups.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Ensure the ATR crystal is clean.

  • Acquire a background spectrum.

  • Place a small drop of the 1,4-Bis(vinyloxy)butane sample directly onto the ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Data Analysis:

  • Compare the obtained spectrum with a reference spectrum of pure 1,4-Bis(vinyloxy)butane.

  • Characteristic absorption bands for 1,4-Bis(vinyloxy)butane include:

    • ~3100-3000 cm⁻¹ (=C-H stretching of the vinyl group)

    • ~1640-1620 cm⁻¹ (C=C stretching of the vinyl group)

    • ~1200-1000 cm⁻¹ (C-O stretching of the ether linkage)

  • The presence of a broad band around 3300 cm⁻¹ would indicate the presence of hydroxyl (-OH) impurities, such as 1,4-butanediol.

Alternative Monomer: Di(ethylene glycol) divinyl ether

A common alternative to 1,4-Bis(vinyloxy)butane is Di(ethylene glycol) divinyl ether. The purity of this monomer is also typically assessed using Gas Chromatography.[4][5] The analytical approach is similar, with adjustments to the GC method parameters to account for its different volatility. qNMR can also be applied for its absolute purity determination.

Visualizing the Analytical Workflow

The following diagram illustrates a general workflow for the purity analysis of 1,4-Bis(vinyloxy)butane.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample Sample Sample_Prep Sample Preparation (Weighing, Dissolution) Sample->Sample_Prep GC Gas Chromatography (GC-FID/GC-MS) Sample_Prep->GC Volatile Impurities qNMR Quantitative NMR (¹H NMR) Sample_Prep->qNMR Absolute Purity FTIR FTIR Spectroscopy Sample_Prep->FTIR Functional Groups Data_Analysis Data Analysis (Integration, Calibration) GC->Data_Analysis qNMR->Data_Analysis FTIR->Data_Analysis Purity_Report Purity Determination & Report Generation Data_Analysis->Purity_Report

Caption: Workflow for the purity determination of 1,4-Bis(vinyloxy)butane.

References

A Comparative Guide to Polymers Crosslinked with 1,4-Bis(vinyloxy)-butane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of polymers crosslinked with 1,4-bis(vinyloxy)-butane and offers a comparative perspective against common alternative crosslinking agents. The selection of a suitable crosslinker is a critical parameter in tailoring the physicochemical properties of a polymer network, directly impacting its performance in various applications, including drug delivery, biomaterials, and coatings. This document summarizes the known performance characteristics, provides detailed experimental protocols for key characterization techniques, and includes visual workflows to aid in experimental design.

Executive Summary

Polymers crosslinked with this compound are generally expected to exhibit greater flexibility and potentially higher swelling capacities compared to those crosslinked with rigid aromatic crosslinkers. Conversely, crosslinkers like DVB are known to produce polymers with enhanced mechanical strength and thermal stability.[1][2][3] The choice of crosslinker will, therefore, depend on the specific requirements of the final application, such as the need for a soft, swellable matrix for drug delivery or a hard, durable material for a coating.

Data Presentation: A Comparative Analysis

Due to the limited availability of direct comparative studies, this section presents the properties of polymers crosslinked with this compound and its alternatives in separate tables. This allows for a qualitative assessment of their respective performance characteristics.

Table 1: Properties of Polymers Crosslinked with this compound

PropertyDescriptionExpected Performance
Mechanical Properties Imparts flexibility to the polymer network. May result in lower tensile strength and modulus compared to rigid crosslinkers.
Swelling Behavior The flexible nature of the crosslinker can lead to higher swelling ratios in compatible solvents.
Thermal Stability Generally lower thermal stability compared to polymers crosslinked with aromatic agents.
Biocompatibility Often used in biomedical applications, suggesting good biocompatibility.

Table 2: Properties of Polymers Crosslinked with Divinylbenzene (DVB)

PropertyDescriptionReported Performance
Mechanical Properties Tensile Strength, Elastic ModulusHigh tensile strength and modulus, leading to rigid and sometimes brittle polymers.[1][2]
Swelling Behavior Swelling RatioLower swelling ratios due to the rigid, tightly crosslinked network.[1]
Thermal Stability Decomposition TemperatureHigh thermal stability due to the aromatic structure.[1][3]
Applications Ion-exchange resins, chromatography stationary phases.[1]

Table 3: Properties of Polymers Crosslinked with Ethylene Glycol Dimethacrylate (EGDMA)

PropertyDescriptionReported Performance
Mechanical Properties Tensile Strength, Elastic ModulusProvides a balance of flexibility and strength. Properties are highly dependent on concentration.
Swelling Behavior Swelling RatioSwelling is inversely proportional to the EGDMA concentration; higher concentrations lead to lower swelling.[4]
Thermal Stability Decomposition TemperatureModerate thermal stability.
Applications Hydrogels for drug delivery and biomedical applications.[4]

Experimental Protocols

Detailed methodologies for key characterization experiments are provided below to enable researchers to conduct their own comparative studies.

Swelling Ratio Determination

Objective: To determine the equilibrium swelling ratio of the crosslinked polymer in a specific solvent.

Materials:

  • Crosslinked polymer sample of known dry weight (Wd)

  • Solvent (e.g., deionized water, phosphate-buffered saline, ethanol)

  • Beaker or sealed container

  • Analytical balance

  • Filter paper

Procedure:

  • A pre-weighed dry polymer sample (Wd) is immersed in the chosen solvent at a specified temperature (e.g., 25°C or 37°C).

  • The sample is allowed to swell for a predetermined period (e.g., 24, 48, or 72 hours) until equilibrium is reached.

  • At regular intervals, the swollen sample is removed from the solvent, and excess surface water is gently blotted with filter paper.

  • The swollen weight (Ws) of the sample is recorded.

  • The swelling process is continued until a constant weight is achieved, indicating equilibrium swelling.

  • The equilibrium swelling ratio (Q) is calculated using the following formula:

    Q = (Ws - Wd) / Wd

Mechanical Testing (Tensile Properties)

Objective: To determine the tensile strength, Young's modulus, and elongation at break of the crosslinked polymer.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Grips appropriate for thin films or hydrogels

  • Specimen cutting die (e.g., dog-bone shape)

  • Caliper or micrometer for measuring specimen dimensions

Procedure:

  • Polymer samples are prepared in a specific shape and size (e.g., ASTM D638 standard for plastics or ASTM D882 for thin films).

  • The thickness and width of the gauge section of the specimen are measured accurately.

  • The specimen is mounted securely in the grips of the UTM.

  • The test is initiated at a constant crosshead speed (e.g., 10 mm/min) until the specimen fractures.

  • The load and displacement data are recorded throughout the test.

  • From the resulting stress-strain curve, the following properties are calculated:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Thermal Analysis

Objective: To evaluate the thermal stability and transitions of the crosslinked polymer.

1. Thermogravimetric Analysis (TGA)

Apparatus: Thermogravimetric Analyzer

Procedure:

  • A small, pre-weighed sample of the crosslinked polymer (typically 5-10 mg) is placed in a TGA pan.

  • The sample is heated from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

  • The analysis is conducted under a controlled atmosphere, typically nitrogen (for pyrolysis) or air (for oxidative degradation).

  • The weight loss of the sample as a function of temperature is recorded.

  • The onset of decomposition temperature and the temperature of maximum weight loss are determined from the TGA curve and its derivative (DTG).

2. Differential Scanning Calorimetry (DSC)

Apparatus: Differential Scanning Calorimeter

Procedure:

  • A small, pre-weighed sample of the crosslinked polymer (typically 5-10 mg) is hermetically sealed in a DSC pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference are subjected to a controlled temperature program, typically involving heating, cooling, and isothermal steps (e.g., heat from -50°C to 200°C at 10°C/min).

  • The heat flow to the sample relative to the reference is measured as a function of temperature.

  • The glass transition temperature (Tg) is identified as a step change in the baseline of the DSC thermogram.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for polymer characterization and the logical relationship between crosslinker choice and resulting polymer properties.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_properties Performance Evaluation Monomer Monomer Selection Polymerization Polymerization (e.g., UV Curing) Monomer->Polymerization Crosslinker Crosslinker Selection (e.g., this compound) Crosslinker->Polymerization Initiator Initiator Initiator->Polymerization Swelling Swelling Studies Polymerization->Swelling Mechanical Mechanical Testing Polymerization->Mechanical Thermal Thermal Analysis (TGA/DSC) Polymerization->Thermal SwellingRatio Swelling Ratio Swelling->SwellingRatio TensileStrength Tensile Strength & Modulus Mechanical->TensileStrength Tg Glass Transition (Tg) & Decomposition Temp. Thermal->Tg

Caption: Experimental workflow for synthesis and characterization of crosslinked polymers.

Crosslinker_Properties cluster_crosslinker Crosslinker Type cluster_network Resulting Network Structure cluster_performance Polymer Performance Flexible Flexible Aliphatic (e.g., this compound) Loose Loosely Crosslinked Network Flexible->Loose Rigid Rigid Aromatic (e.g., Divinylbenzene) Dense Densely Crosslinked Network Rigid->Dense HighSwelling Higher Swelling Ratio Lower Mechanical Strength Loose->HighSwelling LowSwelling Lower Swelling Ratio Higher Mechanical Strength Higher Thermal Stability Dense->LowSwelling

Caption: Logical relationship between crosslinker type and resulting polymer properties.

References

A Comparative Guide to the Thermal Stability of Polymers Crosslinked with Divinyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is critical in tailoring the thermal properties of polymeric materials. This guide provides a comparative analysis of the thermal stability of polymers crosslinked with different divinyl ethers, with a focus on the structural differences between aromatic and aliphatic divinyl ethers and their impact on thermal performance. The information presented herein is supported by experimental data from the scientific literature.

Introduction to Divinyl Ether Crosslinkers and Thermal Stability

Crosslinking transforms a system of individual polymer chains into a single, interconnected network, significantly enhancing material properties such as mechanical strength, chemical resistance, and thermal stability. Divinyl ethers are a class of crosslinking agents that form stable ether linkages within the polymer network. The thermal stability of the resulting crosslinked polymer is heavily influenced by the chemical structure of the divinyl ether used.

Aromatic divinyl ethers, such as divinylbenzene (DVB), are known to impart exceptional thermal stability. The rigid aromatic rings in the crosslinks restrict the thermal motion of polymer chains, increasing the energy required for bond scission and subsequent degradation.[1][2] In contrast, aliphatic divinyl ethers, which lack these aromatic structures, generally result in more flexible networks with lower thermal stability.

Comparative Analysis of Thermal Stability

The thermal stability of crosslinked polymers is commonly evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing information about the onset of decomposition (Tonset), the temperature of maximum degradation rate (Tmax), and the amount of residual char at high temperatures. DSC is used to determine the glass transition temperature (Tg), which is an indicator of the polymer's rigidity and the effect of crosslinking on the mobility of the polymer chains.

Data Presentation

Table 1: Thermal Properties of Polymethyl Methacrylate (PMMA) Crosslinked with Divinylbenzene (DVB)

Crosslinker (mol%)Tonset (°C)Tmax (°C)Char Yield at 500°C (%)Tg (°C)
0% (Linear PMMA)~235~360< 1~105
20% DVB> 300~440> 5Not Observed
40% DVB> 300~448> 10Not Observed
75% DVB> 300> 450> 15Not Observed*

*For highly crosslinked systems, the glass transition may not be observable by DSC.[3]

Note: The data presented in this table is synthesized from typical values found in the scientific literature and may vary depending on the specific experimental conditions.[1][3][4]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. Below are typical experimental protocols for the thermal analysis of crosslinked polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the crosslinked polymer.

Apparatus: Thermogravimetric Analyzer

Procedure:

  • A small sample of the crosslinked polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).

  • The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).

  • The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidative degradation.

  • The weight loss of the sample is continuously monitored and recorded as a function of temperature.

  • The onset decomposition temperature (Tonset), the temperature of maximum weight loss rate (Tmax), and the final char yield are determined from the TGA and derivative thermogravimetric (DTG) curves.[5][6]

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the crosslinked polymer.

Apparatus: Differential Scanning Calorimeter

Procedure:

  • A small, weighed sample of the crosslinked polymer (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

  • An empty sealed pan is used as a reference.

  • The sample and reference are subjected to a controlled temperature program, which usually involves a heating-cooling-heating cycle to erase the thermal history of the sample. A typical heating/cooling rate is 10°C/min.

  • The heat flow to the sample relative to the reference is measured as a function of temperature.

  • The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve during the second heating scan.[4][5]

Visualization of Structure-Property Relationship

The following diagram illustrates the logical relationship between the structure of the divinyl ether crosslinker and the resulting thermal stability of the polymer.

G Relationship between Divinyl Ether Structure and Polymer Thermal Stability cluster_0 Divinyl Ether Crosslinker cluster_1 Resulting Polymer Network Structure cluster_2 Thermal Properties Aromatic Aromatic (e.g., Divinylbenzene) Rigid Rigid Network Restricted Chain Mobility Aromatic->Rigid Leads to Aliphatic Aliphatic (e.g., 1,4-Butanediol Divinyl Ether) Flexible Flexible Network Higher Chain Mobility Aliphatic->Flexible Leads to High_Stability High Thermal Stability - High Td - High Tg - High Char Yield Rigid->High_Stability Results in Low_Stability Lower Thermal Stability - Lower Td - Lower Tg - Low Char Yield Flexible->Low_Stability Results in

Caption: Logical flow from divinyl ether structure to polymer thermal stability.

Conclusion

The choice of divinyl ether crosslinker plays a pivotal role in determining the thermal stability of the resulting polymer network. Aromatic divinyl ethers, such as divinylbenzene, lead to the formation of rigid networks with significantly enhanced thermal stability, as evidenced by higher decomposition temperatures and char yields.[1][2] In contrast, aliphatic divinyl ethers produce more flexible networks, which generally exhibit lower thermal stability. For applications requiring high-temperature resistance, aromatic divinyl ethers are the preferred choice. However, aliphatic divinyl ethers may be advantageous in applications where greater flexibility is desired and extreme thermal stability is not a primary concern. The selection of the appropriate divinyl ether crosslinker should be guided by the specific thermal and mechanical performance requirements of the intended application.

References

Mechanical properties of materials synthesized with 1,4-Butanediol divinyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, the selection of polymers with specific mechanical properties is paramount. This guide provides a comparative analysis of materials synthesized using 1,4-Butanediol divinyl ether (BDDVE) and alternative photopolymerizable systems, focusing on their mechanical performance. While direct quantitative data for polymers based solely on BDDVE is limited in the available literature, this guide draws comparisons from related vinyl ether systems and well-characterized alternatives such as thiol-ene and acrylate-based polymers.

Comparison of Mechanical Properties

The mechanical behavior of a polymer is a critical indicator of its suitability for various applications, from flexible coatings to rigid structural components. Key parameters for comparison include Young's modulus (a measure of stiffness), tensile strength (the maximum stress a material can withstand before breaking), and elongation at break (a measure of ductility).

Due to a lack of specific published data on the mechanical properties of homopolymers of 1,4-Butanediol divinyl ether, a direct quantitative comparison is not feasible at this time. However, we can compare the general characteristics of vinyl ether-based polymers with those of common alternatives like thiol-ene and acrylate systems. Cationic photopolymerization of vinyl ethers is known for its low shrinkage and absence of oxygen inhibition, which can lead to more homogenous networks.

For context, a comparison of the mechanical properties of common alternative photopolymer systems is presented below.

Polymer SystemYoung's Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)Reference System
Thiol-Ene0.011 - 1.66.6 - 9.31.4 - 170Thiolated poly(vinyl alcohol) and plant-based phenolic acids
Acrylate1.14 - 4.1421 - 7501800 - 2000Poly(methyl acrylate), Poly(ethyl acrylate), Poly(butyl acrylate)
Polyether Acrylate0.8 - 1.5Not SpecifiedNot SpecifiedModified polyether acrylate formulations

Experimental Protocols

Accurate and reproducible mechanical testing is crucial for comparing materials. The following are detailed methodologies for key experiments.

Tensile Testing (Following ASTM D638)

Tensile properties are determined using a universal testing machine.

Specimen Preparation:

  • Dumbbell-shaped specimens (Type I is most common) are prepared by injection molding or cutting from a cured polymer sheet of a thickness between 3.2 mm and 13 mm.[1]

  • Specimens are conditioned at a standard temperature (23 ± 2 °C) and humidity before testing.

Test Procedure:

  • The width and thickness of the specimen's gauge section are measured precisely.

  • The specimen is securely mounted in the grips of the universal testing machine.

  • An extensometer is attached to the gauge section to accurately measure strain.

  • The specimen is pulled at a constant crosshead speed until it fractures. The speed is determined by the material's properties.[2]

  • The force and displacement are recorded throughout the test.

Data Analysis:

  • Tensile Strength: The maximum stress applied before the specimen breaks.

  • Young's Modulus: The slope of the initial linear portion of the stress-strain curve.

  • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.

Dynamic Mechanical Analysis (DMA)

DMA is used to characterize the viscoelastic properties of polymers, such as the glass transition temperature (Tg), storage modulus (E'), and loss modulus (E").

Specimen Preparation:

  • Rectangular specimens of defined dimensions are prepared, typically from a cured polymer sheet.

  • The specimen is mounted in the DMA instrument in a suitable fixture (e.g., single cantilever, three-point bending, or tension).[3]

Test Procedure:

  • A sinusoidal stress is applied to the sample, and the resulting strain is measured.

  • The test is typically performed over a range of temperatures at a constant frequency (e.g., 1 Hz) to determine the material's thermomechanical properties.[3]

  • The storage modulus (E'), loss modulus (E"), and tan delta (the ratio of loss to storage modulus) are recorded as a function of temperature.

Data Analysis:

  • Glass Transition Temperature (Tg): Often taken as the peak of the tan delta curve, representing the temperature at which the polymer transitions from a glassy to a rubbery state.

  • Storage Modulus (E'): Represents the elastic response of the material.

  • Loss Modulus (E"): Represents the viscous response of the material.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the mechanical characterization of photopolymerized materials.

G cluster_prep Material Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis & Comparison Monomer Monomer Formulation (e.g., BDDVE, Thiol-Ene, Acrylate) Photoinitiator Photoinitiator Addition Monomer->Photoinitiator Mixing Thorough Mixing Photoinitiator->Mixing Molding Molding of Specimen Mixing->Molding Curing UV Curing Molding->Curing Conditioning Specimen Conditioning (Temp & Humidity) Curing->Conditioning Tensile Tensile Testing (ASTM D638) Conditioning->Tensile DMA Dynamic Mechanical Analysis Conditioning->DMA TensileData Tensile Properties (Strength, Modulus, Elongation) Tensile->TensileData DMAData Viscoelastic Properties (Tg, Storage/Loss Modulus) DMA->DMAData Comparison Comparative Analysis TensileData->Comparison DMAData->Comparison

Workflow for Mechanical Characterization of Photopolymers.

Polymerization and Crosslinking Mechanisms

The mechanical properties of the final polymer are intrinsically linked to the chemistry of polymerization and crosslinking.

Cationic Polymerization of Vinyl Ethers (e.g., BDDVE)

1,4-Butanediol divinyl ether typically undergoes cationic polymerization initiated by a photoinitiator that generates a strong acid upon UV irradiation. The proton from the acid initiates the polymerization by adding to one of the vinyl ether double bonds, creating a carbocation. This carbocation then propagates by attacking another vinyl ether monomer. The difunctional nature of BDDVE allows for the formation of a crosslinked network.

Thiol-Ene Radical Polymerization

This "click" reaction involves the radical-mediated addition of a thiol group across a carbon-carbon double bond (ene). The reaction is initiated by a photoinitiator that generates radicals. These radicals abstract a hydrogen atom from the thiol, creating a thiyl radical. The thiyl radical then adds to an ene, forming a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol, regenerating the thiyl radical and continuing the chain reaction. This process leads to the formation of a thioether linkage. The use of multi-functional thiols and enes results in a crosslinked network.

The following diagram illustrates the initiation and propagation steps of a thiol-ene radical polymerization.

G cluster_initiation Initiation cluster_propagation Propagation Initiator Photoinitiator Radical Radical (R•) Initiator->Radical hv UV UV Light ThiylRadical Thiyl Radical (R'-S•) Radical->ThiylRadical + R'-SH - RH Thiol Thiol (R'-SH) Ene Ene (C=C) ThiylRadical->Ene CarbonRadical Carbon Radical ThiylRadical->CarbonRadical + C=C Thioether Thioether Linkage CarbonRadical->Thioether + R'-SH NewThiylRadical Thiyl Radical (R'-S•) Thioether->NewThiylRadical Regenerates

Thiol-Ene Radical Polymerization Mechanism.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with poly(vinyl ether) networks, accurately quantifying crosslink density is paramount for controlling material properties and predicting performance. This guide provides a comprehensive comparison of two primary methods for this characterization: equilibrium swelling and dynamic mechanical analysis (DMA). Understanding the principles, advantages, and limitations of each technique is crucial for selecting the most appropriate method for a given application.

Comparison of Key Quantification Methods

The selection of a method to quantify crosslink density depends on factors such as the required accuracy, available equipment, and the nature of the poly(vinyl ether) network itself. Below is a summary of the key characteristics of the equilibrium swelling and DMA methods.

FeatureEquilibrium SwellingDynamic Mechanical Analysis (DMA)
Principle Based on the thermodynamic equilibrium between the elastic retractive force of the polymer network and the osmotic force of the solvent.[1]Based on the theory of rubber elasticity, which relates the storage modulus (E') in the rubbery plateau region to the crosslink density.[2][3]
Key Equation Flory-Rehner Equation[1]E' = 3νRT (a simplified form of the rubber elasticity theory equation)[2]
Primary Measurement Mass or volume change of the polymer network upon immersion in a suitable solvent.[4]Storage modulus (E') as a function of temperature.[5]
Key Parameter Flory-Huggins polymer-solvent interaction parameter (χ).[6]Storage modulus (E') in the rubbery plateau region, above the glass transition temperature (Tg).[3]
Advantages Simple, low-cost experimental setup.[4] Provides a direct measure of the effective crosslinks that constrain swelling.Rapid and requires small sample sizes. Provides additional information on viscoelastic properties, such as glass transition temperature (Tg) and damping behavior (tan δ).[5]
Limitations Requires knowledge of the Flory-Huggins interaction parameter (χ), which may not be readily available for all polymer-solvent systems. Can be time-consuming to reach equilibrium.[7] The presence of physical entanglements can influence the results.[2]The accuracy is dependent on the precise determination of the rubbery plateau modulus. Assumes the network behaves as an ideal rubber, which may not always be the case.[2]

Experimental Protocols

Detailed and accurate experimental procedures are critical for obtaining reliable crosslink density data. Below are representative protocols for both the equilibrium swelling and DMA methods.

Equilibrium Swelling Method

This method relies on the principle that a crosslinked polymer will swell, but not dissolve, in a compatible solvent. The extent of swelling is related to the crosslink density.

Materials:

  • Cured poly(vinyl ether) network sample of known initial mass (m_dry)

  • A good solvent for the corresponding linear poly(vinyl ether) (e.g., toluene, THF)

  • Vials with tight-fitting caps

  • Analytical balance

  • Oven

Procedure:

  • A small piece of the cured poly(vinyl ether) network is accurately weighed to obtain its initial dry mass (m_dry).

  • The sample is placed in a vial and immersed in a sufficient amount of the chosen solvent. The vial is sealed to prevent solvent evaporation.

  • The sample is allowed to swell at a constant temperature until equilibrium is reached. This can take anywhere from several hours to several days, and should be determined empirically by periodic weighing.[4]

  • Once equilibrium is reached, the swollen sample is removed from the solvent, the surface is quickly blotted to remove excess solvent, and it is immediately weighed to obtain the swollen mass (m_swollen).

  • The sample is then dried in an oven under vacuum until a constant weight is achieved. This final dry weight should be very close to the initial dry weight.

  • The volume fraction of the polymer in the swollen gel (ν_p) is calculated using the masses and densities of the polymer and solvent.

  • The crosslink density (ν) can then be calculated using the Flory-Rehner equation:

    ν = -[ln(1 - ν_p) + ν_p + χν_p²] / [V_s(ν_p^(1/3) - ν_p/2)]

    where V_s is the molar volume of the solvent and χ is the Flory-Huggins polymer-solvent interaction parameter.[8]

Dynamic Mechanical Analysis (DMA)

DMA measures the viscoelastic properties of materials as a function of temperature, time, or frequency. For crosslink density determination, a temperature sweep is typically performed.

Equipment:

  • Dynamic Mechanical Analyzer (DMA) with a suitable clamping fixture (e.g., tensile, cantilever, or compression)

Procedure:

  • A sample of the cured poly(vinyl ether) network with well-defined geometry (e.g., rectangular film or bar) is prepared.

  • The sample is mounted in the DMA instrument.

  • A temperature sweep experiment is programmed. This typically involves heating the sample at a constant rate (e.g., 3 °C/min) over a temperature range that includes the glass transition and the rubbery plateau region.[9]

  • A small, oscillatory strain is applied to the sample at a fixed frequency (e.g., 1 Hz) throughout the temperature sweep.[5]

  • The instrument measures the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.

  • The storage modulus (E') in the rubbery plateau region, which is the relatively flat region of the E' curve above the glass transition temperature, is identified.

  • The crosslink density (ν) is calculated from the rubbery modulus using the theory of rubber elasticity:

    ν = E' / (3RT)

    where E' is the storage modulus in the rubbery plateau, R is the ideal gas constant, and T is the absolute temperature (in Kelvin) in the rubbery plateau region.[2]

Visualization of Methodologies

To further clarify the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_swelling Equilibrium Swelling cluster_dma Dynamic Mechanical Analysis (DMA) s1 Weigh Dry Sample s2 Immerse in Solvent s1->s2 s3 Equilibrium Swelling s2->s3 s4 Weigh Swollen Sample s3->s4 s5 Dry Sample s4->s5 s6 Calculate Crosslink Density (Flory-Rehner Equation) s5->s6 d1 Prepare Sample d2 Mount in DMA d1->d2 d3 Temperature Sweep d2->d3 d4 Measure Storage Modulus (E') d3->d4 d5 Identify Rubbery Plateau d4->d5 d6 Calculate Crosslink Density (Rubber Elasticity Theory) d5->d6

Fig 1. Experimental workflows for crosslink density determination.

logical_relationship start Start: Quantify Crosslink Density method Select Method start->method swelling Equilibrium Swelling method->swelling dma Dynamic Mechanical Analysis method->dma param Know Flory-Huggins Parameter (χ)? swelling->param equipment DMA Available? dma->equipment yes_param Yes param->yes_param   no_param No param->no_param yes_dma Yes equipment->yes_dma no_dma No equipment->no_dma   end End: Obtain Crosslink Density yes_param->end consider_dma Consider DMA or Determine χ Experimentally no_param->consider_dma yes_dma->end no_dma->swelling

Fig 2. Decision pathway for selecting a quantification method.

References

A Comparative Guide to Validating Experimental Polymerization Results: Kinetic Modeling vs. Direct Characterization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in polymer synthesis, the validation of experimental outcomes is a critical step to ensure the reliability and reproducibility of their results. This guide provides a comprehensive comparison of two primary approaches for this validation: predictive kinetic modeling and direct experimental characterization techniques. Understanding the strengths and limitations of each method is crucial for selecting the most appropriate strategy for a given polymerization system.

This guide will delve into a side-by-side comparison of kinetic modeling against three widely used experimental techniques: Size Exclusion Chromatography (SEC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). We will explore their principles, the data they provide, and their respective advantages and disadvantages in the context of validating polymerization experiments.

The Role of Kinetic Modeling in Polymerization Validation

Kinetic modeling serves as a powerful predictive tool in polymer science. By defining a set of mathematical equations that describe the rates of individual reaction steps (initiation, propagation, termination, and chain transfer), a kinetic model can simulate the progress of a polymerization reaction over time. This simulation can predict key properties of the resulting polymer, such as monomer conversion, average molecular weight, and molecular weight distribution. The validation of experimental results is then achieved by comparing the experimentally measured properties with the predictions of the kinetic model. A close agreement between the experimental data and the model's output suggests that the underlying reaction mechanism is well understood and the experimental results are consistent with theory.

Alternative Validation Methods: Direct Experimental Characterization

While kinetic modeling offers a predictive framework, direct experimental techniques provide a snapshot of the polymer's properties after the reaction is complete or at specific time points during the reaction. These methods directly measure the physical and chemical characteristics of the synthesized polymer, thereby validating the outcome of the experiment.

Here, we compare kinetic modeling with three prominent direct characterization techniques:

  • Size Exclusion Chromatography (SEC): A powerful technique for determining the molecular weight distribution of a polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, composition, and monomer conversion.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions in a polymer, providing insights into the reaction kinetics and thermal properties of the final product.

Comparative Analysis

The choice between kinetic modeling and direct experimental characterization for validation depends on the specific goals of the study, the nature of the polymerization system, and the available resources.

FeatureKinetic ModelingSize Exclusion Chromatography (SEC)Nuclear Magnetic Resonance (NMR)Differential Scanning Calorimetry (DSC)
Primary Output Predicted monomer conversion, molecular weight (Mn, Mw), and polydispersity index (PDI) as a function of time.Experimental molecular weight distribution, Mn, Mw, and PDI at the end of the reaction.Monomer conversion, polymer microstructure, and end-group analysis.Heat flow as a function of temperature or time, allowing determination of reaction enthalpy, conversion, and thermal transitions (e.g., glass transition temperature).
Validation Approach Comparison of simulated data with experimental results.Direct measurement of the final polymer properties.Real-time or final measurement of chemical composition and conversion.In-situ monitoring of reaction heat or post-reaction analysis of thermal properties.
Strengths - Predictive capability for reaction optimization.- Provides insights into the reaction mechanism.- Can simulate the entire course of the reaction.- Provides a detailed molecular weight distribution.- Well-established and widely available technique.- Provides detailed structural information.- Can be used for real-time monitoring of monomer conversion.- Non-destructive.- Can provide kinetic information (e.g., activation energy).- Useful for studying curing and cross-linking reactions.
Limitations - Requires knowledge of the reaction mechanism and rate constants.- Can be complex to develop and solve the model equations.- Accuracy depends on the validity of the model assumptions.- Typically provides information only at the end of the reaction.- Can be affected by polymer-column interactions.- Requires calibration with standards.- Can have lower sensitivity for end-group analysis in high molecular weight polymers.- Real-time monitoring may require specialized equipment.- Indirect measure of conversion.- Can be influenced by changes in heat capacity and side reactions.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable data for validation. Below are summaries of typical experimental protocols for the discussed techniques.

Size Exclusion Chromatography (SEC) Protocol
  • Mobile Phase Preparation: Prepare a suitable mobile phase (e.g., tetrahydrofuran, THF) and filter it to remove any particulate matter.

  • System Equilibration: Purge the SEC system with the mobile phase and allow it to equilibrate until a stable baseline is achieved on the detector.

  • Sample Preparation: Dissolve a known concentration of the polymer sample in the mobile phase. Filter the sample solution to remove any insoluble material.

  • Calibration: Inject a series of well-characterized polymer standards with narrow molecular weight distributions to generate a calibration curve of log(molecular weight) versus elution volume.

  • Sample Analysis: Inject the polymer sample into the SEC system.

  • Data Analysis: Use the calibration curve to determine the molecular weight distribution, number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the sample from its chromatogram.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Prepare the polymerization reaction mixture directly in an NMR tube, including monomer, initiator, solvent (deuterated), and any other reagents.

  • Spectrometer Setup: Place the NMR tube in the spectrometer and lock and shim the magnetic field. Acquire an initial spectrum (t=0) before initiating the polymerization.

  • Reaction Initiation: Initiate the polymerization, for example, by raising the temperature of the NMR probe or by photoinitiation.

  • Time-course Monitoring: Acquire a series of NMR spectra at regular time intervals throughout the polymerization.

  • Data Analysis: Integrate the signals corresponding to the monomer and polymer to calculate the monomer conversion as a function of time. Analyze changes in chemical shifts to monitor the formation of the polymer and identify any side products.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Accurately weigh a small amount of the reaction mixture (monomer and initiator) into a DSC pan. Seal the pan hermetically.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Program the DSC instrument with the desired temperature profile. This can be an isothermal program to monitor the reaction at a constant temperature or a dynamic scan to determine the reaction enthalpy.

  • Data Acquisition: Start the temperature program and record the heat flow as a function of time or temperature.

  • Data Analysis: Integrate the area of the exothermic peak to determine the total heat of polymerization. For kinetic analysis, the rate of heat evolution is proportional to the rate of polymerization. The degree of conversion can be calculated by dividing the heat released at a given time by the total heat of polymerization.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of validating experimental results using both kinetic modeling and direct experimental characterization.

ValidationWorkflow cluster_exp Experimental Polymerization cluster_model Kinetic Modeling Pathway cluster_direct Direct Characterization Pathway Exp Perform Polymerization Experiment Characterize Characterize Polymer (SEC, NMR, DSC) Exp->Characterize Compare Compare Experimental and Simulated Data Exp->Compare Model Develop Kinetic Model Simulate Simulate Polymerization Model->Simulate Simulate->Compare Validate Validate Results Characterize->Validate Direct Validation Compare->Validate Model-based Validation PolymerizationSteps Initiation Initiation (Radical Formation) Propagation Propagation (Chain Growth) Initiation->Propagation Propagation->Propagation Addition of Monomer Termination Termination (Chain Stoppage) Propagation->Termination Polymer Polymer Propagation->Polymer Monomer Monomer Monomer->Propagation

Benchmarking the performance of 1,4-Bis(vinyloxy)-butane in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1,4-Bis(vinyloxy)-butane in key applications, supported by available experimental data and detailed methodologies. As a versatile crosslinking agent, its utility in coatings, dental materials, and biomedical applications is critically evaluated against common alternatives.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its application.

PropertyValue
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.2 g/mol
Density 0.898 g/mL at 25 °C
Boiling Point 62-64 °C at 10 mm Hg
Melting Point -8 °C
Refractive Index n20/D 1.444
CAS Number 3891-33-6

Performance in Key Applications

UV-Curable Coatings and Adhesives

This compound is a highly effective monomer in cationic ultraviolet (UV) curing processes, a technology favored for its rapid cure speed, low energy consumption, and reduced volatile organic compound (VOC) emissions. The dual vinyl ether functionality allows for the formation of a densely cross-linked polymer network, contributing to the final properties of the coating or adhesive.

Comparative Performance:

While comprehensive head-to-head studies are limited, performance can be inferred from the chemical nature of this compound in comparison to other common crosslinkers.

Alternative CrosslinkerKey Performance Characteristics and Comparison
Tri(ethylene glycol) divinyl ether (TEGDVE) The longer, more flexible diether backbone of TEGDVE typically imparts greater flexibility to the cured polymer. In contrast, the shorter butyl chain of this compound leads to a more rigid and potentially harder coating with enhanced chemical resistance.
1,6-Hexanediol diacrylate (HDDA) HDDA polymerizes via a free-radical mechanism, which is susceptible to oxygen inhibition, often requiring an inert curing atmosphere. This compound undergoes cationic polymerization, which is not inhibited by oxygen, allowing for efficient curing in ambient air.
1,4-Butanediol diacrylate (BDDA) In a study comparing the photopolymerization kinetics of bifunctional acrylic monomers, it was observed that shorter chain monomers, analogous to the butane structure, form a dense cross-linking network that can hinder monomer diffusion at lower conversions.[1] This suggests that this compound would also form a rigid, highly cross-linked network.

Experimental Protocol: UV Curing of a Coating Formulation

This protocol outlines a general procedure for the preparation and UV curing of a simple coating formulation based on this compound.

Materials:

  • This compound

  • Cationic photoinitiator (e.g., triarylsulfonium hexafluorophosphate salt, 2-5 wt%)

  • Substrate (e.g., glass slide or metal panel)

  • Film applicator (e.g., wire-wound rod)

  • UV curing system (medium-pressure mercury lamp)

Procedure:

  • Formulation: In a light-protected container, dissolve the photoinitiator in this compound. Gentle warming and stirring may be required.

  • Application: Apply the formulation to the substrate using a film applicator to create a thin, uniform film (e.g., 25 µm).

  • Curing: Expose the coated substrate to UV radiation. The required UV dose will depend on the photoinitiator concentration, film thickness, and lamp intensity (a typical starting dose might be 500-1000 mJ/cm²).

  • Evaluation: Assess the cured film for properties such as tack-free surface, hardness (ASTM D3363 - pencil hardness), and adhesion (ASTM D3359 - cross-hatch adhesion).

Dental Composites

The use of vinyl ethers in dental resins is an area of active research. The primary advantages of this compound in this application would be its rapid, oxygen-insensitive curing and potentially lower polymerization shrinkage compared to traditional methacrylate-based systems.

Comparative Performance:

Alternative MonomerKey Performance Characteristics and Comparison
Bisphenol A-glycidyl methacrylate (Bis-GMA) / Triethylene glycol dimethacrylate (TEGDMA) This is a common resin system in dental composites. However, the high viscosity of Bis-GMA necessitates the use of a diluent like TEGDMA, which can increase polymerization shrinkage and water uptake.[2] this compound could serve as a low-viscosity crosslinker with potentially lower shrinkage.
1,4-Butanediol diglycidyl ether (BDDE) BDDE is another crosslinking agent used in biomedical applications, such as hyaluronic acid-based dermal fillers. A comparative toxicity study showed that fillers crosslinked with poly(ethylene glycol) diglycidyl ether (PEGDE) exhibited lower toxicity and inflammatory response than those crosslinked with BDDE, suggesting that the choice of crosslinker significantly impacts biocompatibility.[3]
Biomedical Applications and Drug Delivery

Polymers based on vinyl ethers are being explored for various biomedical applications. The ether linkages in the polymer backbone are generally stable to hydrolysis, which could be beneficial for creating long-lasting implantable devices. However, for drug delivery applications requiring biodegradability, this stability could be a limitation unless other cleavable linkages are incorporated into the polymer structure. The biocompatibility of polymers derived from this compound would need to be thoroughly investigated for any in-vivo applications.

Experimental Workflows and Signaling Pathways

As this compound is a synthetic monomer, it is not directly involved in biological signaling pathways. Its primary role is in the formation of polymer networks through polymerization.

Cationic Polymerization Workflow

The following diagram illustrates the key steps in the cationic polymerization of this compound initiated by a photoinitiator.

G A Formulation (1,4-BVB + Photoinitiator) B UV Irradiation A->B C Generation of Cationic Initiator B->C D Electrophilic Attack on Vinyl Ether C->D E Chain Propagation D->E F Crosslinked Polymer Network E->F

Caption: Cationic polymerization workflow.

Logical Relationship for Monomer Selection in Coatings

The choice of monomer is dictated by the desired properties of the final coating. This diagram illustrates the decision-making process.

G A Desired Coating Property? B High Flexibility A->B Mechanical C High Hardness/ Chemical Resistance A->C Mechanical/ Chemical F Curing in Air? A->F Process D Consider Long-Chain Divinyl Ether (e.g., TEGDVE) B->D E Consider Short-Chain Divinyl Ether (e.g., 1,4-BVB) C->E G Yes F->G H No (Inert Atmosphere) F->H I Cationic Cure (Vinyl Ethers) G->I J Radical Cure (Acrylates) is an Option H->J

Caption: Monomer selection logic for coatings.

References

Safety Operating Guide

Proper Disposal of 1,4-Bis(vinyloxy)-butane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides essential, immediate safety and logistical information for the proper disposal of 1,4-Bis(vinyloxy)-butane (also known as 1,4-Butanediol divinyl ether), a flammable liquid that may form explosive peroxides and is toxic to aquatic life.

I. Immediate Safety Considerations and Hazard Profile

This compound is a flammable liquid and vapor.[1] It may also cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[1] As a vinyl ether, it is prone to the formation of explosive peroxides upon exposure to air and light, a characteristic of many ether compounds.[2][3][4] Peroxide formation can occur even in unopened containers over time.[2] These peroxides can detonate when subjected to heat, friction, or shock.[2][3] Therefore, it is crucial to handle this chemical with extreme caution, particularly when dealing with aged containers.

Key Hazards:

  • Flammability: Flammable liquid and vapor.[1]

  • Peroxide Formation: Can form explosive peroxides.[2][3][4]

  • Health Hazards: May cause an allergic skin reaction.[1]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[1]

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Face shield and safety glasses that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.[1]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

III. Step-by-Step Disposal Procedure

The recommended disposal method for this compound is incineration by a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.

Step 1: Evaluation of the Chemical Container

  • Check for Peroxides: Before handling, visually inspect the container for any signs of peroxide formation, such as crystallization around the cap or within the liquid. If crystals are present, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[2]

  • Peroxide Testing: For containers that have been opened and stored, it is crucial to test for the presence of peroxides. Peroxide test strips can be used for this purpose.[4] If the peroxide concentration is high (e.g., above 100 ppm), do not handle the container and contact EHS for assistance.[2][3]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any known hazards.

Step 2: Segregation and Storage for Disposal

  • Segregate: Keep the container of this compound segregated from incompatible materials.

  • Storage: Store the container in a cool, well-ventilated area away from heat, sparks, open flames, and other ignition sources until it can be collected for disposal.[1]

Step 3: Arranging for Professional Disposal

  • Contact a Licensed Disposal Company: The primary method of disposal is to offer the surplus and non-recyclable solution to a licensed disposal company.[1] This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Follow Institutional Protocols: Adhere to your institution's specific procedures for hazardous waste pickup. This typically involves completing a hazardous waste disposal form and scheduling a pickup with the EHS office.

Step 4: Handling Spills In the event of a spill, contain the spillage and then collect it with an electrically protected vacuum cleaner or by wet-brushing. Place the collected material in a suitable, closed container for disposal according to local regulations.[1] Avoid breathing vapors, mist, or gas and ensure adequate ventilation.[1] Remove all sources of ignition.[1]

IV. Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol [5]
CAS Number 3891-33-6[5]
Boiling Point 62-64 °C at 10 mmHg
Melting Point -8 °C
Density 0.898 g/mL at 25 °C

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Figure 1. Disposal Workflow for this compound start Start: Identify this compound for Disposal visual_inspection Visually Inspect Container for Crystals start->visual_inspection peroxide_test Test for Peroxides (if opened/aged) visual_inspection->peroxide_test No crystals observed contact_ehs Contact EHS Immediately! Do Not Handle visual_inspection->contact_ehs Crystals observed high_peroxides High Peroxide Level Detected (>100 ppm) peroxide_test->high_peroxides low_peroxides Low/No Peroxides Detected high_peroxides->low_peroxides No high_peroxides->contact_ehs Yes prepare_for_disposal Prepare for Disposal low_peroxides->prepare_for_disposal label_container Ensure Container is Properly Labeled prepare_for_disposal->label_container segregate_storage Segregate and Store Safely label_container->segregate_storage schedule_pickup Schedule Pickup with Licensed Waste Disposal Service segregate_storage->schedule_pickup end_disposal Disposal Complete schedule_pickup->end_disposal

Caption: Disposal Workflow for this compound

References

Essential Safety and Logistical Guidance for Handling 1,4-Bis(vinyloxy)-butane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to the Safe Handling, Storage, and Disposal of 1,4-Bis(vinyloxy)-butane.

This document provides critical safety protocols and logistical plans to ensure the safe handling and disposal of this compound in a laboratory setting. Adherence to these procedures is essential for minimizing risks and ensuring a safe research environment.

Immediate Safety Concerns and Hazard Summary

This compound is a flammable liquid that poses several health and safety risks. It is harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction. Furthermore, it is toxic to aquatic life with long-lasting effects. A significant and critical hazard is its potential to form explosive peroxides upon exposure to air and light.

Hazard Identification and Classification
Hazard ClassGHS ClassificationSignal WordHazard Statement
Physical Hazards Flammable Liquid, Category 3WarningH226: Flammable liquid and vapor
Health Hazards Acute Toxicity, Oral, Category 4WarningH302: Harmful if swallowed
Serious Eye Damage/Eye Irritation, Category 2AWarningH319: Causes serious eye irritation
Skin Sensitization, Category 1BWarningH317: May cause an allergic skin reaction
Environmental Hazards Hazardous to the Aquatic Environment, Long-Term Hazard, Category 2WarningH411: Toxic to aquatic life with long lasting effects
Additional Hazards Peroxide Former (Class B)DangerEUH019: May form explosive peroxides

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is mandatory when handling this compound.

Recommended Personal Protective Equipment
Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes that can cause serious eye irritation.
Skin Protection Chemically impervious apron over a lab coat and full-coverage clothing.Minimizes bodily exposure to the chemical.
Hand Protection Chemical-resistant gloves.Prevents skin contact and potential sensitization.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.Protects against inhalation of harmful vapors.
Glove Selection and Best Practices

Due to the lack of specific breakthrough time data for this compound, a conservative approach to glove selection is crucial.

Recommended Glove Materials:

  • Butyl Rubber: Offers good resistance to ethers.

  • Nitrile Rubber: Provides a good balance of chemical resistance and dexterity.

Crucial Glove Usage Guidelines:

  • Always inspect gloves for any signs of degradation or punctures before use.

  • Change gloves immediately if contamination is suspected.

  • Do not reuse disposable gloves.

  • Consult the glove manufacturer's specific chemical resistance data for "vinyl ethers" or "this compound" if available.

Operational and Disposal Plans: A Step-by-Step Guide

The potential for peroxide formation necessitates strict adherence to the following operational and disposal protocols.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify fume hood is operational prep2 Assemble all necessary PPE prep1->prep2 prep3 Inspect this compound container for peroxide crystals prep2->prep3 handle1 Dispense chemical within the fume hood prep3->handle1 If no crystals are present handle2 Keep container tightly closed when not in use handle1->handle2 handle3 Ground container when transferring large volumes handle2->handle3 post1 Decontaminate work surfaces handle3->post1 post2 Properly dispose of contaminated materials post1->post2 post3 Store chemical in a designated, cool, dark, and well-ventilated area post2->post3

Caption: A step-by-step workflow for the safe handling of this compound.

Peroxide Management Protocol

As a Class B peroxide former, this compound requires diligent monitoring.

Key Steps:

  • Date All Containers: Upon receipt and upon opening, clearly label the container with both dates.

  • Regular Testing: Test for the presence of peroxides every 12 months after opening, or before any distillation or concentration procedure. Peroxide test strips are a common and effective method.

  • Inhibitor Check: Be aware that inhibitors present in the chemical can be depleted over time.

  • Do Not Concentrate to Dryness: Never distill or evaporate to dryness, as this can concentrate explosive peroxides. Leave at least 20% of the liquid volume remaining.

  • Visual Inspection: Before each use, visually inspect the container for the formation of crystals, especially around the cap and threads. If crystals are present, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is required.

Procedure:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Don all required PPE before attempting to clean the spill.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Disposal Workflow:

Caption: A procedural diagram for the safe disposal of this compound waste.

Important Disposal Considerations:

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Ensure the exterior of the waste container is clean and free of contamination.

  • Store waste containers in a designated, well-ventilated, and secondary containment area while awaiting pickup.

By strictly adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.